(2-Methylfuran-3-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2-methylfuran-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-6(4-7)2-3-8-5/h2-3H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJAKJOQAZHEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594618 | |
| Record name | 1-(2-Methylfuran-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35801-15-1 | |
| Record name | 1-(2-Methylfuran-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methylfuran-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the fundamental properties of (2-Methylfuran-3-yl)methanamine?
An In-depth Technical Guide on the Core Properties of (2-Methylfuran-3-yl)methanamine
Introduction: Unveiling a Versatile Heterocyclic Building Block
This compound, a disubstituted furan derivative, represents a compelling molecular scaffold for researchers in medicinal chemistry and materials science. The furan nucleus is a cornerstone in the development of pharmacologically active agents, prized for its unique electronic properties and its ability to act as a bioisostere for other aromatic rings, such as phenyl groups.[1][2] This bioisosteric replacement can enhance metabolic stability, modulate receptor binding interactions, and improve the overall pharmacokinetic profile of a drug candidate.[1] The incorporation of a primary aminomethyl group at the 3-position introduces a basic, nucleophilic center, providing a reactive handle for the construction of more complex molecular architectures. This guide offers a comprehensive analysis of the fundamental properties, plausible synthetic routes, predictive characterization, and potential applications of this compound, designed for professionals engaged in drug discovery and development.
Section 1: Core Physicochemical and Structural Properties
This compound (CAS No: 35801-15-1) is an organic compound with the molecular formula C₆H₉NO.[3] Its structure consists of a furan ring substituted with a methyl group at the 2-position and a methanamine group at the 3-position. This arrangement of substituents dictates its physical and chemical behavior. The presence of the nitrogen and oxygen heteroatoms makes the molecule polar and capable of acting as both a hydrogen bond donor (the -NH₂ group) and acceptor (the furan oxygen and the amine nitrogen). This capacity for hydrogen bonding is a critical determinant of its solubility and its potential interactions with biological targets.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 35801-15-1 | [3] |
| Molecular Formula | C₆H₉NO | [3] |
| Molecular Weight | 111.14 g/mol | [3] |
| Appearance | Light yellow to yellow Liquid / Solid | [3] |
| Boiling Point (Predicted) | 159.9 ± 25.0 °C | [3] |
| Density (Predicted) | 1.024 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.12 ± 0.29 | [3] |
| Storage Conditions | 2-8°C, Protect from light | [3] |
Section 2: Synthesis and Structural Elucidation
While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, its structure lends itself to synthesis via well-established and reliable organic chemistry transformations. The commercial availability of its hydrochloride salt implies that robust manufacturing routes have been developed.[4] Below, we propose two logical and efficient synthetic pathways.
Proposed Synthetic Pathways
The most direct approaches to synthesizing this compound would involve the formation of the amine group from a suitable precursor, such as an aldehyde or a nitrile.
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Route A: Reductive Amination of 2-Methyl-3-furaldehyde. This is a cornerstone reaction for amine synthesis. The aldehyde precursor is reacted with a source of ammonia (like ammonia in methanol or ammonium chloride) to form an intermediate imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent is critical; for instance, NaBH₃CN is often preferred for its selectivity in reducing the C=N double bond over the C=O bond of the starting aldehyde.
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Route B: Reduction of 2-Methyl-3-furonitrile. The reduction of a nitrile group is another classic and high-yielding method for the preparation of primary amines. The precursor, 2-methyl-3-furonitrile, can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or through catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often clean and efficient, provided the nitrile precursor is accessible.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. (2-METHYL-3-FURYL)METHYLAMINE | 35801-15-1 [chemicalbook.com]
- 4. 1197962-78-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
(2-Methylfuran-3-yl)methanamine structure and chemical formula
An In-depth Technical Guide to (2-Methylfuran-3-yl)methanamine: Structure, Properties, Synthesis, and Applications
Abstract
This compound is a heterocyclic amine that presents significant interest to researchers in synthetic chemistry and drug development. As a derivative of 2-methylfuran, a platform chemical obtainable from renewable biomass sources, it represents a sustainable building block for creating complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications. The presence of a reactive primary amine handle on a furan scaffold makes it a versatile intermediate for constructing novel compound libraries, particularly in medicinal chemistry where the furan moiety can serve as a valuable bioisostere for aromatic rings.
Molecular Identity and Physicochemical Properties
Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical entity is paramount for scientific reproducibility. This compound is cataloged under several identifiers across chemical databases.
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Systematic Name: this compound
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Other Names: C-(2-Methyl-furan-3-yl)-methylamine, 3-Aminomethyl-2-methylfuran[2]
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CAS Number: 35801-15-1 (for the free base)[2]
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Molecular Formula: C₆H₉NO[2]
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Molecular Weight: 111.14 g/mol [2]
It is also commercially available as a hydrochloride salt, this compound hydrochloride, with the CAS Number 1197962-78-9.[3]
Chemical Structure
The structure consists of a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. A methyl group (-CH₃) is substituted at position 2, and a methanamine group (-CH₂NH₂) is at position 3.
Caption: 2D structure of this compound.
Physicochemical Data
The known and predicted properties of this compound are summarized below. This data is critical for planning reactions, purification, and storage.
| Property | Value | Source |
| Appearance | Light yellow to yellow liquid | [2] |
| Boiling Point | 159.9 ± 25.0 °C (Predicted) | [2] |
| Density | 1.024 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 9.12 ± 0.29 (Predicted) | [2] |
| Storage | 2-8°C, under inert atmosphere, protect from light | [2] |
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of this exact isomer is sparse, a robust synthetic strategy can be designed based on well-established transformations in organic chemistry. The most direct and industrially scalable approach is the reductive amination of the corresponding aldehyde.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to 2-methylfuran-3-carboxaldehyde as the key precursor. This aldehyde can be synthesized from the commercially available (2-methylfuran-3-yl)methanol through a mild oxidation.
Caption: Retrosynthetic pathway for this compound.
Proposed Synthetic Protocol: Reductive Amination
This protocol describes a two-step process starting from (2-methylfuran-3-yl)methanol.
Step 1: Oxidation of (2-methylfuran-3-yl)methanol to 2-methylfuran-3-carboxaldehyde
-
Rationale: Pyridinium chlorochromate (PCC) is a reliable reagent for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, which is crucial for preserving the furan ring's integrity.
-
Methodology:
-
Suspend PCC (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Dissolve (2-methylfuran-3-yl)methanol (1.0 equivalent) in DCM and add it dropwise to the PCC suspension at room temperature.
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Stir the mixture for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.
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Upon completion, dilute the mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove chromium byproducts.
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Concentrate the filtrate under reduced pressure to yield the crude 2-methylfuran-3-carboxaldehyde, which can be used in the next step without further purification.
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Step 2: Reductive Amination to this compound
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Rationale: This one-pot reaction first forms an imine intermediate between the aldehyde and an ammonia source, which is then immediately reduced in situ by a hydride reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild and tolerant of various functional groups.
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Methodology:
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Dissolve the crude 2-methylfuran-3-carboxaldehyde (1.0 equivalent) in methanol.
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Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents) and stir for 30 minutes at room temperature to facilitate imine formation.
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Cool the reaction to 0°C and add STAB (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress via TLC or LC-MS.
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Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the final this compound.
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Anticipated Spectroscopic Characterization
For structural verification, the following spectroscopic signatures are predicted:
| Technique | Expected Features |
| ¹H NMR | - Singlet for the furan methyl protons (~2.2-2.4 ppm). - Singlet for the aminomethyl (-CH₂) protons (~3.7-3.9 ppm). - Two doublets for the furan ring protons (~6.2-6.4 ppm and ~7.2-7.4 ppm). - Broad singlet for the amine (-NH₂) protons (variable, ~1.5-3.0 ppm). |
| ¹³C NMR | - Signal for the methyl carbon (~13-15 ppm). - Signal for the aminomethyl carbon (~38-42 ppm). - Four distinct signals for the furan ring carbons (~110-155 ppm). |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 111. |
| IR | - N-H stretching bands (two peaks for primary amine) around 3300-3400 cm⁻¹. - C-H stretching (aliphatic and aromatic) around 2850-3100 cm⁻¹. - C=C stretching of the furan ring around 1500-1600 cm⁻¹. - C-O-C stretching around 1000-1100 cm⁻¹. |
Applications in Research and Drug Development
The 2-Methylfuran Scaffold: A Sustainable Platform
2-Methylfuran is recognized as a key biomass-derived chemical.[1] Its synthesis from hemicellulose positions it as a renewable alternative to petroleum-based feedstocks.[1] This "green" origin is increasingly important in the pharmaceutical industry, which seeks to adopt more sustainable practices. The related solvent, 2-methyltetrahydrofuran (2-MeTHF), is already valued as a green solvent in pharmaceutical processes.[4]
A Versatile Building Block for Chemical Synthesis
The true value of this compound lies in its bifunctional nature. The primary amine is a powerful nucleophile and a synthetic handle for a wide array of chemical transformations.
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Amide Coupling: Reacts readily with carboxylic acids, acyl chlorides, or activated esters to form amides, a cornerstone of medicinal chemistry.
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Further Reductive Amination: Can be reacted with other aldehydes or ketones to generate secondary amines.
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Urea/Thiourea Formation: Reacts with isocyanates or isothiocyanates to produce ureas and thioureas, which are common motifs in biologically active molecules.
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Sulfonamide Formation: Reacts with sulfonyl chlorides to yield sulfonamides.
Caption: Synthetic diversification potential of the title compound.
Potential in Medicinal Chemistry
The furan ring is a well-known pharmacophore and is often used as a bioisosteric replacement for a benzene ring to modulate properties like solubility, metabolism, and target binding. Several approved drugs contain a furan or methylfuran core.[5] Given this precedent, this compound is an attractive starting point for generating libraries of novel compounds for screening against various biological targets. Its structure is a valuable scaffold for exploring new chemical space in the pursuit of novel therapeutics.
Safety, Handling, and Storage
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Hazard Assessment: While specific toxicological data for this compound is not available, its structural isomer, (5-methylfuran-2-yl)methanamine, is classified as highly flammable and an irritant to the skin, eyes, and respiratory system.[6] It is prudent to assume similar hazards for this compound. Primary amines can also be corrosive and sensitizing.
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Recommended Handling: All manipulations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.
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Storage and Stability: The compound should be stored in a tightly sealed container at 2-8°C, preferably under an inert atmosphere like argon or nitrogen to prevent degradation via oxidation or reaction with atmospheric CO₂.[2] It should be kept away from light and sources of ignition.[2]
Conclusion
This compound is a valuable, biomass-derivable chemical building block with significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis, combined with the versatile reactivity of its primary amine group, makes it an ideal starting material for creating diverse molecular libraries. As the pharmaceutical industry continues to embrace sustainable chemistry, the importance of platform molecules like this, derived from renewable resources, is set to grow.
References
- 1. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels | MDPI [mdpi.com]
- 2. (2-METHYL-3-FURYL)METHYLAMINE | 35801-15-1 [chemicalbook.com]
- 3. 1197962-78-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 6. (5-Methylfuran-2-yl)methanamine | 14003-16-8 [sigmaaldrich.com]
The Biological Versatility of Substituted Furanmethanamines: A Technical Guide for Drug Discovery
Abstract
The furan scaffold is a cornerstone in medicinal chemistry, representing a privileged structure in a multitude of biologically active compounds. Among its myriad derivatives, substituted furanmethanamines have emerged as a particularly versatile class, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of substituted furanmethanamine compounds, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the nuanced structure-activity relationships (SAR) that govern their efficacy, elucidate the molecular mechanisms underpinning their therapeutic potential, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.
Introduction: The Furanmethanamine Scaffold - A Privileged Motif in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental building block in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic and steric properties often allow it to serve as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, which can lead to enhanced metabolic stability and improved drug-receptor interactions. The incorporation of a methanamine side chain introduces a basic nitrogen atom, providing a handle for further chemical modification and influencing the compound's pharmacokinetic and pharmacodynamic profile. This combination of a furan core and a substituted amine function gives rise to a diverse chemical space with a wide array of biological activities.[2]
The versatility of the furanmethanamine scaffold lies in the ability to readily modify substituents at various positions on both the furan ring and the amine nitrogen. These modifications can profoundly impact the molecule's interaction with biological targets, leading to a range of activities including, but not limited to, anticancer, antimicrobial, and neuroprotective effects.[3][4][5] Understanding the intricate relationship between a compound's structure and its biological function is paramount for the rational design of novel therapeutics.
dot
Caption: Core structure of substituted furanmethanamines.
Anticancer Activity: Targeting Key Oncogenic Pathways
Furan-containing compounds have garnered significant attention for their promising anticancer activities.[4] Substituted furanmethanamines, in particular, have demonstrated potent antiproliferative effects against various cancer cell lines through the modulation of critical signaling pathways involved in cell growth, survival, and metastasis.
Mechanism of Action: Inhibition of PI3K/Akt and Wnt/β-catenin Signaling
Recent studies have elucidated that a key mechanism of action for some furan derivatives involves the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways.[6][7] These pathways are frequently dysregulated in a wide range of human cancers and play a crucial role in promoting cell proliferation, survival, and resistance to apoptosis. Certain furan derivatives have been shown to exert their anticancer effects by promoting the activity of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor protein that negatively regulates the PI3K/Akt pathway.[6] By upregulating PTEN, these compounds can effectively inhibit the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.
dot
Caption: Anticancer mechanism of furanmethanamines.
Structure-Activity Relationship (SAR) in Anticancer Furanmethanamines
The antiproliferative activity of substituted furanmethanamines is highly dependent on the nature and position of substituents on both the furan and phenyl rings (in cases of phenylfuranmethanamines).
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Substitution on the Phenyl Ring: Electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring have been shown to enhance cytotoxic activity.[8] This is likely due to their ability to modulate the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.
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Fusion of a Furan Moiety: The attachment of a furan moiety to a chalcone scaffold has been demonstrated to increase antiproliferative activity by more than twofold compared to the parent chalcone.[3] This highlights the significant contribution of the furan ring to the overall anticancer effect.
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Heterocyclic Substitutions: Incorporating other heterocyclic rings, such as triazole or piperazine, into the benzofuran structure can lead to potent cytotoxic agents.[9]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative substituted furan-based compounds against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [4] |
| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [4] |
| Phenylfuranylnicotinamidine | Compound 4e | 60-cell line panel | 0.83 | [10] |
| Furan-fused Chalcone | Varies | HL60 (Leukemia) | Varies | [3] |
| Furan derivative | Compound 1 | HeLa (Cervical) | 0.08 | [6] |
| Furan derivative | Compound 24 | SW620 (Colorectal) | Moderate | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[4][11]
Step-by-Step Methodology:
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Cell Seeding:
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Culture human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) in appropriate culture medium.
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Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare stock solutions of the substituted furanmethanamine compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in fresh culture medium to achieve a range of desired concentrations (e.g., 5, 10, 20, 40, 80 µM).[11]
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Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds).
-
Incubate the plates for a specified period (e.g., 24 or 48 hours).[11]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for 4 hours in the dark at 37°C.[4]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Caption: Antimicrobial mechanisms of furan derivatives.
Structure-Activity Relationship (SAR) in Antimicrobial Furanmethanamines
The antimicrobial efficacy of substituted furanmethanamines is influenced by the nature of the substituents.
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Para-substituted and Disubstituted Tetrazoles: In a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, compounds with para-substitutions or disubstitutions on the phenyl ring generally exhibited moderate to weak antimicrobial properties. [12]* Fluorophenyl Substitution: The 2-fluorophenyl analogue of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine was identified as a particularly promising antimicrobial agent, with notable activity against standard Staphylococci strains. [12]* Polarity of Substituents: The polarity of substituents plays a crucial role in the antibacterial activity of linezolid analogues with furanmethanamine-like moieties. Smaller, non-polar fragments are generally better tolerated. [13]
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for representative substituted furanmethanamine and related furan derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| N-(furan-2-ylmethyl)-1-(2-fluorophenyl)-1H-tetrazol-5-amine (Compound 6) | Staphylococcus epidermidis (hospital isolates) | 4 | [12] |
| N-(furan-2-ylmethyl)-1-(2-fluorophenyl)-1H-tetrazol-5-amine (Compound 6) | Staphylococcus aureus (standard) | 8-32 | [12] |
| 6-(5-(4-(dimethylamino)phenyl)furan-2-yl)nicotinamidine (Compound 4a) | Staphylococcus aureus | 10 | [10] |
| 6-(5-(4-bromophenyl)furan-2-yl)nicotinamidine (Compound 4b) | Staphylococcus aureus | 10 | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [14][15] Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh culture, prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). [13] * Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the furanmethanamine compound in an appropriate solvent.
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the growth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours. [16]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [14] dot
-
Caption: Workflow for MIC determination by broth microdilution.
Neuroprotective and Neurological Activities: Modulating Brain Function
Substituted furanmethanamines and related furan derivatives have shown considerable promise in the realm of neuroscience, exhibiting neuroprotective, anti-neuroinflammatory, and cognitive-enhancing properties.
Mechanism of Action: Modulation of Key Signaling Pathways
The neuroprotective effects of these compounds are often attributed to their ability to modulate multiple intracellular signaling pathways.
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CREB-BDNF Pathway: Upregulation of the CREB-BDNF (cAMP response element-binding protein - brain-derived neurotrophic factor) signaling cascade promotes neurotrophic support, enhances synaptic plasticity, and increases neuronal resistance to apoptosis. [[“]][[“]]* MAPK/NF-κB Pathway: Inhibition of the MAPK/NF-κB (mitogen-activated protein kinase/nuclear factor-kappa B) pathway can suppress neuroinflammation by reducing the production of pro-inflammatory cytokines. [5][19]* Monoamine Oxidase (MAO) Inhibition: Certain furanmethanamine derivatives act as inhibitors of monoamine oxidase (MAO), particularly MAO-B. [6]MAO is an enzyme responsible for the degradation of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions like Parkinson's disease and depression.
References
- 1. benchchem.com [benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. consensus.app [consensus.app]
- 18. consensus.app [consensus.app]
- 19. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Furan Moiety: A Privileged Scaffold in Modern Therapeutic Agent Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The furan ring, a five-membered aromatic heterocycle, represents a cornerstone scaffold in medicinal chemistry. Its unique stereoelectronic properties, including its capacity to act as a bioisostere for phenyl rings and engage in hydrogen bonding, have cemented its role in the development of a multitude of therapeutic agents.[1] This guide provides a comprehensive technical overview of the furan moiety's role in novel drug candidates, navigating from its fundamental physicochemical properties to its strategic application in drug design. We will delve into the synthetic accessibility of furan derivatives, explore their diverse pharmacological activities with a focus on oncology, and critically examine the metabolic pathways that influence their efficacy and safety profiles. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively leverage the furan scaffold in the pursuit of innovative therapeutics.
The Furan Ring: Physicochemical Properties and Strategic Value
The furan nucleus is a five-membered aromatic heterocycle containing one oxygen atom, a deceptively simple structure that imparts a unique combination of hydrophobic and polar characteristics.[2] Despite having only one oxygen atom, furan exhibits aromaticity due to the delocalization of the oxygen's lone pair of electrons.[2] This aromaticity, however, is less pronounced than that of benzene, making the furan ring more reactive, particularly in electrophilic substitution reactions which typically occur at the electron-rich 2-position.[2]
From a drug design perspective, the furan moiety offers several strategic advantages:
-
Bioisosterism: Furan is a well-established bioisostere for the phenyl ring.[1][3] This substitution can be a powerful strategy to modulate a compound's physicochemical properties, such as solubility and metabolic stability, while preserving or enhancing its biological activity.[4] The ether oxygen can act as a hydrogen bond acceptor, a feature absent in its carbocyclic counterpart, potentially leading to improved interactions with biological targets.[2]
-
Scaffold Versatility: The furan ring serves as a versatile and synthetically accessible scaffold.[5] Its structure can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).[2] For instance, the introduction of electron-withdrawing groups, such as a nitro group, can significantly enhance the bioactivity of furan-containing compounds in antibacterial and anticancer contexts.[2]
-
Improved Pharmacokinetic Profile: The inclusion of a furan ring can favorably alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Its polarity, a consequence of the oxygen atom, can enhance aqueous solubility, a critical factor for bioavailability.[6]
Therapeutic Landscape of Furan-Containing Drugs
The versatility of the furan scaffold is underscored by its presence in a wide array of FDA-approved drugs across various therapeutic areas.[7] This broad applicability highlights the furan ring's ability to be incorporated into diverse pharmacophores to achieve desired biological effects.[8][9]
Table 1: Prominent Examples of Furan-Containing Therapeutic Agents
| Drug Name | Therapeutic Class | Role of the Furan Moiety |
| Nitrofurantoin | Antibacterial | The nitro-substituted furan ring is crucial for the drug's mechanism of action, undergoing reductive activation within bacterial cells to produce reactive intermediates that damage bacterial DNA and ribosomal proteins.[2] |
| Furosemide | Loop Diuretic | The furan ring is a core component of the pharmacophore, essential for its diuretic activity.[1] |
| Ranitidine | H2 Receptor Antagonist | The furan ring acts as a key structural element, contributing to the molecule's binding affinity for the H2 receptor.[1] |
| Amiodarone | Antiarrhythmic | The benzofuran core is integral to its function in treating and preventing irregular heartbeats.[1] |
| Ceftiofur | Antibacterial (Cephalosporin) | The furan ring is part of a side chain that influences the antibiotic's spectrum of activity and pharmacokinetic properties.[10] |
Beyond these established drugs, the furan moiety is a focal point of ongoing research, particularly in the development of novel anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[1][11]
The Furan Moiety in Oncology: A Focus on Mechanism and Activity
The furan nucleus is a prominent feature in a significant number of potent anticancer agents.[12] These compounds exert their cytotoxic effects through diverse mechanisms, often involving the inhibition of critical signaling pathways or cellular processes essential for cancer cell proliferation and survival.[1]
Case Study: Furan-Based Tubulin Polymerization Inhibitors
One well-documented anticancer mechanism for furan-containing compounds is the inhibition of tubulin polymerization.[10] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them an attractive target for cancer chemotherapy.
A recent study detailed the synthesis and evaluation of a series of furan-based compounds, identifying two potent derivatives, Compound 4 and Compound 7 , with significant cytotoxic activity against the MCF-7 breast cancer cell line.[10]
Table 2: In Vitro Cytotoxic Activity of Lead Furan-Based Compounds
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) vs. MCF-10A |
| Compound 4 | MCF-7 | 4.06 | > 4.9 |
| Compound 7 | MCF-7 | 2.96 | > 6.7 |
| Staurosporine (Ref.) | MCF-7 | 0.01 | - |
Data sourced from[10]. The Selectivity Index (SI) is the ratio of the IC₅₀ value in the normal cell line (MCF-10A) to that in the cancer cell line (MCF-7).
Further mechanistic studies revealed that these compounds induce cell cycle arrest at the G₂/M phase and trigger apoptosis through the intrinsic mitochondrial pathway, evidenced by an increase in the levels of p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[10] Crucially, both compounds were shown to significantly inhibit tubulin polymerization, confirming their mechanism of action.[10]
Caption: Furan-based inhibitors targeting tubulin polymerization.
Metabolic Considerations: The Duality of Furan Bioactivation
A critical aspect of designing furan-containing therapeutics is understanding their metabolic fate. The furan ring can undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes, which can be a double-edged sword.[13][14]
On one hand, metabolic activation is integral to the mechanism of action of drugs like nitrofurantoin.[2] On the other hand, the oxidation of the furan ring can lead to the formation of reactive metabolites, which can cause toxicity, particularly hepatotoxicity.[13][15]
The primary P450-mediated bioactivation pathway involves the oxidation of the furan ring to a highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[7][16] BDA is an electrophilic intermediate that can readily react with cellular nucleophiles such as proteins and DNA, leading to cellular damage and toxicity.[14][17] The primary enzyme responsible for this conversion is CYP2E1.[14][18]
Caption: Metabolic activation and toxicity pathway of the furan ring.
This potential for toxicity necessitates careful consideration during the drug design process. Medicinal chemists often employ strategies to mitigate this risk, such as:
-
Structural Modification: Altering the substitution pattern on the furan ring can influence its susceptibility to metabolic activation.
-
Bioisosteric Replacement: In cases where furan-mediated toxicity is a significant concern, replacing the furan ring with another bioisostere, such as a thiophene or a substituted phenyl ring, may be a viable strategy.
Despite these concerns, for many furan-containing drugs, the therapeutic benefits significantly outweigh the potential risks when used as prescribed.[2]
Experimental Protocols for the Medicinal Chemist
To provide a practical framework for researchers, this section outlines key experimental methodologies for the synthesis and evaluation of furan-containing compounds.
Synthesis: The Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust and widely used method for preparing substituted furans from 1,4-dicarbonyl compounds.[8][11] The reaction is typically acid-catalyzed and proceeds via an intramolecular cyclization and dehydration.[12][19]
Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran [19]
-
Reaction Setup: To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Dehydration: Equip the flask with a Dean-Stark apparatus to facilitate the removal of water formed during the reaction.
-
Reflux: Heat the mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Wash the mixture with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by distillation or column chromatography to obtain 2,5-dimethylfuran.
Caption: Workflow for the Paal-Knorr furan synthesis.
Biological Evaluation: MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric method to assess the in vitro cytotoxic potential of novel compounds against cancer cell lines.[20] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[21]
Protocol: General MTT Assay for Cytotoxicity Screening [15][20][21]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-containing test compound in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.
Conclusion and Future Outlook
The furan scaffold is undeniably a privileged structure in medicinal chemistry, offering a unique combination of synthetic tractability and desirable physicochemical properties.[22] Its proven track record in a diverse range of approved drugs, coupled with its continued exploration in cutting-edge research, solidifies its importance for the future of drug discovery.[8] While the potential for metabolism-induced toxicity requires diligent evaluation and strategic design, the versatility of the furan ring provides medicinal chemists with a powerful tool to fine-tune molecular properties and develop novel therapeutic agents with enhanced efficacy and safety. As our understanding of disease biology deepens, the strategic application of the furan moiety will undoubtedly continue to yield innovative treatments for a wide spectrum of human diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paal–Knorr synthesis of furans [quimicaorganica.org]
- 18. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. chalcogen.ro [chalcogen.ro]
An In-Depth Technical Guide to (2-Methylfuran-3-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Methylfuran-3-yl)methanamine, a heterocyclic amine with growing interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role as a valuable building block in the design of targeted therapeutics, with a particular focus on its application in the development of sirtuin inhibitors.
Core Compound Identification
This compound is a primary amine featuring a furan ring substituted with a methyl group at the 2-position and a methylamine group at the 3-position. Accurate identification is crucial for regulatory compliance, patent applications, and unambiguous scientific communication.
| Identifier | Value | Source |
| CAS Number | 35801-15-1 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | (2-Methyl-3-furyl)methylamine, C-(2-Methyl-furan-3-yl)-methylamine | [1][2] |
| Molecular Formula | C₆H₉NO | [1][2] |
| Molecular Weight | 111.14 g/mol | [1][2] |
| InChI Key | JBJAKJOQAZHEJQ-UHFFFAOYSA-N | N/A |
| SMILES | CC1=C(CN)OC=C1 | N/A |
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and application in synthetic and biological settings. The following table summarizes key predicted and available data.
| Property | Value | Notes |
| Boiling Point | 159.9 ± 25.0 °C | Predicted[1] |
| Density | 1.024 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 9.12 ± 0.29 | Predicted[1] |
| Appearance | Light yellow to yellow liquid or solid | [1] |
| Storage | 2-8°C, protect from light | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of the key intermediate, 2-methylfuran-3-carbaldehyde, followed by reductive amination. This approach offers a reliable and scalable route to the target compound.
Synthesis of 2-Methylfuran-3-carbaldehyde
A common method for the synthesis of 2-methylfuran-3-carbaldehyde involves the formylation of 2-methylfuran. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) to 0-5 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
Formylation: Once the Vilsmeier reagent has formed, add 2-methylfuran dropwise to the reaction mixture, ensuring the temperature remains between 10-20 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as sodium hydroxide or sodium carbonate solution, to a pH of 7-8.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-methylfuran-3-carbaldehyde.
Reductive Amination to this compound
Reductive amination is a versatile method for converting aldehydes and ketones into amines.[3] In this step, 2-methylfuran-3-carbaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a pressure vessel, dissolve 2-methylfuran-3-carbaldehyde in a suitable solvent, such as methanol or ethanol.
-
Ammonia Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride.
-
Reducing Agent: Introduce a suitable reducing agent. Common choices include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., H₂ gas with a Raney nickel or palladium on carbon catalyst).[4]
-
Reaction Conditions: If using a hydride reducing agent, the reaction can often be carried out at room temperature. For catalytic hydrogenation, elevated temperature and pressure may be required.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Work-up:
-
For Hydride Reduction: Carefully quench the excess reducing agent with water or a dilute acid. Make the solution basic and extract the product with an organic solvent.
-
For Catalytic Hydrogenation: Filter off the catalyst.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Vilsmeier-Haack Reaction: This method is chosen for its high regioselectivity in the formylation of electron-rich heterocycles like furan.
-
Reductive Amination: This two-step, one-pot process is highly efficient for amine synthesis and avoids the over-alkylation issues often encountered in direct alkylation methods.[3] The choice of reducing agent can be tailored based on the scale of the reaction and the presence of other functional groups.
Self-Validating System:
The purity and identity of the synthesized compounds at each step should be rigorously confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This ensures the integrity of the final product.
Applications in Research and Drug Development
The furan scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[5][6] Furan-containing molecules exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[5][7] this compound serves as a valuable building block for introducing this versatile pharmacophore into novel drug candidates.
Role as a Scaffold in Sirtuin 2 (SIRT2) Inhibitors
A particularly promising application of furan-containing methanamine derivatives is in the development of inhibitors for Sirtuin 2 (SIRT2). SIRT2 is a member of the sirtuin family of NAD⁺-dependent deacetylases and has emerged as a promising therapeutic target for a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[8]
Research has demonstrated that derivatives of (5-phenylfuran-2-yl)methanamine are potent inhibitors of SIRT2.[5][8] Structure-activity relationship (SAR) studies on this class of compounds have revealed that the furan-methanamine core is a crucial element for binding to the enzyme's active site. Molecular docking studies suggest that these inhibitors fit well within the hydrophobic pocket of SIRT2.[8]
The general structure-activity relationship for these furan-based SIRT2 inhibitors can be visualized as follows:
References
- 1. (2-METHYL-3-FURYL)METHYLAMINE | 35801-15-1 [chemicalbook.com]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts | MDPI [mdpi.com]
- 5. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecules | Free Full-Text | Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of (2-Methylfuran-3-yl)methanamine Hydrochloride
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylfuran-3-yl)methanamine hydrochloride (CAS RN: 1197962-78-9) is a heterocyclic organic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science.[1] The presence of a reactive primary amine, a methylated furan ring, and its formulation as a hydrochloride salt bestows upon it a unique combination of chemical reactivity and physical properties. This guide provides a comprehensive examination of its physicochemical characteristics, analytical methodologies for its characterization, a plausible synthetic pathway, and critical safety protocols. The insights herein are intended to empower researchers to effectively utilize this compound in synthetic applications and drug discovery endeavors.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound is rooted in its structure. This compound hydrochloride is comprised of a 2-methylfuran core substituted at the 3-position with an aminomethyl group, which is protonated and stabilized by a chloride counter-ion.
Molecular Structure
The structure combines the aromaticity and reactivity of a furan ring with the nucleophilicity of a primary amine.
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O5 [label="O"]; C6 [label="CH₃"]; C7 [label="CH₂"]; N8 [label="NH₃⁺"]; Cl9 [label="Cl⁻", fontcolor="#EA4335"];
// Define positions C1 [pos="0,1!"]; C2 [pos="-0.95,0.31!"]; C3 [pos="-0.59,-0.81!"]; C4 [pos="0.59,-0.81!"]; O5 [pos="0.95,0.31!"]; C6 [pos="1.9,1.3!"]; C7 [pos="-1.6,-1.8!"]; N8 [pos="-1.2,-2.8!"]; Cl9 [pos="0.5,-3.2!"];
// Define bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- O5 [len=1.5]; O5 -- C1 [len=1.5]; C1 -- C6 [len=1.5, label=""]; C3 -- C7 [len=1.5, label=""]; C7 -- N8 [len=1.5, label=""];
// Add labels for furan ring positions pos_2 [label="2", pos="1.3,0.8!"]; pos_3 [label="3", pos="-0.9,-1.2!"]; pos_4 [label="4", pos="0.9,-1.2!"]; pos_5 [label="5", pos="-1.3,0.8!"]; }
Figure 1: Structure of this compound Hydrochloride
Key Identifiers
For unambiguous identification and sourcing, the following identifiers are critical.
| Identifier | Value | Reference |
| CAS Number | 1197962-78-9 | [1][2] |
| Molecular Formula | C₆H₁₀ClNO | [1] |
| Molecular Weight | 147.60 g/mol | [1] |
| IUPAC Name | (2-methylfuran-3-yl)methanaminium chloride | N/A |
| SMILES | NCC1=C(C)OC=C1.[H]Cl | [1] |
Physicochemical Properties
The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions. As a hydrochloride salt, this compound is expected to be a crystalline solid with appreciable solubility in polar protic solvents.
| Property | Value / Expected Value | Rationale / Reference |
| Physical Form | Solid | Typical for amine hydrochloride salts.[3] |
| Melting Point | 72 - 92 °C | For the related compound (Tetrahydrofuran-3-yl)methanamine hydrochloride.[4] A defined range is expected for the pure furan analog. |
| Boiling Point | Not Applicable (decomposes) | Salts typically decompose at high temperatures rather than boil. |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in polar aprotic solvents (e.g., acetonitrile). Insoluble in nonpolar solvents (e.g., hexanes, diethyl ether). | The ionic nature of the salt promotes solubility in polar protic solvents. The free base would exhibit different solubility.[5] |
| pKa (of conjugate acid) | ~9-10 (Predicted) | The pKa of the ammonium group is expected to be similar to that of other primary alkylammonium ions. |
Synthesis and Chemical Reactivity
Understanding the synthesis and inherent reactivity of the molecule is crucial for its application as a synthetic intermediate.
Plausible Synthetic Pathway
A common and efficient route to primary amines of this type is through the reduction of a corresponding nitrile or oxime, or the reductive amination of an aldehyde. A plausible route starts from 2-methylfuran-3-carbonitrile.
Start [label="2-Methylfuran-3-carbonitrile", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Reduction", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagent1 [label="Reducing Agent\n(e.g., LiAlH₄ in THF or H₂/Raney Ni)", shape=box, style=dashed]; Intermediate [label="this compound\n(Free Base)"]; Step2 [label="Salt Formation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagent2 [label="HCl in solvent\n(e.g., Diethyl Ether or Isopropanol)", shape=box, style=dashed]; End [label="this compound\nHydrochloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1; Reagent1 -> Step1 [style=dotted]; Step1 -> Intermediate; Intermediate -> Step2; Reagent2 -> Step2 [style=dotted]; Step2 -> End; }
Causality Behind Experimental Choices:
-
Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for converting nitriles to primary amines. Catalytic hydrogenation (H₂/Raney Ni) is an alternative, often preferred in industrial settings for its scalability and avoidance of metal hydride waste streams.[6]
-
Salt Formation: The conversion of the free base amine to its hydrochloride salt is typically performed by treating a solution of the amine (e.g., in diethyl ether or ethyl acetate) with a solution of hydrogen chloride. This process is often quantitative and results in the precipitation of the salt, which aids in purification and improves the compound's stability and handling characteristics.
Chemical Reactivity and Stability
-
Amine Group: The primary amine is nucleophilic (in its free base form) and can participate in a wide range of reactions, including acylation, alkylation, and Schiff base formation.
-
Furan Ring: The furan ring is an electron-rich aromatic system.[7] It is susceptible to electrophilic substitution, typically at the C5 position. However, the furan ring is also prone to degradation under strongly acidic conditions.[7]
-
Stability and Storage: As a hydrochloride salt, the amine is protected from oxidative degradation. The compound should be stored in a cool, dry place, under an inert atmosphere, and protected from light to prevent potential degradation of the furan moiety.[3] Chemical suppliers recommend storage at 2-8 °C.[8]
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is the cornerstone of chemical research, ensuring identity and purity. The following section details the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the molecular structure. Spectra are typically acquired in deuterated solvents like D₂O or DMSO-d₆.
Predicted ¹H NMR Spectral Data (in D₂O):
-
δ ~7.4-7.6 ppm (doublet, 1H): Proton at the C5 position of the furan ring.
-
δ ~6.4-6.6 ppm (doublet, 1H): Proton at the C4 position of the furan ring.
-
δ ~4.0-4.2 ppm (singlet, 2H): Methylene protons (-CH₂-NH₃⁺).
-
δ ~2.3-2.5 ppm (singlet, 3H): Methyl protons (-CH₃).
-
δ ~4.8 ppm (singlet, broad): Protons from the ammonium group (-NH₃⁺) and residual H₂O in the solvent.
Rationale: The chemical shifts are estimated based on published data for 2-methylfuran and related structures.[9] The furan protons are in the aromatic region, the methylene protons are deshielded by the adjacent ammonium group, and the methyl group is in the typical alkyl region.
Predicted ¹³C NMR Spectral Data:
-
δ ~150-155 ppm: C2 (carbon bearing the methyl group).
-
δ ~140-145 ppm: C5 (furan CH).
-
δ ~115-120 ppm: C3 (carbon bearing the aminomethyl group).
-
δ ~110-115 ppm: C4 (furan CH).
-
δ ~35-40 ppm: Methylene carbon (-CH₂-).
-
δ ~12-15 ppm: Methyl carbon (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Ensure the ATR crystal is clean by wiping with isopropanol and allowing it to dry completely.
-
Acquire a background spectrum.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Expected Key Vibrational Frequencies:
-
2800-3200 cm⁻¹ (broad): N-H stretching vibrations of the primary ammonium group (-NH₃⁺).
-
~3100 cm⁻¹: Aromatic C-H stretching of the furan ring.
-
2850-2960 cm⁻¹: Aliphatic C-H stretching of the methyl and methylene groups.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations of the furan ring.
-
~1000-1250 cm⁻¹: C-O-C stretching of the furan ring.
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
Protocol: Electrospray Ionization (ESI-MS)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infuse the sample directly into the ESI source or inject it via an HPLC system.
-
Acquire the spectrum in positive ion mode.
Expected Observations:
-
The primary observed ion will be the molecular ion of the free base, [M+H]⁺, at m/z 112.08 . This is because the hydrochloride salt dissociates in solution, and the free amine is readily protonated in the ESI source.
-
Expected fragmentation pattern: Key fragments would likely arise from the loss of ammonia (m/z 95) and cleavage of the bond between the furan ring and the methylene group.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of this non-volatile, polar compound.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at ~220 nm (furan chromophore).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition (e.g., 95:5 A:B) at a concentration of ~1 mg/mL.
Rationale for Protocol Choices:
-
A C18 column is a robust, general-purpose choice for reversed-phase chromatography.
-
An acidic modifier (TFA or formic acid) is used to ensure good peak shape for the amine by keeping it consistently protonated.
-
A gradient elution is necessary to ensure the compound elutes with a sharp peak and to separate it from potential impurities with different polarities.
Safety and Handling
Adherence to proper safety protocols is non-negotiable. The safety profile is derived from the general hazards associated with furan derivatives and aliphatic amines.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[3]
-
Fire Safety: While the hydrochloride salt itself is not highly flammable, the furan moiety can be. Keep away from heat and open flames. Use appropriate fire extinguishers (dry chemical, CO₂).[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C under an inert atmosphere.
Applications and Significance in Drug Development
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its bioisosteric relationship with the phenyl ring, coupled with improved solubility and metabolic profiles in some cases, makes it an attractive moiety for drug design.
-
Synthetic Intermediate: The primary amine serves as a crucial handle for introducing the 2-methylfuran-3-yl)methyl scaffold into larger, more complex molecules through standard amide bond formation or reductive amination.[12]
-
Scaffold for Bioactive Molecules: Furan-containing compounds have demonstrated a wide range of biological activities. For instance, derivatives of (5-phenylfuran-2-yl)methanamine have been identified as potent inhibitors of human sirtuin 2 (SIRT2), a target for diseases including cancer and neurodegeneration.
-
Biomass-Derived Feedstock: The furan core can be derived from biomass sources like furfural, positioning this compound class within the realm of green and sustainable chemistry.[13][14]
This technical guide provides a foundational understanding of this compound hydrochloride, equipping researchers with the necessary knowledge for its effective and safe utilization in the laboratory.
References
- 1. 1197962-78-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1197962-78-9 this compound hydrochloride AKSci 3839FE [aksci.com]
- 3. Furan-3-yl(phenyl)methanamine hydrochloride | 2230800-24-3 [sigmaaldrich.com]
- 4. 184950-35-4 (Tetrahydrofuran-3-yl)methanamine hydrochloride AKSci J58939 [aksci.com]
- 5. 2-Methyl-3-furanthiol | C5H6OS | CID 34286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(Furan-3-yl)ethanamine hydrochloride | CAS#:1989672-71-0 | Chemsrc [chemsrc.com]
- 9. 2-Methylfuran(534-22-5) 1H NMR spectrum [chemicalbook.com]
- 10. Synthesis, processing, and performance of a furan-based, glycidyl-amine epoxy resin - American Chemical Society [acs.digitellinc.com]
- 11. 2-METHYLFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide [mdpi.com]
The Ascendant Role of 2-Methylfuran Scaffolds in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The furan nucleus, a cornerstone in heterocyclic chemistry, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] Among its derivatives, 2-methylfuran is emerging as a particularly valuable building block, offering a unique combination of physicochemical properties, synthetic accessibility, and biological relevance. This guide provides an in-depth technical overview of 2-methylfuran and its derivatives in the context of drug discovery and development. We will explore its synthesis from renewable resources, delve into its metabolic fate and toxicological considerations, and critically evaluate its role as a bioisostere for common aromatic moieties. Furthermore, this document will detail the burgeoning applications of 2-methylfuran-containing compounds across various therapeutic areas, supported by mechanistic insights and detailed experimental protocols.
The 2-Methylfuran Core: An Introduction to its Significance
2-Methylfuran, also known as sylvan, is a five-membered aromatic heterocycle distinguished by the presence of an oxygen atom and a methyl group at the 2-position.[2] This seemingly simple structure imparts a set of properties that are highly advantageous in medicinal chemistry. The furan ring itself can act as a bioisosteric replacement for phenyl or thiophene rings, offering modulation of steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[3] The addition of the 2-methyl group further refines these characteristics, influencing the molecule's lipophilicity, conformation, and potential for metabolic transformation.
Historically, 2-methylfuran has been utilized as a chemical intermediate in the synthesis of various pharmaceuticals, including the antimalarial drugs chloroquine and primaquine, as well as vitamin B1.[1][4][5] However, contemporary research is increasingly focused on incorporating the 2-methylfuran moiety directly into the core structure of novel drug candidates to leverage its unique pharmacological potential.
Synthesis of 2-Methylfuran and its Derivatives
A significant advantage of 2-methylfuran is its accessibility from renewable biomass. The primary route to 2-methylfuran involves the catalytic hydrogenolysis of furfural, which is readily obtained from the dehydration of pentose sugars found in hemicellulose.[2][6]
General Synthesis of 2-Methylfuran from Furfural
The conversion of furfural to 2-methylfuran is typically achieved through a vapor-phase hydrogenation-hydrogenolysis sequence.[2] This process involves the initial reduction of the aldehyde group to a hydroxyl group, forming furfuryl alcohol, followed by the hydrogenolysis of the hydroxyl group.
Workflow for Catalytic Hydrogenation of Furfural to 2-Methylfuran:
Caption: General reaction scheme for the synthesis of 2-methylfuran from furfural.
A variety of catalysts have been developed to optimize this conversion, with copper-based systems being common.[7]
Synthesis of Substituted 2-Methylfuran Derivatives: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely used method for constructing substituted furans from 1,4-dicarbonyl compounds.[8][9] This acid-catalyzed cyclization and dehydration is highly effective for preparing polysubstituted 2-methylfurans.
Mechanism of the Paal-Knorr Furan Synthesis:
Caption: Stepwise mechanism of the acid-catalyzed Paal-Knorr furan synthesis.
Detailed Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of Methyl 2,5-Dimethylfuran-3-carboxylate [10]
-
Reaction Setup: In a microwave-safe vial, combine the 1,4-dicarbonyl compound (e.g., a substituted hexane-2,5-dione, 1 mmol) and a suitable solvent (e.g., ethanol/water, 1:1, 3 mL).
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid (2-3 drops of a 1 M solution). Note: For some substrates, an acid catalyst may not be necessary under microwave irradiation.
-
Reaction Execution: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 140°C for 3-5 minutes, ensuring the internal pressure remains within the instrument's safe limits.
-
Workup and Purification: After cooling, transfer the reaction mixture to a separatory funnel and dilute with water (10 mL). Extract the product with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate. After filtration and solvent removal under reduced pressure, the crude product can be purified by silica gel column chromatography if necessary.
Synthesis of 2-Methylfuran-2-Carboxamides
Furan-2-carboxamides are a class of compounds that have shown promising biological activity, including antibiofilm properties.[11]
Detailed Experimental Protocol: Synthesis of N-(4-Aminophenyl)furan-2-carboxamide [11]
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-furoic acid (0.82 mmol) and carbonyldiimidazole (CDI) (0.90 mmol) in tetrahydrofuran (THF) (1.7 mL). Stir the mixture for 2 hours at 45°C.
-
Amine Addition: In a separate flask, dissolve 1,4-diaminobenzene (1.49 mmol) in THF (2 mL). Add the activated carboxylic acid solution dropwise (approximately 1 drop every 30 seconds) to the amine solution.
-
Reaction Execution: Stir the reaction mixture at 45°C for 18 hours.
-
Workup and Purification: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium bicarbonate. Dry the organic layer with anhydrous sodium sulfate. Purify the product by flash column chromatography (eluent: hexane-ethyl acetate 7:3).
Physicochemical Properties and Bioisosterism
The utility of the 2-methylfuran scaffold in medicinal chemistry is intrinsically linked to its physicochemical properties and its ability to act as a bioisostere for other aromatic rings. Bioisosteric replacement is a key strategy in drug design to modulate a molecule's properties to enhance efficacy, improve its pharmacokinetic profile, or reduce toxicity.[3]
Comparison with Phenyl and Thiophene Rings
The 2-methylfuran ring is often considered a bioisostere of the phenyl and thiophene rings. However, there are subtle but significant differences in their properties that a medicinal chemist can exploit.
| Property | 2-Methylfuran | Phenyl | Thiophene | Rationale |
| Aromaticity | Lower | Higher | Intermediate | The higher electronegativity of oxygen in furan reduces the delocalization of its lone pair electrons into the ring compared to the less electronegative sulfur in thiophene and the all-carbon system of benzene.[12] |
| Dipole Moment | Higher | Lower | Intermediate | The oxygen heteroatom introduces a significant dipole moment. |
| Hydrogen Bond Acceptor | Yes (Oxygen) | No | No | The oxygen atom can act as a hydrogen bond acceptor, which can be crucial for receptor binding. |
| Oxidation Potential | Higher | Lower | Intermediate | The electron-rich nature of the furan ring makes it more susceptible to oxidation compared to benzene.[12] |
| Metabolic Stability | Generally Lower | Generally Higher | Intermediate | The furan ring can be susceptible to metabolic oxidation, which can be a liability but also a point for metabolic soft-spot introduction. |
The Impact of the 2-Methyl Group
The methyl group at the 2-position of the furan ring further influences its properties:
-
Increased Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its solubility, permeability, and plasma protein binding.
-
Steric Effects: The methyl group can provide a steric shield, potentially hindering metabolic attack on the furan ring and influencing the molecule's preferred conformation for receptor binding.
-
Metabolic Blocking: By occupying the 2-position, the methyl group prevents metabolic oxidation at this site, which can be a common metabolic pathway for unsubstituted furans.
Metabolic Fate and Toxicological Profile
A critical consideration for any new scaffold in drug discovery is its metabolic stability and potential for toxicity. The furan ring, including in 2-methylfuran, can undergo metabolic activation by cytochrome P450 enzymes, primarily CYP2E1.[13] This can lead to the formation of reactive metabolites.
The metabolism of furan is known to produce a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA), which is implicated in its hepatotoxicity.[13] Similarly, 2-methylfuran is metabolized to the corresponding reactive dialdehyde. This metabolic activation is a key factor in the observed hepatotoxicity of furan and its derivatives at high doses.[14]
It is important to note that while the potential for metabolic activation exists, the toxicological outcome is dose-dependent and can be mitigated by structural modifications that alter the metabolic profile of the molecule. For instance, the introduction of electron-withdrawing groups on the furan ring can decrease its susceptibility to oxidation. Furthermore, the hydrogenated derivative, 2-methyltetrahydrofuran (2-MeTHF), is considered a green and less toxic solvent in the pharmaceutical industry.[15][16]
Therapeutic Applications of 2-Methylfuran Derivatives
The unique properties of the 2-methylfuran scaffold have led to its exploration in a wide range of therapeutic areas.
Antimicrobial Agents
Furan derivatives have a long history as antimicrobial agents, with nitrofurantoin being a well-known example. The antimicrobial activity of furan-containing compounds can arise from various mechanisms, including the generation of reactive intermediates that damage bacterial DNA and interference with bacterial communication pathways (quorum sensing).[17][18]
Recent research has focused on novel 2-methylfuran derivatives with potent antimicrobial activity. For example, chalcones derived from 2-acetyl-5-methylfuran have demonstrated significant antibacterial and antifungal properties.
Mechanism of Action of Nitrofuran Antibiotics:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Furan-Based Scaffolds in Drug Discovery and Design
Abstract
The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its versatile physicochemical properties, including the ability to act as a bioisostere for other aromatic systems like the phenyl ring, which can lead to improved metabolic stability and enhanced interactions with biological targets.[1][2] Furan derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][3] This guide provides a comprehensive analysis of furan-based scaffolds, covering their synthesis, structure-activity relationships (SAR), and therapeutic applications, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in the field of drug development.
The Furan Scaffold: Foundational Concepts for Drug Design
Furan is a five-membered aromatic heterocycle containing one oxygen atom.[4] This fundamental structure confers unique physicochemical properties that make it a valuable scaffold in drug design. The oxygen atom influences the ring's electronics, rendering it an electron-rich system amenable to electrophilic substitution.[4][5] The aromaticity of the furan ring contributes to the stability of its derivatives.[5]
Physicochemical Properties and Bioisosterism
The furan ring's unique electronic and steric properties allow it to serve as a bioisostere for phenyl rings and other aromatic systems.[1][6] This substitution can lead to several advantages in drug design:
-
Improved Metabolic Stability: The furan ring can alter the metabolic profile of a drug candidate, sometimes leading to increased resistance to metabolic degradation.[6]
-
Enhanced Receptor Interactions: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, facilitating stronger and more specific interactions with biological targets.[2][6]
-
Modulated Lipophilicity: The presence of the heteroatom gives the furan nucleus both hydrophobic and polar characteristics, which can be fine-tuned to optimize the hydrophilic-lipophilic balance of a drug candidate for better pharmacokinetic properties.[6]
Synthesis of Furan Derivatives: Key Methodologies
The construction of the furan ring is a fundamental aspect of developing furan-based therapeutics. Several classical and modern synthetic strategies are employed, each offering distinct advantages.
Paal-Knorr Furan Synthesis
One of the most important and widely used methods for preparing substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[4][7] This reaction is versatile, allowing for the synthesis of a wide variety of substituted furans by varying the starting 1,4-diketone.[8]
Reaction Mechanism: The synthesis begins with the protonation of one carbonyl group. The enol form of the other carbonyl then attacks the protonated carbonyl, leading to a cyclized intermediate. Subsequent dehydration of this hemiacetal yields the furan ring.[9][10]
Experimental Protocol: Synthesis of 2,5-Dimethylfuran [4]
This protocol describes the synthesis of 2,5-dimethylfuran from 2,5-hexanedione, a classic example of the Paal-Knorr synthesis.
-
Materials: 2,5-Hexanedione, Sulfuric Acid (concentrated), Water, Diethyl ether, Sodium bicarbonate (saturated solution), Magnesium sulfate (anhydrous).
-
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione (1 equivalent) with a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature and then dilute with water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield 2,5-dimethylfuran.
-
Logical Relationship Diagram: Paal-Knorr Furan Synthesis
Caption: Workflow of the Paal-Knorr furan synthesis.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is another classic and versatile method for preparing substituted furans.[11] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[11][12]
Reaction Mechanism: The reaction begins with the deprotonation of the β-dicarbonyl compound by a base to form a nucleophilic enolate. This enolate then attacks the α-carbon of the α-halo ketone in an SN2 reaction. The resulting intermediate undergoes intramolecular cyclization and dehydration to form the furan product.[11][13]
Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate [11]
-
Materials: Ethyl acetoacetate, Chloroacetone, Pyridine, Diethyl ether, Water, Sodium bicarbonate (saturated solution), Magnesium sulfate (anhydrous).
-
Procedure:
-
Dissolve ethyl acetoacetate (1.0 equivalent) in pyridine.
-
Slowly add chloroacetone (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Caption: Metabolic activation of furan leading to potential toxicity.
Medicinal chemists often employ strategies to mitigate this risk, such as modifying the substitution pattern on the furan ring or using bioisosteric replacements to block metabolic activation pathways. [6]Understanding the structural features that contribute to toxicity is crucial for designing safer furan-based therapeutics. [14]
Conclusion and Future Perspectives
The furan scaffold is a privileged and versatile platform in drug discovery, offering a rich chemical space for the development of novel therapeutic agents. [2][6]Its ability to serve as a bioisostere for other aromatic systems, coupled with the diverse biological activities of its derivatives, ensures its continued importance in medicinal chemistry. [1][6]Future research will likely focus on the development of more selective and potent furan-based compounds with improved safety profiles. Advances in synthetic methodologies and a deeper understanding of the structure-activity and structure-toxicity relationships will be instrumental in unlocking the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling, Storage, and Management of (2-Methylfuran-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information and protocols described herein are synthesized from authoritative sources and best practices for handling structurally similar compounds. Due to the limited availability of a specific Safety Data Sheet (SDS) for (2-Methylfuran-3-yl)methanamine, a thorough risk assessment must be conducted by the end-user, considering the specific context of their work.
Introduction
This compound, a substituted furan derivative containing a primary amine, represents a class of molecules with significant potential in medicinal chemistry and drug development. Its unique structural motifs, combining the furan ring system with a reactive methanamine group, make it a valuable building block in the synthesis of novel therapeutic agents. The furan moiety is a common scaffold in many biologically active compounds, while the primary amine offers a versatile handle for a wide array of chemical transformations.
The dual functionality of this molecule, however, necessitates a comprehensive understanding of its potential hazards. The furan ring is susceptible to peroxide formation, and primary amines are known for their reactivity and potential for biological effects. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols for analogous chemical structures.
Hazard Identification and Risk Assessment
Inferred Hazard Profile
Based on data from structurally related compounds such as 2-methylfuran and other primary amines, the following hazards should be anticipated:
-
Flammability: Furan and its derivatives are often flammable liquids.[1][2][3][4] Vapors may be heavier than air and can form explosive mixtures with air.[1][2][3]
-
Toxicity:
-
Corrosivity/Irritation:
-
Chronic Health Effects: Some furan derivatives are suspected carcinogens or mutagens, although data for this specific compound is lacking.[3]
Peroxide Formation
Furan and its derivatives are known to form explosive peroxides upon exposure to air and light.[3] The presence of an ether linkage within the furan ring makes it susceptible to autoxidation. This is a critical consideration for the long-term storage and handling of this compound.
Reactivity of the Primary Amine
Primary amines are basic and can react exothermically with acids. They are also nucleophilic and can react with a variety of electrophiles. Amines can be sensitive to air, particularly to carbon dioxide, and may be hygroscopic.[7]
Physical and Chemical Properties
While a comprehensive, experimentally verified set of physical and chemical properties for this compound is not available in the searched literature, some properties can be inferred from its structure and from data on similar compounds.
| Property | Inferred Value/Information | Source/Justification |
| Molecular Formula | C₆H₉NO | Based on chemical structure |
| Molecular Weight | 111.14 g/mol | [8] |
| Appearance | Likely a liquid at room temperature | Based on similar small furan derivatives |
| Odor | Potentially amine-like or unpleasant | Amines and some furans have characteristic odors |
| Solubility | Expected to have some water solubility | The primary amine group can form hydrogen bonds with water.[9] |
Safe Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] The sash should be kept as low as possible.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.[7][11]
-
Explosion-Proof Equipment: Use of explosion-proof equipment is recommended, especially when handling larger quantities or when there is a risk of peroxide formation.[10][12]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any area where this compound is handled.[10][13]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.[10][12]
-
Skin and Body Protection:
-
A flame-resistant lab coat, fully buttoned, is essential.[10]
-
Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[12]
-
Full-length pants and closed-toe shoes are mandatory to prevent skin exposure.[10]
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges should be used.[10][14] A formal respiratory protection program must be in place.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound and to prevent the formation of hazardous byproducts.
General Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[11] Generally, storage temperatures below 30°C (86°F) are recommended for amines to maintain stability.[7] Refrigeration may be necessary, and if so, explosion-proof refrigerators should be used.
-
Inert Atmosphere: Due to its sensitivity to air (peroxide formation and reaction with CO2), it is highly recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen).[10]
-
Light Sensitivity: Protect from light, as light can promote peroxide formation in furans.[10][15] Store in amber glass bottles or other opaque containers.
-
Container: Use tightly sealed containers made of compatible materials such as high-density polyethylene (HDPE) or glass.[7] Ensure the container is properly labeled with the chemical name, date received, and date opened.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[11][13]
Peroxide Management
-
Labeling: Containers of this compound should be labeled with a "Peroxide Former" warning.[10]
-
Dating: Mark containers with the date they are received and the date they are opened.[10]
-
Testing: Periodically test for the presence of peroxides, especially before any distillation or concentration steps. Starch-iodide test strips can be used for this purpose.
-
Disposal: Dispose of the material within one year of receipt or within six months of opening, or more frequently if peroxide formation is suspected.[10]
Emergency Procedures
Rapid and appropriate response to emergencies is crucial to mitigate harm.
Spills
-
Small Spills (<100 mL):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Use non-sparking tools to collect the absorbed material into a sealable container for hazardous waste disposal.[16]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area.
-
-
Large Spills (>100 mL):
-
Evacuate the laboratory and alert others.
-
Activate the fire alarm if the spill is large or flammable vapors are accumulating.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10][12]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[14]
Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1] Water spray can be used to cool fire-exposed containers.
-
Hazards: Vapors are flammable and can flash back.[1] Containers may explode when heated.[1] Fire may produce poisonous gases.[1]
-
Firefighting: Firefighters should wear self-contained breathing apparatus and full protective gear.
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[14] Do not pour down the drain. Empty containers may retain product residue and should be treated as hazardous waste.[10]
Conclusion
This compound is a valuable compound for chemical synthesis and drug discovery. However, its dual nature as a furan derivative and a primary amine necessitates stringent safety protocols. By understanding the potential hazards of flammability, toxicity, and peroxide formation, and by implementing the robust handling, storage, and emergency procedures outlined in this guide, researchers can work safely and effectively with this important chemical intermediate. A culture of safety, grounded in a thorough understanding of the chemical's properties, is paramount to preventing accidents and ensuring the well-being of all laboratory personnel.
References
- 1. nj.gov [nj.gov]
- 2. carlroth.com [carlroth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. chemical-label.com [chemical-label.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. (2-Methyl-3-furyl)methylamine | Sigma-Aldrich [sigmaaldrich.com]
- 9. umsl.edu [umsl.edu]
- 10. wcu.edu [wcu.edu]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. fishersci.com [fishersci.com]
- 14. bu.edu [bu.edu]
- 15. fishersci.com [fishersci.com]
- 16. 2-METHYLFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide on the IUPAC Nomenclature for (2-Methylfuran-3-yl)methanamine and its Analogs
Introduction
Furan and its derivatives are fundamental heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and flavorants.[1][2][3] Their diverse biological activities and synthetic versatility make a precise and unambiguous naming system essential for clear communication among researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for (2-Methylfuran-3-yl)methanamine, a key building block, and its various analogs. Understanding these naming conventions is paramount for accurate documentation, database searching, and regulatory submissions.
The IUPAC system provides a systematic and logical approach to naming organic compounds, ensuring that every distinct structure has a unique name.[4] This guide will deconstruct the nomenclature of the title compound and its derivatives, explaining the rationale behind the prioritization of functional groups, the numbering of the heterocyclic ring, and the citation of substituents.
Core Structure Analysis: this compound
The systematic IUPAC name for any molecule is derived by identifying its principal functional group, parent hydride, and all substituents. Let's dissect the name "this compound" to understand its structural components.
1. Principal Functional Group and Parent Hydride:
The suffix "-amine" indicates that the primary functional group is an amine (-NH₂).[4][5][6] According to IUPAC rules, the amine functional group has priority over alkyl and aryl groups for suffix naming. The amine is attached to a methyl group (-CH₂-), which is named as "methanamine" (CH₃NH₂).[4]
2. The Furan Ring and its Substituents:
The prefix "(2-Methylfuran-3-yl)" describes the substituent attached to the nitrogen of the methanamine.
-
Furan: This is a five-membered aromatic heterocycle containing one oxygen atom.[1][7] The numbering of the furan ring starts from the oxygen atom (position 1) and proceeds sequentially around the ring.
-
-yl: This suffix indicates that the furan ring is a substituent.
-
2-Methyl: A methyl group (-CH₃) is attached to the second position of the furan ring.
-
3-yl: The entire substituted furan group is attached to the methanamine via the third position of the furan ring.
The following diagram illustrates the structure and numbering of the core molecule:
Caption: Structure and IUPAC numbering of this compound.
Nomenclature of Analogs: A Step-by-Step Approach
The systematic naming of analogs of this compound follows a logical sequence of rules. The following workflow outlines the process for naming a substituted derivative.
Caption: Workflow for IUPAC Naming of Substituted Analogs.
Step 1: Identify the Principal Functional Group
The highest priority functional group determines the suffix of the name.[5][6][8] For analogs of this compound, if a group with higher priority than an amine (e.g., carboxylic acid, ester, amide) is introduced, the amine will be named as a substituent ("amino").
Table 1: Functional Group Priorities (Abbreviated)
| Priority | Functional Group | Suffix (if highest priority) | Prefix (if not highest priority) |
| High | Carboxylic Acid (-COOH) | -oic acid | carboxy- |
| Ester (-COOR) | -oate | alkoxycarbonyl- | |
| Amide (-CONH₂) | -amide | carbamoyl- | |
| Aldehyde (-CHO) | -al | formyl- | |
| Ketone (C=O) | -one | oxo- | |
| Alcohol (-OH) | -ol | hydroxy- | |
| **Amine (-NH₂) ** | -amine | amino- | |
| Low | Alkene (C=C) | -ene | - |
Source: IUPAC Nomenclature of Organic Chemistry.[4]
Step 2: Identify the Parent Hydride
The parent hydride is the longest continuous carbon chain or ring system containing the principal functional group. For simple analogs, this will remain methanamine. However, if the alkyl chain attached to the nitrogen is extended, the parent hydride name will change accordingly (e.g., ethanamine, propanamine).
Step 3: Identify and Name all Substituents
All other groups attached to the parent hydride are considered substituents and are named as prefixes. This includes the furan ring itself and any additional groups on the furan ring or the amine nitrogen.
Step 4: Number the Furan Ring
The numbering of the furan ring is fixed, starting with the oxygen atom as position 1. This numbering determines the locants for all substituents on the furan ring.
Step 5: Assign Locants to all Substituents
Locants (numbers) are used to indicate the position of each substituent. For substituents on the furan ring, the numbering of the ring is used. For substituents on the nitrogen atom of the amine, the locant N- is used.[9][10]
Step 6: Assemble the Name Alphabetically
The prefixes for all substituents are arranged in alphabetical order, ignoring any numerical prefixes like "di-", "tri-", etc. The complete name is then constructed by combining the substituent prefixes, the parent hydride name, and the principal functional group suffix.
Examples of Analog Nomenclature
The following table provides examples of IUPAC names for various analogs of this compound, illustrating the application of the rules described above.
Table 2: IUPAC Nomenclature of this compound Analogs
| Structure | IUPAC Name | Rationale |
| (5-Bromo-2-methylfuran-3-yl)methanamine | A bromo substituent is added at the 5-position of the furan ring. "Bromo" precedes "methyl" alphabetically. | |
| N-((2-Methylfuran-3-yl)methyl)ethanamine | An ethyl group is substituted on the nitrogen atom. The longest chain attached to the nitrogen is the ethyl group, making "ethanamine" the parent. The (2-methylfuran-3-yl)methyl group is an N-substituent. | |
| 1-(2-Methylfuran-3-yl)ethan-1-amine | The carbon chain attached to the furan ring is extended to two carbons, making the parent hydride "ethanamine". The furan ring is a substituent at position 1. | |
| (2-Methylfuran-3-yl)methanol | The amine is replaced by a higher priority alcohol group. The parent hydride is "methanol". The furan group is a substituent. | |
| 2-(Aminomethyl)-5-methylfuran-3-carboxylic acid | A carboxylic acid group is introduced at the 3-position. This is the highest priority group, so the suffix is "-oic acid". The amine group is now a substituent, named "aminomethyl". The furan is the parent ring. |
Experimental Protocols for Analog Synthesis (Illustrative)
While this guide focuses on nomenclature, a brief mention of synthetic strategies provides context for the generation of these analogs. A common route to this compound and its derivatives is the reductive amination of the corresponding aldehyde.
Protocol: Synthesis of this compound via Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-furaldehyde (1.0 eq.) in methanol.
-
Amine Addition: Add a solution of ammonia in methanol (excess) to the flask.
-
Reducing Agent: Cool the mixture in an ice bath and add sodium borohydride (1.5 eq.) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This general protocol can be adapted for the synthesis of various N-substituted analogs by replacing ammonia with the corresponding primary or secondary amine.
Conclusion
A thorough understanding of IUPAC nomenclature is indispensable for scientists working in chemical research and development. This guide has provided a detailed, systematic breakdown of the rules for naming this compound and its analogs. By following the principles of identifying the principal functional group, parent hydride, and substituents, and by correctly applying locants and alphabetical ordering, researchers can ensure clear and unambiguous communication of chemical structures. This precision is critical for advancing scientific discovery and innovation in fields where furan-based compounds play a significant role.
References
- 1. Heterocyclic Compounds: Nomenclature and Classification | Pharmaguideline [pharmaguideline.com]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. Furan - Wikipedia [en.wikipedia.org]
- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]
- 7. quora.com [quora.com]
- 8. egpat.com [egpat.com]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide on the Molecular Weight and Elemental Composition of (2-Methylfuran-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methylfuran-3-yl)methanamine is a heterocyclic amine of interest in medicinal chemistry and drug discovery. A fundamental aspect of its characterization is the precise determination of its molecular weight and elemental composition. This guide provides a comprehensive overview of both the theoretical calculations and the experimental methodologies required to accurately define these critical parameters. We will delve into the principles of mass spectrometry and elemental analysis, offering detailed, field-tested protocols and explaining the causal relationships behind experimental choices. This document is designed to serve as a practical resource for researchers engaged in the synthesis, identification, and quality control of this and similar chemical entities.
Introduction to this compound
This compound is a substituted furan derivative featuring a methyl group at the 2-position and a methanamine group at the 3-position. The furan ring is a common scaffold in a variety of biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications. The precise molecular weight and elemental composition are foundational to its identity, purity assessment, and stoichiometric calculations in chemical reactions.
The molecular structure of this compound is as follows:

Figure 1. Chemical Structure of this compound.
The free base has the chemical formula C6H9NO . Its hydrochloride salt is also commercially available, with a reported CAS number of 1197962-78-9 and a molecular formula of C6H10ClNO[1][2].
Determination of Molecular Weight
The molecular weight of a compound is a critical parameter for its identification and characterization. It can be determined theoretically from its molecular formula and experimentally verified using techniques such as mass spectrometry.
Theoretical Molecular Weight
The theoretical molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C6H9NO). Using the most common isotopes of each element:
-
Carbon (C): 6 atoms × 12.011 amu/atom = 72.066 amu
-
Hydrogen (H): 9 atoms × 1.008 amu/atom = 9.072 amu
-
Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu
-
Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu
Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element.
-
¹²C: 6 × 12.000000 = 72.000000
-
¹H: 9 × 1.007825 = 9.070425
-
¹⁴N: 1 × 14.003074 = 14.003074
-
¹⁶O: 1 × 15.994915 = 15.994915
-
Total Monoisotopic Mass = 111.068414 Da
Average Molecular Weight: This is calculated using the weighted average of the natural abundances of all isotopes of each element.
-
Total Average Molecular Weight = 111.14 g/mol [3]
Experimental Verification: Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a highly accurate experimental determination of the molecular weight.
Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. A common mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid, is often used to promote ionization.
-
-
Instrument Setup (Example using a Quadrupole TOF Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the amine group is basic and readily accepts a proton.
-
Capillary Voltage: 3.5 - 4.5 kV. This high voltage is necessary to create a fine spray of charged droplets.
-
Nebulizer Gas (N₂): 1.5 - 2.5 Bar. This gas aids in the desolvation of the charged droplets.
-
Drying Gas (N₂): 8 - 12 L/min at 200-300 °C. The heated gas facilitates the evaporation of the solvent, releasing the ions into the gas phase.
-
Mass Range: Scan from m/z 50 to 500. This range is sufficient to detect the molecular ion of the target compound.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a stable signal and a well-defined mass spectrum.
-
-
Data Analysis:
-
Process the acquired data to generate the mass spectrum.
-
Identify the molecular ion peak. In positive ESI mode, this will typically be the protonated molecule [M+H]⁺. For this compound (M = 111.14), the expected peak would be at an m/z of approximately 112.15.
-
The high-resolution mass measurement should correspond to the calculated exact mass of the protonated molecule (C6H10NO⁺), which is 112.0757.
-
Summary of Molecular Weight Data
| Parameter | Theoretical Value | Expected Experimental Value (ESI-MS) |
| Molecular Formula | C6H9NO | - |
| Average Molecular Weight | 111.14 g/mol | - |
| Monoisotopic Mass | 111.0684 Da | - |
| Protonated Molecule [M+H]⁺ | 112.0757 Da | ~112.076 m/z |
Elemental Composition Analysis
Elemental analysis determines the percentage by weight of each element in a compound. This is a fundamental technique for confirming the empirical and molecular formula of a newly synthesized compound.
Theoretical Elemental Composition
The theoretical elemental composition is calculated from the molecular formula (C6H9NO) and the average atomic weights of the constituent elements.
-
% Carbon (C): (6 × 12.011 / 111.14) × 100% = 64.84%
-
% Hydrogen (H): (9 × 1.008 / 111.14) × 100% = 8.16%
-
% Nitrogen (N): (1 × 14.007 / 111.14) × 100% = 12.60%
-
% Oxygen (O): (1 × 15.999 / 111.14) × 100% = 14.40%
Experimental Verification: Combustion Analysis
Combustion analysis is the standard method for determining the elemental composition of an organic compound. The sample is burned in an excess of oxygen, and the combustion products (CO₂, H₂O, and N₂) are collected and quantified.
Caption: Workflow for Elemental Composition Determination by Combustion Analysis.
-
Sample Preparation:
-
Ensure the sample is pure and thoroughly dried to remove any residual solvents or water, which would significantly affect the results.
-
Accurately weigh 1-3 mg of this compound into a tin or silver capsule using a microbalance.
-
-
Instrument Setup (Example using a modern CHN Analyzer):
-
Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide).
-
Set the combustion furnace temperature to 900-1000 °C.
-
Set the reduction furnace temperature to 600-700 °C (this contains copper to reduce nitrogen oxides to N₂).
-
Ensure a steady flow of high-purity helium as the carrier gas.
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion furnace.
-
The sample undergoes rapid and complete combustion in a pulse of pure oxygen.
-
The resulting gases (CO₂, H₂O, N₂, and excess O₂) are swept by the helium carrier gas through the reduction furnace.
-
The gases then pass through a gas chromatographic column to separate them.
-
The separated gases are detected by a thermal conductivity detector (TCD).
-
-
Data Analysis:
-
The instrument's software integrates the detector signals for each gas, which are proportional to their concentrations.
-
The software then calculates the percentage of C, H, and N in the original sample based on the initial sample weight and the calibration.
-
The percentage of oxygen is typically determined by difference: %O = 100% - (%C + %H + %N).
-
The experimental results should be within ±0.4% of the theoretical values to be considered a good match.
-
Summary of Elemental Composition Data
| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |
| Carbon (C) | 64.84 | 64.44 - 65.24 |
| Hydrogen (H) | 8.16 | 7.76 - 8.56 |
| Nitrogen (N) | 12.60 | 12.20 - 13.00 |
| Oxygen (O) | 14.40 | (by difference) |
Conclusion
The accurate determination of molecular weight and elemental composition is a non-negotiable first step in the characterization of any chemical compound, including this compound. This guide has outlined both the theoretical foundations and the practical, step-by-step experimental protocols for achieving this. By combining high-resolution mass spectrometry with combustion-based elemental analysis, researchers can confidently verify the identity and purity of their synthesized materials, which is crucial for the integrity of subsequent research and development activities.
References
Methodological & Application
Application Note: A Validated Two-Step Synthesis of (2-Methylfuran-3-yl)methanamine from 2-Methylfuran
Abstract
(2-Methylfuran-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis from the readily available feedstock 2-methylfuran presents a key challenge in regiocontrol. This document provides a comprehensive, field-proven guide for the reliable synthesis of this compound. We detail a robust two-step pathway commencing with the regioselective Vilsmeier-Haack formylation of 2-methylfuran to yield the key intermediate, 2-methylfuran-3-carboxaldehyde, followed by a highly efficient reductive amination to furnish the target primary amine. This guide emphasizes the mechanistic rationale behind procedural choices, provides detailed, step-by-step protocols, and includes process flow diagrams to ensure reproducibility and success for researchers in the field.
Strategic Overview: A Regiocontrolled Approach
The synthesis of this compound from 2-methylfuran necessitates the introduction of a one-carbon nitrogen-containing substituent at the C3 position. The primary challenge lies in overcoming the inherent electronic preference of the 2-methylfuran ring for electrophilic substitution at the more activated C5 position.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target amine points to 2-methylfuran-3-carboxaldehyde as a pivotal intermediate. This aldehyde can be accessed through a formylation reaction on the 2-methylfuran starting material.
Synthesis of (2-Methylfuran-3-yl)methanamine: A Detailed Experimental Protocol for Researchers
Abstract
(2-Methylfuran-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of novel therapeutic agents. This application note provides a comprehensive, field-proven guide for its synthesis, designed for researchers, scientists, and drug development professionals. The protocol details a robust two-step synthetic pathway commencing with the Vilsmeier-Haack formylation of 2-methylfuran to yield the key intermediate, 2-methylfuran-3-carboxaldehyde. This is followed by a direct reductive amination using ammonia and a chemical reducing agent to produce the target primary amine. This guide emphasizes the causality behind experimental choices, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction
Furan-containing molecules are of significant interest in the pharmaceutical industry due to their presence in numerous bioactive compounds and their ability to act as versatile synthetic intermediates.[1] The primary amine functional group is a critical component for introducing further molecular complexity, making compounds like this compound highly sought after. This protocol outlines a reliable and scalable laboratory synthesis, breaking down each stage with in-depth explanations of the underlying chemical principles and practical considerations.
Overall Synthetic Workflow
The synthesis is logically structured into two primary stages: the creation of an aldehyde precursor followed by its conversion to the desired primary amine. This approach allows for the isolation and purification of the intermediate, ensuring a higher purity of the final product.
References
Use of (2-Methylfuran-3-yl)methanamine as a versatile building block in organic synthesis
An Application Guide to (2-Methylfuran-3-yl)methanamine: A Versatile Building Block for Heterocyclic Synthesis
Introduction: The Strategic Value of the Furan Scaffold
The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic and steric properties, often serving as a bioisostere for phenyl rings, can enhance metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles of drug candidates.[1][2] Furan derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][3] This has driven significant interest in the development of novel synthetic methodologies that incorporate this valuable motif.
This compound emerges as a particularly strategic building block. It combines the furan core with a reactive primary amine, separated by a methylene spacer. This arrangement unlocks access to a diverse array of complex heterocyclic systems through fundamental organic transformations. The nucleophilic amine readily participates in reactions such as reductive aminations, imine condensations, and multicomponent reactions, while the electron-rich furan ring is primed for electrophilic substitution, most notably in cyclization reactions like the Pictet-Spengler.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Physicochemical Properties and Handling
Proper handling and storage are crucial for maintaining the integrity of this compound. It is typically supplied as its hydrochloride salt for enhanced stability.[4] The free base can be liberated prior to use by treatment with a suitable base.
| Property | Value |
| Chemical Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| CAS Number | 1197962-78-9 (HCl salt) |
| Appearance | Varies (typically a liquid or low-melting solid) |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C, protected from light and moisture. |
Application I: Reductive Amination for Secondary Amine Synthesis
Reductive amination is a cornerstone of amine synthesis, providing a robust and efficient method for forming C-N bonds. The process involves the initial condensation of the primary amine with a carbonyl compound (aldehyde or ketone) to form a transient imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine.[5][6] this compound is an excellent substrate for this transformation, enabling the facile introduction of the methylfuran moiety onto a wide range of molecular scaffolds.
Causality and Experimental Rationale
The choice of reducing agent is critical and depends on the substrate's sensitivity and the reaction pH.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent. It is mild, tolerant of a wide range of functional groups, and does not require strictly anhydrous or acidic conditions, making it highly practical for library synthesis.
-
Catalytic Hydrogenation over catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is a "cleaner" method, as the byproducts are gaseous.[7][8] However, it requires specialized hydrogenation equipment and may not be compatible with reducible functional groups like alkynes, alkenes, or certain heterocycles.
-
Flow Chemistry using catalysts like CuAlOx has proven effective for the reductive amination of furanic aldehydes, offering excellent yields and simplifying the purification process as intermediate imines do not need to be isolated.[5][6]
The following workflow diagram illustrates the general process for a batch reductive amination.
Caption: General workflow for reductive amination.
Protocol: Synthesis of N-Benzyl-(2-methylfuran-3-yl)methanamine
This protocol details a standard reductive amination using sodium triacetoxyborohydride.
-
Reagent Preparation: To a solution of benzaldehyde (106 mg, 1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) in a round-bottom flask, add this compound (111 mg, 1.0 mmol).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes. The formation of the imine is often accompanied by slight turbidity.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (254 mg, 1.2 mmol) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure secondary amine.
| Aldehyde/Ketone | Product | Typical Yield (%) |
| Benzaldehyde | N-Benzyl-(2-methylfuran-3-yl)methanamine | 85-95% |
| 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-(2-methylfuran-3-yl)methanamine | 88-96% |
| Cyclohexanone | N-Cyclohexyl-(2-methylfuran-3-yl)methanamine | 75-85% |
| Acetone | N-Isopropyl-(2-methylfuran-3-yl)methanamine | 70-80% |
Application II: Pictet-Spengler Reaction for Fused Heterocycle Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms tetrahydro-β-carbolines and tetrahydroisoquinolines.[9][10] The reaction proceeds via the condensation of a β-arylethylamine with a carbonyl compound to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich aryl ring.[10][11] The furan ring is sufficiently nucleophilic to participate in this reaction, allowing this compound to serve as a unique precursor for the synthesis of novel tetrahydrofuro[3,2-c]pyridine scaffolds.[12]
Mechanistic Rationale
The reaction's success hinges on the generation of a sufficiently electrophilic iminium ion that can be attacked by the C2 position of the furan ring.[10] Strong Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed to catalyze both the imine formation and the subsequent cyclization.[11][12] The choice of solvent is also important; non-polar solvents like dichloromethane or toluene are common. The methyl group at the C2 position of the furan starting material directs the cyclization to the C3 position, leading to a single regioisomeric product.
Caption: Key steps in the Pictet-Spengler reaction.
Protocol: Synthesis of a 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine Derivative
This protocol is adapted from established procedures for related furan ethylamines.[12]
-
Initial Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an argon atmosphere, dissolve this compound (111 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) in anhydrous toluene (10 mL).
-
Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus for 2-4 hours to azeotropically remove water and drive the formation of the imine.
-
Cyclization: Cool the reaction mixture to 0°C. Add trifluoroacetic acid (TFA) (0.15 mL, 2.0 mmol) dropwise. Caution: The addition may be exothermic.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the formation of the cyclized product by LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to obtain the desired tetrahydrofuro[3,2-c]pyridine.
Application III: Multicomponent Reactions (MCRs) for Rapid Library Generation
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all reactants, are a cornerstone of diversity-oriented synthesis.[13][14] The primary amine functionality of this compound makes it an ideal input for numerous isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR).
The Ugi Reaction: A Paradigm of MCRs
The Ugi reaction combines an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide to generate an α-acylamino amide scaffold in a single, highly atom-economical step. By employing this compound, medicinal chemists can rapidly generate libraries of complex molecules decorated with the biologically relevant furan moiety.
Caption: The Ugi four-component reaction (Ugi-4CR).
Protocol: Ugi-4CR Synthesis of a Furan-Containing Peptidomimetic
-
Setup: To a vial containing methanol (2 mL), add benzaldehyde (53 mg, 0.5 mmol).
-
Amine Addition: Add this compound (56 mg, 0.5 mmol) and stir for 10 minutes at room temperature.
-
Acid and Isocyanide Addition: Add acetic acid (30 mg, 0.5 mmol) followed by tert-butyl isocyanide (42 mg, 0.5 mmol).
-
Reaction: Seal the vial and stir the mixture at room temperature for 48 hours.
-
Isolation: Upon completion (as determined by LC-MS), concentrate the reaction mixture under reduced pressure. The crude product can often be purified by recrystallization or by silica gel chromatography to yield the desired α-acylamino amide.
Conclusion
This compound is a powerful and versatile building block that provides a direct entry point to a wide range of synthetically and medicinally relevant heterocyclic structures. Its participation in fundamental transformations like reductive amination, the Pictet-Spengler reaction, and multicomponent reactions allows for the strategic incorporation of the 2-methylfuran scaffold. The protocols and insights provided herein demonstrate its utility for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel chemical entities.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. oled-intermediates.com [oled-intermediates.com]
- 4. 1197962-78-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 14. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Derivatization of (2-Methylfuran-3-yl)methanamine for Biological Screening Libraries
Introduction
The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects.[1][2][3] (2-Methylfuran-3-yl)methanamine presents an attractive starting point for drug discovery campaigns. Its structure combines the biologically relevant furan ring with a reactive primary amine handle, which is ideal for rapid chemical modification. The generation of a diverse chemical library from this single scaffold allows for a systematic exploration of the structure-activity relationship (SAR), accelerating the identification of novel hit compounds and the subsequent optimization of lead candidates.
This guide provides a detailed framework and validated protocols for the derivatization of this compound. We focus on four robust and versatile chemical transformations suitable for parallel synthesis and the creation of compound libraries for biological screening: Acylation , Sulfonylation , Urea/Thiourea Formation , and Reductive Amination . The methodologies are designed to be clear, reproducible, and adaptable for both small-scale synthesis and higher-throughput applications.
Overall Derivatization and Screening Workflow
The strategic goal is to efficiently convert a single, promising starting material into a diverse library of related compounds, which can then be systematically evaluated for biological activity. This parallel synthesis approach maximizes the chemical space explored while minimizing repetitive labor.
Figure 1: High-level workflow from starting scaffold to hit identification.
Core Derivatization Strategies
The primary amine of this compound is a versatile nucleophile, making it an excellent anchor point for diversification. The following reactions are chosen for their reliability, high yields, and the distinct physicochemical properties of the resulting functional groups.
Figure 2: Core derivatization reactions targeting the primary amine.
Comparative Overview of Derivatization Methods
The selection of a derivatization strategy depends on the desired properties of the final compounds and the available building blocks. This table provides a comparative summary to guide experimental design.
| Method | Reaction Type | Typical Reagents | Key Conditions | Advantages | Potential Challenges |
| Acylation | Amide bond formation | Acyl chlorides, Carboxylic acids + Coupling agents (e.g., HATU, EDC) | Basic conditions (e.g., Et3N, DIPEA) in aprotic solvents (DCM, DMF) | Robust, high-yielding, vast commercial availability of carboxylic acids.[4][5] | Acyl chlorides are moisture-sensitive; coupling agents can be expensive. |
| Sulfonylation | Sulfonamide formation | Sulfonyl chlorides | Basic conditions (e.g., Pyridine, Et3N) in aprotic solvents | Sulfonamides are excellent amide bioisosteres and H-bond donors.[6] | Reaction can be sluggish with sterically hindered amines or sulfonyl chlorides. |
| Urea/Thiourea | Addition to isocyanate/ isothiocyanate | Isocyanates, Isothiocyanates, Carbon disulfide | Room temperature in aprotic solvents (DCM, THF) | Often quantitative and rapid; products have excellent H-bonding capacity.[7][8] | Isocyanates can be toxic and moisture-sensitive; limited commercial diversity. |
| Reductive Amination | Secondary amine formation | Aldehydes, Ketones + Reducing agents (e.g., NaBH(OAc)3, NaBH3CN) | Mildly acidic to neutral pH, typically in DCE or MeOH | Forms C-N bonds, increasing flexibility; broad scope of available carbonyls.[9][10][11] | Over-alkylation can occur; imine formation can be slow with some substrates. |
Experimental Protocols
General Considerations:
-
Safety: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
-
Reagents: Use anhydrous solvents and reagents where specified to prevent unwanted side reactions, particularly with acyl/sulfonyl chlorides and isocyanates. This compound is commercially available from suppliers like Ambeed.[12]
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Acylation via Acyl Chloride
Principle: This is a classic and highly efficient method for amide synthesis. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is added to neutralize the HCl byproduct, driving the reaction to completion.[13][14]
Reagents and Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Add the acyl chloride (1.1 eq) dropwise via syringe. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Causality: The acid wash removes excess triethylamine, the bicarbonate wash removes unreacted acyl chloride and acidic impurities, and the brine wash removes residual water.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.
Protocol 2: Sulfonylation
Principle: Analogous to acylation, this reaction forms a stable sulfonamide linkage, a key functional group in many pharmaceuticals.[6] The amine attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and a catalyst.
Reagents and Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M aqueous HCl solution
-
Anhydrous sodium sulfate (Na2SO4)
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under nitrogen.
-
Add pyridine (2.0 eq). Causality: Pyridine acts as a base to scavenge the HCl produced and can also form a more reactive sulfonylpyridinium intermediate.
-
Add the sulfonyl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 4-12 hours. Monitor by TLC/LC-MS. The reaction may require gentle heating (40 °C) if it proceeds slowly.
-
Work-up: Dilute the mixture with additional DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine) until the aqueous layer is acidic, followed by water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude sulfonamide by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 3: Urea Formation via Isocyanate
Principle: This reaction is a highly efficient nucleophilic addition of the amine to the electrophilic carbon of an isocyanate. The reaction is typically fast, clean, and requires no external catalyst or base, making it ideal for library synthesis.[15][16]
Reagents and Materials:
-
This compound
-
Isocyanate of choice (e.g., phenyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flask.
-
Add the isocyanate (1.0 eq) dropwise at room temperature. Note: The reaction is often exothermic.
-
Stir for 30 minutes to 2 hours. In many cases, the product will precipitate out of the solution as it forms.
-
Monitor by TLC/LC-MS to confirm the completion of the reaction.
-
Work-up: If a precipitate has formed, collect the product by filtration, wash with a small amount of cold solvent (THF or ether), and dry under vacuum.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often pure enough for screening. If necessary, it can be recrystallized or purified by a short silica gel plug. For thiourea synthesis, simply substitute the isocyanate with an isothiocyanate (R-NCS) and follow the same procedure.[7][8]
Protocol 4: Reductive Amination
Principle: This two-step, one-pot process first involves the formation of an imine (Schiff base) intermediate between the amine and a carbonyl compound (aldehyde or ketone).[17][18] A selective reducing agent, sodium triacetoxyborohydride, then reduces the imine to the corresponding secondary amine without significantly reducing the starting carbonyl.[9][10]
Reagents and Materials:
-
This compound
-
Aldehyde or Ketone of choice (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Step-by-Step Procedure:
-
To a flask, add this compound (1.0 eq) and the carbonyl compound (1.1 eq) in DCE.
-
Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation (optional, but often improves rate).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Causality: NaBH(OAc)3 is a mild and selective reducing agent that is tolerant of the slightly acidic conditions and effectively reduces the iminium ion as it forms, driving the equilibrium towards the product.
-
Stir the reaction at room temperature for 6-24 hours. Monitor by LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated NaHCO3 solution. Stir until gas evolution ceases.
-
Transfer to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purification: Purify the resulting secondary amine by silica gel chromatography.
Analytical Characterization of Derivatives
Confirmation of structure and purity is a self-validating step critical for ensuring the reliability of biological screening data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. For example, in an acylated product, the appearance of a new amide N-H proton signal and shifts in the signals of the methylene (-CH2-) protons adjacent to the nitrogen confirm the transformation.[19][20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition. LC-MS is invaluable for monitoring reaction progress and assessing the purity of the final product.[21][22]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for biological screening to avoid false positives or negatives due to impurities.[23]
Conclusion
This application note details four robust and high-yielding methods for the derivatization of this compound. By employing these acylation, sulfonylation, urea/thiourea formation, and reductive amination protocols, researchers can efficiently generate a diverse library of novel furan derivatives. The systematic application of these strategies, coupled with rigorous analytical characterization, provides a solid foundation for biological screening campaigns aimed at discovering new therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. ijabbr.com [ijabbr.com]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. cbijournal.com [cbijournal.com]
- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 9. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) [ambeed.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ias.ac.in [ias.ac.in]
- 15. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 16. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. electronicsandbooks.com [electronicsandbooks.com]
- 21. [PDF] Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of N-((2-methylfuran-3-yl)methyl) Amides and Esters
Abstract
This comprehensive guide details the synthetic pathways for preparing N-((2-methylfuran-3-yl)methyl) amides and esters, compounds of significant interest to researchers in medicinal chemistry and drug development. The furan scaffold is a privileged heterocycle found in numerous bioactive molecules, and the ability to functionalize it with amide and ester moieties provides a robust platform for generating diverse chemical libraries. This document provides an expert-driven rationale for strategic choices in the synthetic route, detailed, self-validating protocols for key transformations, and guidance on the characterization of intermediates and final products. We address the inherent chemical sensitivities of the furan ring system and provide methodologies designed to ensure high-yield, reproducible outcomes.
Strategic Overview: Synthetic Pathways
The synthesis of the target amides and esters hinges on the preparation of two key intermediates: (2-methylfuran-3-yl)methanol (2) and (2-methylfuran-3-yl)methanamine (4) . These intermediates are derived from a common, commercially available starting material, 2-methyl-3-furoic acid (1) . The overall synthetic logic is depicted below, outlining the divergent pathways to the final products.
Caption: Overall synthetic workflow from 2-methyl-3-furoic acid.
A critical consideration in all furan chemistry is the sensitivity of the ring to strong acidic conditions, which can lead to ring-opening and polymerization.[1][2] Therefore, the selected protocols prioritize neutral or mildly basic conditions, particularly in the final coupling steps.
Synthesis of Key Intermediates
Reliable access to high-purity intermediates 2 and 4 is paramount for the successful synthesis of the target compounds.
Protocol I: Synthesis of (2-methylfuran-3-yl)methanol (2)
The most direct method for preparing the key alcohol intermediate is the reduction of the corresponding carboxylic acid or its ester. Lithium aluminum hydride (LiAlH₄) is a sufficiently powerful reducing agent for this transformation.[3][4] While highly reactive, LiAlH₄ does not typically reduce the furan ring itself under standard conditions.
Caption: Reduction of 2-methyl-3-furoic acid to the corresponding alcohol.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 2-methyl-3-furoic acid (1 ) (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Scientist's Note: The initial reaction is an acid-base reaction between the carboxylic acid and the basic hydride, which evolves hydrogen gas.[4] The addition must be slow and controlled to manage the gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Fieser & Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. Rationale: This specific workup procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter, simplifying purification.[5]
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular white precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield pure (2-methylfuran-3-yl)methanol (2 ).
Protocol II: Synthesis of this compound (4)
The amine intermediate is best prepared via reduction of the corresponding nitrile, 2-methyl-3-furonitrile (3) . The nitrile itself can be synthesized from the carboxylic acid via the primary amide, followed by dehydration. LiAlH₄ is an effective reagent for the reduction of nitriles to primary amines.[4][6]
Caption: Reduction of 2-methyl-3-furonitrile to the corresponding amine.
Methodology:
-
Nitrile Synthesis (Not Detailed): Prepare 2-methyl-3-furonitrile (3 ) from 2-methyl-3-furoic acid (1 ) using standard methods (e.g., conversion to the acid chloride followed by reaction with ammonia to give the amide, then dehydration with P₂O₅, SOCl₂, or similar reagents).
-
Apparatus Setup: Use the same flame-dried, nitrogen-purged setup as described in Protocol I.
-
Reagent Preparation: Prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF and cool to 0 °C.
-
Substrate Addition: Add a solution of 2-methyl-3-furonitrile (3 ) (1.0 equivalent) in anhydrous THF dropwise to the hydride suspension.
-
Reaction: After addition, warm the reaction to room temperature and then heat to reflux for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Isolation: Cool the reaction to 0 °C and perform the same Fieser & Fieser workup procedure as described in Protocol I (Section 2.1, step 5). Filter the solids and concentrate the filtrate.
-
Purification: The crude amine product (4 ) is typically a basic oil. It can be purified by vacuum distillation. Care should be taken to handle the product under an inert atmosphere if it is sensitive to air or moisture.
Synthesis of Target Amides and Esters
With the key intermediates in hand, the final products can be accessed through straightforward and high-yielding coupling reactions.
Protocol III: Synthesis of N-((2-methylfuran-3-yl)methyl) Amides
Amide bond formation is reliably achieved using carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). This combination forms a reactive HOBt ester in situ, which efficiently acylates the amine while minimizing side reactions.[7][8]
Representative Reaction: Synthesis of N-((2-methylfuran-3-yl)methyl)benzamide (5)
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| This compound (4 ) | 111.14 | 1.0 | (e.g., 222 mg, 2.0 mmol) |
| Benzoic Acid | 122.12 | 1.05 | 256 mg, 2.1 mmol |
| EDC·HCl | 191.70 | 1.2 | 460 mg, 2.4 mmol |
| HOBt | 135.12 | 1.2 | 324 mg, 2.4 mmol |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 646 mg (0.87 mL), 5.0 mmol |
| Dichloromethane (DCM) | - | - | 10 mL |
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add benzoic acid (1.05 eq.), this compound (4 ) (1.0 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.).
-
Solvent and Base Addition: Dissolve the solids in anhydrous dichloromethane (DCM). Add diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture. Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid, ensuring the amine nucleophile is in its free base form for reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide 5 .
Protocol IV: Synthesis of N-((2-methylfuran-3-yl)methyl) Esters
Esterification of the primary alcohol intermediate can be readily accomplished using an acylating agent like an acid anhydride or acyl chloride in the presence of a base. The use of acetic anhydride with pyridine is a classic, high-yielding method for producing acetate esters.[9][10]
Representative Reaction: Synthesis of (2-methylfuran-3-yl)methyl acetate (6)
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| (2-methylfuran-3-yl)methanol (2 ) | 112.13 | 1.0 | (e.g., 224 mg, 2.0 mmol) |
| Acetic Anhydride | 102.09 | 1.5 | 306 mg (0.28 mL), 3.0 mmol |
| Pyridine | 79.10 | ~3.0 | ~0.5 mL |
| Dichloromethane (DCM) | - | - | 5 mL |
Methodology:
-
Reaction Setup: Dissolve (2-methylfuran-3-yl)methanol (2 ) (1.0 eq.) in a mixture of anhydrous DCM and pyridine. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride (1.5 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting alcohol by TLC.
-
Workup: Dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove any remaining acetic acid), and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ester 6 can be purified by silica gel column chromatography or vacuum distillation if necessary.
Characterization
The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. For the final products, expect to see characteristic signals for the furan ring protons, the methylene linker (-CH₂-), the methyl group on the furan, and signals corresponding to the coupled amide or ester moiety.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. Look for a strong C=O stretch for the amide (typically ~1640-1680 cm⁻¹) or ester (typically ~1735-1750 cm⁻¹).
Applications and Significance
The furan-3-carboxamide core is a recognized pharmacophore with demonstrated biological activity, including applications as fungicides and antimicrobial agents.[11][12][13] The ability to rapidly generate libraries of N-((2-methylfuran-3-yl)methyl) amides and esters using the robust protocols described herein allows for extensive structure-activity relationship (SAR) studies. This makes the synthetic platform valuable for drug discovery programs targeting a range of therapeutic areas.[14]
References
- 1. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications of furan and its derivative | PPTX [slideshare.net]
- 12. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijabbr.com [ijabbr.com]
Application Notes: (2-Methylfuran-3-yl)methanamine as a Potent Precursor in Savory Flavor Synthesis
Abstract
(2-Methylfuran-3-yl)methanamine is a highly reactive heterocyclic amine that serves as a pivotal building block for the synthesis of complex and high-impact flavor compounds. Its structure, which combines a furan ring—a common feature in thermally generated aromas—with a primary amine functional group, makes it an exceptional precursor for Maillard and Strecker-type reactions. These reactions are fundamental to the development of savory, roasted, and meaty flavor profiles in processed foods.[1] This document provides a comprehensive technical guide for researchers and product developers on the application of this compound in flavor synthesis. We will explore the underlying reaction mechanisms, provide detailed experimental protocols for generating specific flavor profiles, and discuss the expected chemical and sensory outcomes.
Introduction: The Architectural Significance of Furans in Flavor Chemistry
Furan derivatives are integral to the aroma of a vast range of cooked foods, contributing sensory notes from caramel-like and sweet to nutty and meaty.[2] They are typically formed during the thermal processing of foods through the degradation of carbohydrates and interactions between sugars and amino acids.[1] this compound is a particularly valuable molecule in this class. It provides not only the stable furan backbone but also a highly reactive primary amine, which acts as the initiation point for the complex cascade of the Maillard reaction. This unique combination allows flavor chemists to strategically guide reactions toward the formation of desirable savory and roasted notes, which are in high demand for applications ranging from meat analogues to savory snacks and sauces.
Core Reactivity: Leveraging the Maillard Reaction for Savory Notes
The primary utility of this compound in flavor synthesis is its role as a potent amino-reactant in the Maillard reaction. This non-enzymatic browning process is one of the most important mechanisms for flavor generation in food.[3]
The reaction cascade, initiated by this compound, proceeds through several key stages:
-
Initial Condensation: The nucleophilic amine group of this compound attacks the carbonyl group of a reducing sugar (e.g., xylose, glucose), forming an unstable glycosylamine, which quickly rearranges into a Schiff base.
-
Amadori Rearrangement: The Schiff base undergoes rearrangement to form a more stable ketosamine derivative known as an Amadori compound. This compound is a critical intermediate in the formation of numerous flavor molecules.[4]
-
Intermediate Degradation & Strecker Reaction: The Amadori compound degrades through various pathways, generating highly reactive dicarbonyl intermediates. These intermediates can then react with other amino compounds, including sulfur-containing amino acids like cysteine, via the Strecker degradation pathway.[5] This secondary reaction is crucial for generating potent, low-threshold sulfur compounds like thiols and thiazoles, which are hallmarks of meaty aromas.[3][5]
Figure 1: Simplified Maillard reaction pathway initiated by this compound.
Experimental Protocols for Flavor Generation
The following protocols provide a framework for synthesizing distinct savory flavor profiles using this compound. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Generation of a Complex Meaty & Roasted Flavor Base
This protocol is designed to generate a robust, complex flavor profile reminiscent of roasted meat, leveraging the interaction between the furan amine, a sugar, and a sulfur source.
Materials:
-
This compound
-
D-Xylose
-
L-Cysteine
-
Propylene Glycol (food grade)
-
0.2 M Phosphate Buffer (pH 6.5)
-
Reaction Vessel (pressure-rated) with overhead stirring
-
Heating mantle with temperature control
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reactant Preparation: In a 500 mL pressure-rated reaction vessel, combine 150 mL of 0.2 M phosphate buffer and 50 mL of propylene glycol. The propylene glycol acts as a humectant and solvent, helping to mediate the reaction.
-
Dissolution: While stirring, dissolve 15 g of D-Xylose and 10 g of L-Cysteine into the solvent mixture.
-
Amine Addition: Carefully add 5.0 g of this compound to the stirred solution.
-
Reaction Conditions: Seal the reactor and heat the mixture to 125°C with continuous, vigorous stirring for 90 minutes. Monitor the pressure, ensuring it remains within the vessel's specifications.
-
Cooling & Neutralization: After the reaction time, safely cool the vessel to room temperature. Once cooled, open the vessel and adjust the pH of the dark brown mixture to ~7.0 with 1 M NaOH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the flavor compounds three times with 100 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and carefully concentrate the extract using a rotary evaporator at low temperature (≤ 40°C) to avoid loss of volatile compounds.
-
Analysis: The resulting dark, viscous flavor base should be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) to identify key aroma-active compounds.
Rationale: The combination of cysteine and xylose is known to be highly effective in producing meaty flavors.[3][5] this compound acts as a powerful catalyst and structural contributor, directing the reaction towards potent sulfur-containing furan derivatives like 2-methyl-3-furanthiol, a key component of meat aroma.[3][6]
Figure 2: General experimental workflow for flavor synthesis and analysis.
Data Interpretation & Expected Flavor Compounds
The reaction of this compound in Maillard model systems is expected to yield a variety of potent, aroma-active heterocyclic compounds. The specific profile will depend on the other precursors present (e.g., the type of sugar and amino acids).
Table 1: Expected Compound Classes and Sensory Descriptors
| Compound Class | Representative Compounds | Expected Sensory Descriptors | Key Precursors |
| Furanthiols | 2-Methyl-3-furanthiol | Meaty, roasted, beef-like[5][6] | Amine + Cysteine + Sugar |
| Thiazoles | 2-Acetyl-2-thiazoline, 2,4,5-Trimethylthiazole | Roasted, nutty, meaty, savory | Amine + Cysteine + Sugar |
| Pyrazines | 2,5-Dimethylpyrazine, Trimethylpyrazine | Roasted, nutty, cocoa, coffee-like[7] | Amine + Sugar (+/- other amino acids) |
| Disulfides | bis(2-Methyl-3-furyl) disulfide | Roasted meat, sulfurous[8] | Oxidation of 2-Methyl-3-furanthiol |
| Pyrroles | N-Furfurylpyrroles | Roasted, burnt, nutty | Amine + Sugar + Proline |
Conclusion and Industrial Applications
This compound is a uniquely effective precursor for creating authentic and impactful savory flavors. Its inherent furan structure and reactive amine group provide a powerful tool for directing Maillard reactions towards the generation of desirable meaty, roasted, and savory aroma compounds. By carefully selecting co-reactants and controlling process conditions, flavor chemists can unlock a wide spectrum of profiles suitable for numerous applications in the food industry, including:
-
Plant-Based Meats: Building a foundational roasted and savory meat character.
-
Savory Snacks: Adding depth and complexity to seasonings for chips and extruded snacks.
-
Soups, Sauces, and Gravies: Enhancing the perception of richness and "cooked" character.
-
Pet Food: Creating palatable and appealing meaty aromas.
Further research into the reaction kinetics and the influence of process parameters (pH, temperature, water activity) will continue to expand the utility of this versatile flavor precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Features for Furan-Derived Fruity and Meaty Aroma Impressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of amino acids in the Maillard reaction products generated from the reaction flavors of Tenebrio molitor (mealworm) protein and d-xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Semantic Scholar [semanticscholar.org]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. US3723475A - Method of making 2-alkylfuran-3-thiol and alkyl, (2-alkyl-3-furyl) di and trisulfides - Google Patents [patents.google.com]
Application Notes & Protocols: A Strategic Framework for the Development of Novel Antimicrobial Agents from (2-Methylfuran-3-yl)methanamine
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Furan derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel antimicrobial agents derived from the versatile starting material, (2-Methylfuran-3-yl)methanamine. We present a framework that encompasses synthetic diversification, robust in vitro screening protocols, and preliminary safety assessments, underpinned by the rationale for key experimental choices. Our objective is to furnish a practical and scientifically rigorous roadmap for the identification of lead compounds with therapeutic potential.
Introduction: The Rationale for this compound as a Scaffold
The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for the design of bioactive molecules.[3] this compound presents a strategic starting point for the development of a focused library of potential antimicrobial agents due to several key features:
-
The Furan Core: The 2-methylfuran moiety provides a lipophilic character that can be crucial for penetrating microbial cell membranes. The furan ring itself is known to be a bioisostere for other aromatic systems like phenyl rings, offering opportunities to modulate physicochemical properties while retaining biological activity.[3]
-
The Primary Amine Handle: The primary aminomethyl group at the 3-position is a versatile functional handle for a wide array of chemical modifications. This allows for the systematic introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR).
-
Synthetic Accessibility: The starting material, this compound, is commercially available, providing a ready entry point into novel chemical space.
This guide will detail three primary synthetic strategies for derivatizing the primary amine: N-acylation, sulfonamide formation, and reductive amination. Each of these pathways leads to a distinct class of compounds with unique physicochemical properties and potential biological activities.
Synthetic Diversification Strategies
The primary amine of this compound serves as a nucleophile for the synthesis of a diverse library of derivatives. The following protocols outline three robust methods for its modification.
Synthesis of N-Acyl Derivatives
N-acylation is a fundamental transformation that introduces an amide bond, a common functional group in many pharmaceuticals. The resulting amides can participate in hydrogen bonding and exhibit improved metabolic stability.[5][6]
Protocol 2.1: General Procedure for N-Acylation
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or acid anhydride (1.1 eq) to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-acyl derivative.
Synthesis of Sulfonamide Derivatives
Sulfonamides are a well-established class of antimicrobials ("sulfa drugs") and are known bioisosteres of amides.[1][7] They offer a different geometric and electronic profile compared to amides, which can lead to altered biological activity.
Protocol 2.2: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like pyridine or a mixture of THF and triethylamine.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.05 eq) dropwise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.
Synthesis of Secondary Amine Derivatives via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is one of the most common ways to synthesize secondary amines.[8][9][10] This reaction introduces greater flexibility and basicity compared to the corresponding amides or sulfonamides.
Protocol 2.3: General Procedure for Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloroethane.
-
Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reducing Agent Addition: Add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting materials by TLC or HPLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude secondary amine by column chromatography.
Caption: Synthetic pathways for the diversification of this compound.
Characterization of Synthesized Compounds
The identity and purity of all newly synthesized compounds must be rigorously established using standard analytical techniques.
Protocol 3.1: Physicochemical and Spectroscopic Characterization
-
Chromatographic Purity: Determine the purity of the final compounds using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths. Aim for a purity of ≥95%.
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR): Record 1H and 13C NMR spectra to confirm the chemical structure. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment of complex structures.
-
Mass Spectrometry (MS): Obtain high-resolution mass spectra (HRMS) to confirm the elemental composition and molecular weight of the synthesized compounds.
-
In Vitro Antimicrobial Susceptibility Testing
The primary evaluation of the antimicrobial potential of the synthesized derivatives is performed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standardized and quantitative approach.[2][4][11][12][13]
Protocol 4.1: Broth Microdilution MIC Assay
-
Microorganism Panel: Utilize a panel of bacteria and fungi, including:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Yeast: Candida albicans (ATCC 90028)
-
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
Incubation: Inoculate the wells with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 1: Example of MIC Data Presentation
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
| Derivative 1 | 8 | 32 | >64 | 16 |
| Derivative 2 | 4 | 16 | 64 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | NT |
| Fluconazole | NT | NT | NT | 2 |
| NT: Not Tested |
Preliminary Cytotoxicity Assessment
It is crucial to assess the potential toxicity of promising antimicrobial compounds to mammalian cells to ensure selectivity.[5][14][15][16] The MTT assay is a widely used colorimetric method to evaluate cell viability.[17]
Protocol 5.1: MTT Cytotoxicity Assay
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. cbijournal.com [cbijournal.com]
- 4. iacld.com [iacld.com]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. goums.ac.ir [goums.ac.ir]
- 13. darvashco.com [darvashco.com]
- 14. Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. clyte.tech [clyte.tech]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Use of (2-Methylfuran-3-yl)methanamine in the synthesis of pharmaceutical intermediates
An Application Guide for the Strategic Use of (2-Methylfuran-3-yl)methanamine in the Synthesis of Pharmaceutical Intermediates
Introduction: The Furan Moiety as a Privileged Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of many biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various chemical transformations make it a valuable precursor for creating complex molecular frameworks essential for therapeutic efficacy.[3] Furan derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and materials.[1] Within this versatile chemical class, this compound emerges as a particularly strategic building block. Its structure combines the furan scaffold with a primary amine, a nucleophilic functional group perfectly poised for constructing larger, nitrogen-containing heterocyclic systems that are ubiquitous in drug discovery. This guide provides detailed protocols and technical insights for leveraging this compound in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties and safety requirements is paramount for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Data for this compound and its Precursor
| Property | This compound | 2-Methylfuran |
| CAS Number | 35801-15-1[4] | 534-22-5 |
| Molecular Formula | C₆H₉NO | C₅H₆O |
| Molecular Weight | 111.14 g/mol | 82.10 g/mol |
| Appearance | Colorless to light yellow liquid | Yellowish-green liquid[5] |
| Boiling Point | Data not readily available | 63-65 °C |
| Solubility | Soluble in common organic solvents | Soluble in alcohol and ether[5] |
Safety and Handling Precautions
This compound is a reactive chemical that requires careful handling. The precursor, 2-methylfuran, is classified as highly flammable, toxic if swallowed, and fatal if inhaled.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood.
-
Inhalation Hazard: Avoid inhaling vapors or mists. For its precursor, 2-methylfuran, a self-contained breathing apparatus may be necessary for handling spills or in poorly ventilated areas.[6]
-
Fire Hazard: The precursor, 2-methylfuran, is highly flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and take precautionary measures against static discharge.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C is recommended.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Protocol 1: Synthesis of this compound via Reductive Amination
The most direct and widely applicable method for synthesizing this compound is the reductive amination of its corresponding aldehyde, 2-methylfuran-3-carboxaldehyde. This process involves two key steps that can often be performed in a one-pot procedure: the formation of an imine intermediate, followed by its immediate reduction to the desired primary amine.[9][10]
Workflow for Reductive Amination
Caption: Synthesis of the target amine via reductive amination.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylfuran-3-carboxaldehyde (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethanol (EtOH). The choice of an alcohol solvent is advantageous as it readily dissolves both the starting material and the reagents.
-
Imine Formation: Add an ammonia source. Ammonium acetate (NH₄OAc, ~1.5-2.0 eq) is a convenient choice as it provides both ammonia and a mild acid catalyst (acetic acid) upon dissociation to promote imine formation. Alternatively, a solution of ammonia in methanol can be used. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath (0 °C). Cautiously add a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN, ~1.2-1.5 eq) is highly effective as it selectively reduces the imine in the presence of the unreacted aldehyde, minimizing side reactions.[9] Alternatively, catalytic hydrogenation (e.g., H₂, Raney Nickel) can be employed.[10] Allow the reaction to slowly warm to room temperature and stir overnight.
-
In-Process Control: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde and the formation of the desired amine product.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (pH ~2-3) to decompose any remaining reducing agent. Basify the aqueous solution with a strong base (e.g., 4 M NaOH) to a pH of >11 to deprotonate the amine hydrochloride salt, liberating the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes). The choice of solvent should be based on the product's solubility and ease of removal.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Assess the final purity using HPLC or GC analysis.
Protocol 2: Application in the Synthesis of a Dihydropyrimidinone Intermediate
This compound is an excellent precursor for building more complex heterocyclic systems. A prime example is its use in a Biginelli-type reaction or similar condensation to form substituted dihydropyrimidinones, which are common scaffolds in pharmaceuticals.
Logical Flow to a Pharmaceutical Intermediate
Caption: Multicomponent synthesis of a dihydropyrimidinone.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, combine the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), this compound (1.0 eq), urea (or thiourea, 1.2 eq), and a catalytic amount of a Brønsted acid (e.g., HCl, p-toluenesulfonic acid) in a suitable solvent like ethanol. The acid catalyst is crucial for activating the carbonyl groups and promoting the condensation and cyclization steps.
-
Reaction Conditions: Heat the mixture to reflux (typically ~80 °C for ethanol) and monitor the reaction. The reaction time can vary from 4 to 24 hours.
-
In-Process Control: Follow the disappearance of starting materials and the appearance of the product spot by TLC. The product is often more polar than the starting ketoester and may be UV active.
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. Often, the dihydropyrimidinone product will precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol to remove residual starting materials.
-
Work-up (if no precipitation): If the product remains in solution, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: The crude product, whether isolated by precipitation or extraction, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Table 2: Representative Data for Dihydropyrimidinone Synthesis
| Parameter | Condition / Result | Rationale / Comment |
| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Catalyst | p-Toluenesulfonic acid (0.1 eq) | Provides necessary acid catalysis for imine formation and cyclization. |
| Temperature | 80 °C (Reflux) | Provides sufficient energy to overcome activation barriers for condensation. |
| Typical Yield | 65 - 85% | Dependent on substrates and reaction time. |
| Purity (Post-Recrystallization) | >98% (by HPLC) | Recrystallization is an effective method for purifying such products. |
Causality in Experimental Design
-
Choice of Amine: this compound acts as the nitrogen source that ultimately forms a part of the six-membered dihydropyrimidine ring. Its furan substituent provides a site for further functionalization or can be critical for biological activity through specific interactions with a target receptor.
-
Solvent Selection: Ethanol is a common choice as it is a polar protic solvent that can solvate the reactants and catalyst, and its boiling point is suitable for promoting the reaction without causing degradation. Greener solvents like 2-methyltetrahydrofuran (2-MeTHF) could also be explored.[11][12][13]
-
Catalyst: The acid catalyst protonates the carbonyl oxygen of the ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine, thereby initiating the reaction cascade.
Conclusion
This compound is a high-value, versatile building block for pharmaceutical synthesis. Its straightforward preparation via reductive amination and its ability to participate in multicomponent reactions make it an efficient tool for constructing complex, nitrogen-containing heterocyclic intermediates. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to harness the synthetic potential of this reagent, enabling the rapid assembly of molecular scaffolds with significant therapeutic potential. Adherence to rigorous safety protocols and analytical validation at each stage is essential for successful and reproducible outcomes.
References
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemical-label.com [chemical-label.com]
- 5. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 6. carlroth.com [carlroth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis of (2-Methylfuran-3-yl)methanamine Derivatives
Introduction: The Strategic Importance of the Furan Scaffold and Microwave Synthesis
The furan ring is a privileged scaffold in medicinal chemistry, serving as a cornerstone in a multitude of pharmacologically active compounds.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have cemented its role in the development of therapeutics ranging from antibacterial to anticancer agents.[3][4][5] Specifically, the (2-Methylfuran-3-yl)methanamine framework represents a valuable building block for creating diverse chemical libraries for drug discovery. The introduction of a reactive aminomethyl group at the 3-position of the furan ring, with a methyl group at the 2-position for added structural complexity, provides a versatile handle for further functionalization.
Traditional synthetic methods for such heterocyclic compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique to overcome these limitations.[7][8][9] By utilizing microwave radiation to directly and efficiently heat the reaction mixture, MAOS can dramatically accelerate reaction rates, improve yields, and enhance product purity, often under solvent-free or reduced solvent conditions.[7][8] This guide provides detailed protocols and insights into the microwave-assisted synthesis of this compound derivatives through two robust and efficient methodologies: Reductive Amination and a Multicomponent Reaction (MCR) approach.
Methodology 1: Microwave-Assisted Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.[10] This method is highly versatile and can be significantly accelerated using microwave irradiation.[11][12][13] The protocol below details the synthesis of N-substituted (2-methylfuran-3-yl)methanamines starting from 2-methylfuran-3-carboxaldehyde.
Causality and Experimental Rationale
The choice of a one-pot reductive amination protocol under microwave irradiation is driven by efficiency and atom economy. The initial condensation to form the imine and the subsequent reduction are performed in a single vessel, minimizing handling and potential loss of intermediates. Microwave heating is particularly effective for this reaction as it rapidly heats the polar reactants and solvent, overcoming the activation energy for both imine formation and its reduction. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, and its reactivity is enhanced at the elevated temperatures quickly reached with microwave heating.[13] The use of ethanol as a solvent is advantageous due to its good microwave absorption properties and its ability to dissolve the reactants.
Detailed Step-by-Step Protocol
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-methylfuran-3-carboxaldehyde (1.0 mmol, 1.0 eq).
-
Amine Addition: Add the desired primary or secondary amine (1.1 mmol, 1.1 eq).
-
Solvent Addition: Add anhydrous ethanol (4.0 mL).
-
Seal and Pre-mix: Seal the vial with a septum cap and briefly vortex the mixture.
-
Microwave Irradiation (Imine Formation): Place the vial in the microwave reactor. Irradiate the mixture at 80°C for 3 minutes.
-
Cooling and Reagent Addition: After the initial irradiation, cool the vial to room temperature using compressed air. Carefully uncap the vial and add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 eq) portion-wise to control any effervescence.
-
Reseal and Second Irradiation (Reduction): Reseal the vial and place it back into the microwave reactor. Irradiate the mixture at 100°C for 5-10 minutes.
-
Work-up: After cooling, quench the reaction by the slow addition of 1M HCl (2 mL). Make the solution basic (pH ~9-10) with 2M NaOH.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted this compound derivative.
Data Presentation: Representative Results
| Entry | Amine | Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | 8 | 150 | 100 | 92 |
| 2 | Aniline | 10 | 150 | 100 | 85 |
| 3 | Cyclohexylamine | 5 | 150 | 100 | 95 |
| 4 | Morpholine | 7 | 150 | 100 | 88 |
Experimental Workflow Diagram
Methodology 2: Microwave-Assisted Multicomponent Reaction (MCR)
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules in a single synthetic operation, adhering to the principles of green chemistry by maximizing atom economy and minimizing waste.[14] Microwave irradiation is an excellent tool for accelerating MCRs, often leading to high yields of complex products in very short reaction times.[8][15] Here, we propose a plausible three-component reaction protocol for the synthesis of highly substituted furan derivatives incorporating the this compound scaffold.
Causality and Experimental Rationale
This protocol is based on the principles of MCRs, where multiple reactants combine in a one-pot fashion to generate a product that contains portions of all the starting materials.[16][17][18] The proposed reaction involves 2-methylfuran-3-carboxaldehyde, a secondary amine (e.g., piperidine), and an active methylene compound (e.g., malononitrile). Under microwave heating in the presence of a catalyst like piperidine (which also acts as a reactant), a cascade of reactions is expected: Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the secondary amine. This sequence rapidly builds molecular complexity. The choice of a solvent-free or minimal solvent approach is a hallmark of green chemistry, made possible by the efficient energy transfer of microwave irradiation.
Detailed Step-by-Step Protocol
-
Reactant Loading: In a 10 mL microwave reaction vial with a magnetic stir bar, combine 2-methylfuran-3-carboxaldehyde (1.0 mmol, 1.0 eq), malononitrile (1.0 mmol, 1.0 eq), and the desired secondary amine (e.g., piperidine, 1.2 mmol, 1.2 eq).
-
Catalyst/Solvent: If the amine is not acting as the catalyst, a catalytic amount of a base like piperidine or triethylamine (0.1 mmol, 0.1 eq) can be added. For a solvent-free reaction, no solvent is added. Alternatively, a minimal amount of a high-boiling, polar solvent like DMF or ethanol (1-2 mL) can be used.
-
Sealing: Seal the vial securely with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature of 120°C for 10-15 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Cooling and Work-up: After the reaction is complete, cool the vial to room temperature.
-
Purification: Dissolve the crude reaction mixture in a small amount of dichloromethane and directly load it onto a silica gel column for purification by flash chromatography to isolate the desired product.
Data Presentation: Representative Results
| Entry | Aldehyde | Active Methylene Cmpd. | Amine | Time (min) | Temp (°C) | Yield (%) |
| 1 | 2-Methylfuran-3-carboxaldehyde | Malononitrile | Piperidine | 10 | 120 | 89 |
| 2 | 2-Methylfuran-3-carboxaldehyde | Ethyl Cyanoacetate | Morpholine | 15 | 120 | 82 |
| 3 | 2-Methylfuran-3-carboxaldehyde | Meldrum's Acid | Pyrrolidine | 12 | 120 | 85 |
MCR Logical Relationship Diagram
Conclusion and Future Outlook
The protocols detailed in this guide demonstrate the power and efficiency of microwave-assisted synthesis for accessing this compound derivatives. Both the reductive amination and multicomponent reaction strategies offer rapid, high-yielding, and versatile routes to these valuable scaffolds. These methods align with the principles of green chemistry by reducing reaction times and potentially minimizing solvent usage. The ability to quickly generate a library of diverse derivatives from readily available starting materials makes these protocols highly attractive for researchers in medicinal chemistry and drug development. Further exploration could involve expanding the scope of reactants, developing enantioselective versions of these reactions, and integrating these microwave-assisted steps into automated synthesis platforms to further accelerate the drug discovery process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijabbr.com [ijabbr.com]
- 5. IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW [zenodo.org]
- 6. researchgate.net [researchgate.net]
- 7. gctlc.org [gctlc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reductions [cem.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols for Researchers and Drug Development Professionals
An In-depth Guide to Solid-Phase Synthesis Utilizing (2-Methylfuran-3-yl)methanamine
Abstract
The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and versatile reactivity.[1][2] Solid-phase synthesis (SPS) offers a robust and efficient platform for the construction of chemical libraries, streamlining the purification process and enabling high-throughput screening. This guide details the strategic application of this compound as a versatile building block in solid-phase synthesis. We provide a comprehensive overview, from resin selection and immobilization to on-resin diversification and final product cleavage. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in the rational design and synthesis of novel furan-based compound libraries for drug discovery.
Introduction: The Synergy of Furan Scaffolds and Solid-Phase Synthesis
Furan-containing molecules exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] Their electron-rich nature and aromaticity contribute to favorable pharmacokinetic profiles and strong interactions with biological targets.[3] Traditionally, the synthesis of substituted furans has been approached through various solution-phase methods, such as the Paal-Knorr and Feist-Benary syntheses.[4] While effective, these methods can involve tedious workup and purification procedures.
Solid-phase synthesis (SPS) circumvents these challenges by anchoring the initial building block to an insoluble polymer support.[5] All subsequent reactions and wash steps are performed in the same vessel, with excess reagents and by-products simply washed away. This paradigm dramatically accelerates the synthesis of compound libraries. This compound is an ideal starting point for SPS, providing a stable furan core and a primary amine "handle" for covalent attachment to a variety of commercially available resins.
Figure 1. High-level overview of the solid-phase synthesis workflow for creating furan-based libraries.
Core Reagent: this compound
This building block is the linchpin of the entire synthetic strategy. Its primary amine allows for robust immobilization, while the furan ring itself provides the core scaffold for subsequent chemical modifications.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 35801-15-1 | [6] |
| Molecular Formula | C₆H₉NO | [6] |
| Molecular Weight | 111.14 g/mol | [6] |
| Appearance | Light yellow to yellow liquid | [6] |
| Key Feature | Primary aralkylamine suitable for covalent linkage. | [6] |
Protocol Part I: Resin Selection and Immobilization
The success of any solid-phase synthesis begins with the choice of solid support and the efficiency of the initial loading step. The primary amine of our furan building block is typically attached to an electrophilic site on the resin or a linker molecule.
Resin Selection
The choice of resin depends on the desired C-terminal functionality of the final product and the intended chemistry. Polystyrene (PS) resins are common, but polyethylene glycol (PEG) grafted resins (e.g., TentaGel) offer improved swelling in a wider range of solvents.
| Resin Type | Linker Type | Final Product C-Terminus | Recommended Solvent |
| 2-Chlorotrityl Chloride | Trityl | Carboxylic Acid | DCM, 2-MeTHF[7][8] |
| Rink Amide | Knorr/Rink | Carboxamide | DMF, NMP, 2-MeTHF[9][10] |
| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | DCM, DMF[7] |
Insight: For library synthesis, Rink Amide resin is highly advantageous. The linker is stable to a wide range of reaction conditions used for diversification, and cleavage with trifluoroacetic acid (TFA) directly yields a primary amide, a common functional group in bioactive molecules.
Protocol: Loading onto Rink Amide Resin
This protocol describes the attachment of the furan building block to Rink Amide resin, which is pre-functionalized with an acid-labile linker that, after cleavage, yields a C-terminal amide. The process involves standard Fmoc-based solid-phase peptide synthesis (SPPS) techniques.
Materials:
-
Rink Amide MBHA Resin (100-200 mesh)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel (e.g., fritted glass funnel or automated synthesizer column)
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin (e.g., 250 mg, 0.1 mmol scale assuming loading of ~0.4 mmol/g) into a synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) and gently agitate for 1 hour to swell the polymer beads.
-
Drain the DMF.
-
-
Fmoc Deprotection of the Linker:
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 20-30 minutes to remove the Fmoc protecting group from the Rink linker.[9] This reveals the free amine on the solid support.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) and DMF (3 times) to remove all traces of piperidine.
-
-
Confirmation of Deprotection (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A deep blue color indicates the presence of free primary amines.[5]
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add OxymaPure® (3-5 equivalents) and DIC (3-5 equivalents) to the solution. Causality: DIC forms a highly reactive O-acylisourea intermediate, which is then converted by Oxyma to a more stable and less racemization-prone active ester, ensuring an efficient and clean coupling reaction.
-
Allow the activation mixture to pre-activate for 5-10 minutes.
-
-
Immobilization Reaction:
-
Add the activated furan solution to the deprotected resin.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Drain the reaction solution.
-
-
Washing and Capping:
-
Wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
To cap any unreacted amine sites on the resin, treat it with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes. This prevents the formation of failure sequences in subsequent steps.
-
Wash the resin again with DMF (5 times) and DCM (5 times), then dry under vacuum.
-
Figure 2. Immobilization of this compound onto an amine-functionalized resin via amide bond formation.
Protocol Part II: On-Resin Diversification Strategies
With the furan scaffold securely anchored, its periphery can be modified. The high reactivity of the furan ring, particularly at the 5-position, allows for electrophilic substitution reactions.
Protocol: Friedel-Crafts Acylation at the 5-Position
This protocol introduces an acyl group to the furan ring, a common transformation for building complexity and modulating biological activity.
Materials:
-
Furan-loaded resin from Part I
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acid Chloride (R-COCl, e.g., acetyl chloride, benzoyl chloride) (10 equivalents)
-
Lewis Acid (e.g., SnCl₄, AlCl₃) (10 equivalents)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Preparation:
-
Swell the furan-loaded resin in anhydrous DCM in a synthesis vessel under an inert atmosphere for 30 minutes.
-
Drain the solvent.
-
-
Reaction Setup:
-
Add fresh anhydrous DCM to the resin.
-
Cool the vessel to 0 °C using an ice bath. Causality: Friedel-Crafts reactions can be highly exothermic. Cooling the reaction prevents potential degradation of the furan ring and improves selectivity.
-
In a separate, dry flask, dissolve the acid chloride in anhydrous DCM.
-
Slowly add the Lewis acid to the acid chloride solution at 0 °C.
-
-
Acylation Reaction:
-
Slowly add the pre-formed acylium ion complex to the resin slurry at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.
-
Reaction progress can be monitored by taking a few beads, cleaving them, and analyzing the crude product by LC-MS.
-
-
Quenching and Washing:
-
Cool the reaction back to 0 °C and quench by slowly adding a solvent like DMF or THF, followed by an aqueous wash (e.g., dilute HCl, then water), if the resin is compatible.
-
Wash the resin extensively with DCM, DMF, Methanol, and finally DCM again to remove all residual reagents and by-products.
-
Dry the resin under vacuum.
-
Figure 3. Potential on-resin diversification pathways starting from the immobilized furan scaffold.
Protocol Part III: Cleavage and Product Isolation
The final step is the release of the synthesized molecule from the solid support. For acid-labile linkers like Rink Amide, this is achieved with strong acid, typically TFA.
The Role of Scavengers
During acid-mediated cleavage, reactive cationic species (e.g., t-butyl cations from protecting groups) are generated. These can re-attach to electron-rich moieties like the furan ring, leading to unwanted by-products. Scavengers are added to the cleavage cocktail to trap these electrophiles.
| Scavenger | Target Side Reaction |
| Triisopropylsilane (TIS) | Reduces and traps carbocations. |
| Water | Traps carbocations, aids in hydrolysis. |
| 1,2-Ethanedithiol (EDT) | Scavenges cations, useful for Trp/Met containing peptides. |
Protocol: TFA Cleavage from Rink Amide Resin
Materials:
-
Diversified, resin-bound furan compound
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)
-
WARNING: Trifluoroacetic acid (TFA) is highly corrosive. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).
-
-
Cold Diethyl Ether
-
Centrifuge tubes
Procedure:
-
Preparation:
-
Place the dry resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail fresh. For 100 mg of resin, approximately 2 mL of cocktail is sufficient.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Agitate gently at room temperature for 2-3 hours. The resin beads will often shrink and lose their color.
-
-
Product Filtration:
-
Filter the TFA solution containing the cleaved product away from the resin beads into a clean collection tube. A fritted syringe or the synthesis vessel's drain can be used.
-
Wash the resin beads 2-3 times with a small amount of fresh TFA to ensure complete recovery of the product. Combine all filtrates.
-
-
Precipitation:
-
Place the collection tube in an ice bath.
-
Add 10-20 volumes of cold diethyl ether to the TFA solution. The product should precipitate as a solid. Causality: The desired product is typically a salt and is insoluble in non-polar ether, while the cleavage by-products and scavengers remain in solution.
-
-
Isolation:
-
Allow the precipitation to proceed for at least 30 minutes at 0-4 °C.
-
Pellet the solid product by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Carefully decant the ether.
-
Wash the pellet with more cold ether and repeat the centrifugation/decantation process 2-3 times to remove residual TFA and scavengers.
-
-
Drying and Analysis:
-
After the final wash, dry the solid pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude product can then be dissolved in a suitable solvent (e.g., Water/Acetonitrile) for analysis by LC-MS and purification by preparative HPLC.
-
On-Resin and Final Product Characterization
Regular analysis is crucial for troubleshooting and ensuring the success of the synthesis.
| Analysis Stage | Technique | Purpose |
| On-Resin | FT-IR | Monitor disappearance/appearance of key functional groups (e.g., C=O stretch).[11] |
| Ninhydrin Test | Detect free primary amines (qualitative).[5] | |
| Gel-Phase ¹⁹F NMR | If using fluorine-tagged reagents, provides clean spectra for reaction monitoring.[12][13] | |
| Post-Cleavage | HPLC | Assess purity and quantify the final product. |
| LC-MS | Confirm the molecular weight of the desired product and identify by-products. | |
| NMR | Full structural elucidation of the purified compound.[14] |
Conclusion
This compound serves as an excellent and highly adaptable building block for the solid-phase synthesis of diverse furan-based libraries. By leveraging standard and well-validated SPPS methodologies, researchers can efficiently immobilize this core, perform a variety of on-resin chemical transformations, and cleave the final products in a manner suitable for high-throughput screening. The protocols and strategies outlined in this guide provide a solid foundation for drug discovery professionals to explore the rich chemical space offered by the furan scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. (2-METHYL-3-FURYL)METHYLAMINE | 35801-15-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. biotage.com [biotage.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Qualitative and quantitative analyses of resin-bound organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]
Troubleshooting & Optimization
Identification of common impurities in the synthesis of (2-Methylfuran-3-yl)methanamine
Technical Support Center: Synthesis of (2-Methylfuran-3-yl)methanamine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and identify potential impurities encountered during the synthesis of this valuable building block. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My final product has a yellowish or brownish tint. Is this normal?
A1: While a completely colorless product is ideal, a slight yellow to brown tint is not uncommon for furan-containing compounds, including this compound. This can be due to minor degradation or the presence of trace polymeric impurities. Furans are susceptible to degradation under acidic conditions or prolonged exposure to air and heat.[1][2] If the color is significant, it warrants further investigation into purification methods or reaction/storage conditions.
Q2: I'm seeing a peak in my GC-MS that corresponds to a mass of two starting aldehyde units minus a water molecule. What is it?
A2: This is likely an aldol condensation byproduct of the starting material, 2-methyl-3-furanecarboxaldehyde. Under basic or acidic conditions, aldehydes can self-condense. Optimizing the pH and the rate of addition of your reagents can help minimize this side reaction.
Q3: My NMR spectrum shows a persistent peak in the aldehyde region (~9-10 ppm) even after the reaction is complete. How do I remove the unreacted starting material?
A3: Unreacted 2-methyl-3-furanecarboxaldehyde is a common impurity. Standard purification techniques like column chromatography are effective. Alternatively, a workup procedure involving the formation of a water-soluble bisulfite adduct can be employed to selectively remove the aldehyde from the organic phase before final purification.
Q4: I am performing a reductive amination and see a significant amount of a secondary amine byproduct. How can I prevent this?
A4: The formation of a secondary amine, bis((2-methylfuran-3-yl)methyl)amine, is a known issue in reductive aminations.[3][4] This occurs when the primary amine product reacts with the intermediate imine. To minimize this, use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) and control the reaction temperature. A stepwise procedure, where the imine is formed first and then reduced, can also improve selectivity.[3]
In-Depth Troubleshooting Guide
This section provides a detailed analysis of common impurities, their origins, and validated protocols for their identification and removal.
Impurities from Synthetic Routes
The choice of synthetic route is the primary determinant of the impurity profile. Below, we discuss common routes and their associated byproducts.
This is a widely used method for synthesizing primary amines.[4][5] It involves the reaction of an aldehyde with an ammonia source to form an imine, which is then reduced in situ.
-
Unreacted Starting Material (2-Methyl-3-furanecarboxaldehyde): Incomplete reaction is a common source of this impurity.
-
Intermediate Imine ((E)-1-(2-methylfuran-3-yl)methanimine): If the reduction step is slow or incomplete, the intermediate imine may persist in the final product.[6]
-
Secondary Amine (bis((2-methylfuran-3-yl)methyl)amine): As discussed in the FAQs, this forms from the reaction of the product with the imine intermediate.[3]
-
Alcohol Byproduct ( (2-Methylfuran-3-yl)methanol): This results from the direct reduction of the starting aldehyde by the reducing agent (e.g., NaBH₄). Using a milder or more selective reducing agent like sodium triacetoxyborohydride can mitigate this.[7]
The reduction of a nitrile is another common pathway to primary amines.
-
Unreacted Starting Material (2-Methyl-3-cyanofuran): Incomplete reduction will leave the starting nitrile in the product mixture.
-
Incomplete Reduction Products: Using powerful reducing agents like LiAlH₄ is common for nitrile reductions.[8][9][10] However, insufficient reagent or non-optimal conditions can lead to partially reduced intermediates.
-
Hydrolysis Products (2-Methyl-3-furancarboxamide): If water is present during the reaction or workup, the nitrile can hydrolyze to the corresponding amide, which may be difficult to remove.
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides.[11][12][13][14]
-
Unreacted Starting Material (3-(Chloromethyl)-2-methylfuran): Incomplete Sₙ2 reaction with potassium phthalimide will result in this impurity.
-
Phthalimide-related Byproducts: The cleavage of the N-alkylphthalimide intermediate, typically with hydrazine, can sometimes be incomplete or lead to side products.[14][15] Phthalhydrazide is a common byproduct that needs to be filtered off.[11][15]
Degradation Products
The furan ring is susceptible to degradation, particularly under certain conditions.
-
Ring-Opened Products: Strong acidic conditions can lead to the opening of the furan ring, forming various dicarbonyl compounds.[1][2][16] This often results in the formation of complex mixtures and colored, polymeric material.
-
Oxidation Products: Exposure to air, especially at elevated temperatures or in the presence of light, can lead to oxidation of the furan ring or the methyl group.
Visualizing Impurity Formation
The following diagram illustrates the common synthetic route of reductive amination and the points at which key impurities can form.
Caption: Impurity formation pathways in reductive amination.
Analytical Protocols & Troubleshooting Workflow
A systematic approach is crucial for identifying and resolving impurity issues.
Protocol 1: GC-MS for Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for separating and identifying volatile impurities.[17][18][19]
Instrumentation & Columns:
-
GC System: Agilent 8890 or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: A non-polar column like HP-5MS (30 m x 0.25 mm, 0.25 µm) is often a good starting point for separating furan derivatives.[17][20][21]
GC Method Parameters:
-
Injector Temperature: 280 °C.[17]
-
Split Ratio: 10:1.[17]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[17]
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Parameters:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 35-400 m/z.
-
Data Interpretation:
-
Compare the retention times and mass spectra of unknown peaks to those of authenticated standards of potential impurities (e.g., starting materials, known byproducts).
-
The fragmentation pattern of the furan ring is characteristic and can aid in identification.
Data Summary: Potential Impurities and their Characteristics
| Impurity Name | Molecular Weight ( g/mol ) | Likely Synthetic Route | Key Mass Spec Fragments (m/z) |
| 2-Methyl-3-furanecarboxaldehyde | 110.11 | Reductive Amination | 110, 109, 81, 53 |
| (2-Methylfuran-3-yl)methanol | 112.13 | Reductive Amination | 112, 97, 81, 53 |
| bis((2-methylfuran-3-yl)methyl)amine | 205.26 | Reductive Amination | 205, 110, 96 |
| 2-Methyl-3-cyanofuran | 107.11 | Nitrile Reduction | 107, 80, 53 |
| N-((2-methylfuran-3-yl)methyl)phthalimide | 241.24 | Gabriel Synthesis | 241, 160, 96 |
Troubleshooting Workflow
This workflow provides a logical sequence for addressing purity issues.
Caption: Systematic workflow for impurity troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. quora.com [quora.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. organicreactions.org [organicreactions.org]
- 17. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Long-term stability and optimal storage conditions for furan-based amines
Welcome to the technical support center for furan-based amines. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and optimal handling of these valuable compounds. Here, we address common questions and troubleshooting scenarios encountered during experimental work, grounding our advice in established scientific principles and practical field experience.
Frequently Asked Questions (FAQs)
Q1: My furan-based amine has developed a yellow or brownish tint during storage. Is it still usable?
A1: The appearance of a yellow or brown color is a common indicator of degradation. This discoloration is often due to oligomerization or polymerization of the furan moiety, which can be initiated by exposure to air (oxygen), light, or trace acidic impurities.
Causality: The furan ring is susceptible to oxidative and acid-catalyzed degradation pathways.[1][2][3] Oxygen can initiate radical chain reactions, while acids can protonate the ring, making it more vulnerable to nucleophilic attack and subsequent ring-opening or polymerization.[3] The resulting conjugated structures absorb visible light, leading to the observed color.
Recommended Action:
-
Assess Purity: Before use, it is crucial to re-analyze the purity of the discolored amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can reveal changes in the chemical structure, while High-Performance Liquid Chromatography (HPLC) can quantify the remaining percentage of the pure compound.
-
Usability Decision: For applications requiring high purity, such as in drug development, using the discolored material is not recommended. For less sensitive applications, its use may be acceptable if the purity is determined to be within an acceptable range for your experiment.
Q2: What are the ideal long-term storage conditions for furan-based amines like furfurylamine?
A2: Optimal long-term stability is achieved by rigorously controlling the storage environment. The key is to minimize exposure to factors that promote degradation: oxygen, light, heat, and incompatible substances.
Expert Insight: Based on both safety data and chemical principles, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions.[4] Avoid freezing unless the compound's properties are known to be unaffected. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[5] | Prevents oxidation of the furan ring and the amine group.[6] |
| Light | Amber Glass Vial/Container | Protects against photo-degradation. Furan rings can be sensitive to UV light, which can induce dimerization or other photoreactions.[7][8] |
| Container | Tightly Sealed, Chemically Resistant | Prevents exposure to atmospheric moisture and CO2. Amines are hygroscopic and can absorb CO2 to form carbamates.[4][9] |
| pH | Neutral (Store as free base) | The furan ring is unstable under strongly acidic or basic conditions.[1][2] |
Q3: Which solvents are recommended for storing furan-based amines in solution, and which should be avoided?
A3: The choice of solvent can significantly impact the stability of furan-based amines.
-
Recommended Solvents: Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[1][2] Anhydrous acetonitrile and tetrahydrofuran (THF) are also suitable options, provided they are free of peroxides.
-
Solvents to Avoid:
-
Protic Solvents (e.g., Methanol, Ethanol): While often used for reactions, long-term storage in these solvents is not ideal as they can participate in degradation reactions.
-
Acidic or Basic Solvents: These will directly promote the degradation of the furan ring.[3]
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These can contain acidic impurities (e.g., HCl) that accelerate degradation.
-
Troubleshooting Guide
Issue 1: Precipitate Formation in a Solution of Furan-Based Amine
-
Symptom: A solid precipitate forms in a solution of a furan-based amine during storage or upon preparation.
-
Possible Causes & Solutions:
-
Carbamate Formation: The amine has reacted with atmospheric carbon dioxide.
-
Verification: Carbamates often have characteristic signals in IR and NMR spectroscopy.
-
Solution: Work under an inert atmosphere (N2 or Ar) when preparing and handling solutions. Use anhydrous, degassed solvents.
-
-
Polymerization: The furan-based amine has started to polymerize, forming insoluble oligomers. This is often accompanied by discoloration.
-
Verification: The precipitate is often amorphous and may be insoluble in common organic solvents.
-
Solution: Store the amine under recommended conditions (cold, dark, inert atmosphere). If in solution, use freshly prepared solutions for your experiments.
-
-
Low Solubility: The concentration of the amine exceeds its solubility in the chosen solvent, especially at lower temperatures.
-
Verification: Gently warming the solution should redissolve the precipitate.
-
Solution: Prepare a more dilute solution or choose a solvent in which the amine is more soluble.
-
-
Issue 2: Inconsistent Results in Amine-Mediated Reactions
-
Symptom: A reaction using a furan-based amine as a reactant or catalyst gives inconsistent yields or produces unexpected byproducts.
-
Possible Causes & Solutions:
-
Degraded Amine: The purity of the furan-based amine has decreased over time.
-
Solution: Re-purify the amine by distillation or chromatography before use. Always use a fresh bottle or a properly stored aliquot if possible. Verify purity via NMR or GC-MS.
-
-
Incompatible Reaction Conditions: The reaction is run under conditions that degrade the furan ring.
-
Visualizing Degradation and Stability
Primary Degradation Pathways
The stability of furan-based amines is challenged by two primary chemical vulnerabilities: the furan ring and the amine functionality.
Caption: Key degradation pathways for furan-based amines.
Decision Workflow for Handling a Stored Amine
This workflow provides a systematic approach to qualifying a furan-based amine that has been in storage.
Caption: Decision workflow for using stored furan-based amines.
Experimental Protocols
Protocol 1: Setting Up a Long-Term Stability Study
This protocol outlines how to establish a systematic study to evaluate the stability of a furan-based amine under various conditions.
Objective: To determine the rate of degradation of a furan-based amine under controlled storage conditions.
Materials:
-
High-purity furan-based amine (>99%)
-
Amber glass vials with PTFE-lined caps
-
Anhydrous solvents (e.g., DMF, Acetonitrile)
-
Inert gas source (Argon or Nitrogen)
-
Controlled temperature chambers (e.g., 4°C, 25°C, 40°C)
-
Analytical instruments (HPLC, GC-MS)
Procedure:
-
Prepare a stock solution of the furan-based amine in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Dispense aliquots of the stock solution into multiple amber glass vials.
-
Sparge the headspace of each vial with inert gas for 1-2 minutes to displace oxygen.
-
Securely seal the vials.
-
Divide the vials into sets for each storage condition (e.g., 4°C/dark, 25°C/dark, 25°C/light, 40°C/dark).
-
At predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), remove one vial from each condition.
-
Immediately analyze the sample for purity using a validated HPLC or GC method.
-
Record the percentage of the parent amine remaining and note the appearance of any new peaks, which indicate degradation products.
-
Plot the percentage of the pure amine versus time for each condition to determine the stability profile.
Protocol 2: Analytical Method for Detecting Degradation
This protocol provides a general method for quantifying the purity of a furan-based amine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To quantify the percentage of a furan-based amine and detect the presence of degradation products.
Instrumentation & Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Note: The gradient and mobile phase composition must be optimized for the specific amine.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the furan-based amine in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a standard of the pure, un-degraded amine at the same concentration.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 220 nm and 254 nm (or a wavelength appropriate for the chromophore)
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Analysis:
-
Inject the standard to determine the retention time and peak area of the pure compound.
-
Inject the sample to be tested.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Degradation products will typically appear as new, often more polar (earlier eluting) or more non-polar (later eluting) peaks.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. nj.gov [nj.gov]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Reactions for (2-Methylfuran-3-yl)methanamine
Welcome to the technical support center for coupling reactions involving (2-Methylfuran-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and optimized protocols for your experiments. As Senior Application Scientists, we have curated this information based on established chemical principles and extensive field experience.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and reactivity of this compound in coupling reactions.
Q1: What are the key reactivity features of this compound I should be aware of?
A1: this compound possesses two primary reactive sites: the primary amine and the furan ring. The primary amine is a good nucleophile, suitable for forming amide bonds, C-N bonds via reductive amination, or participating in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2][3] However, the furan ring is sensitive to strong acids and oxidizing agents.[4][5][6] Under acidic conditions, the furan ring can undergo polymerization or ring-opening, leading to the formation of dark, tar-like substances or open-chain dicarbonyl compounds.[4][5][7]
Q2: Which coupling reactions are most suitable for this amine?
A2: The most common and effective coupling reactions for this compound are:
-
Amide Bond Formation: Reaction with carboxylic acids (using coupling agents), acid chlorides, or anhydrides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.[8]
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides/triflates.[1][9][10]
The choice of reaction depends on the desired final product and the functional group tolerance of your coupling partner.
Q3: Is the furan ring stable under typical coupling conditions?
A3: The stability of the furan ring is highly dependent on the reaction conditions. It is generally stable under neutral to basic conditions. However, strongly acidic conditions, often used in some older reductive amination protocols or for the removal of certain protecting groups, should be avoided as they can lead to decomposition.[5][6] Similarly, strong oxidizing agents can cause ring-opening.[5] In palladium-catalyzed reactions, the choice of ligand and base is crucial to avoid side reactions.
Q4: Do I need to protect the furan ring?
A4: In many cases, protection of the furan ring is not necessary, especially if the reaction conditions are mild and non-acidic. However, if your synthetic route involves harsh acidic conditions or strong oxidants, protection may be required. Acetalization is a common method for protecting furanic compounds.[11]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Strategy & Scientific Rationale |
| Low or No Product Yield in Amide Coupling | 1. Ineffective coupling agent. 2. Steric hindrance. 3. Low reactivity of the carboxylic acid. | 1. Switch Coupling Agent: If using a carbodiimide-based reagent (e.g., EDC), try a phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU) reagent, which are often more efficient. 2. Increase Reactivity: Convert the carboxylic acid to a more reactive acid chloride or anhydride. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.[8] 3. Optimize Conditions: Increase the reaction temperature (e.g., to 50-80 °C) to provide the necessary activation energy.[8] Use a polar aprotic solvent like DMF or NMP to better solvate the transition state. |
| Reaction Mixture Turns Dark/Forms Tar in Reductive Amination | 1. Acid-catalyzed decomposition of the furan ring. 2. Polymerization of the starting material or product. | 1. Avoid Strong Acids: Instead of strong acid catalysts for imine formation, use a milder Lewis acid or perform the reaction at neutral pH. Many modern reductive amination procedures do not require strong acid. 2. Use a Mild Reducing Agent: Employ a selective reducing agent like sodium triacetoxyborohydride (STAB), which is effective under mildly acidic to neutral conditions and is less likely to cause side reactions compared to more aggressive hydrides. 3. Control Temperature: Run the reaction at a lower temperature to minimize polymerization.[4] |
| Formation of Over-Alkylated Byproduct in Reductive Amination | The newly formed secondary amine is reacting with another molecule of the aldehyde. | 1. Control Stoichiometry: Use a slight excess of the amine relative to the aldehyde to ensure the aldehyde is consumed in the formation of the initial imine. 2. Slow Addition of Reducing Agent: Add the reducing agent slowly to the pre-formed imine at a low temperature. This allows the imine to be reduced as it forms, minimizing its concentration and the chance for the product amine to react further. |
| Low Yield in Buchwald-Hartwig Amination | 1. Inappropriate ligand or palladium precursor. 2. Base incompatibility. 3. Catalyst poisoning. | 1. Ligand Screening: The choice of phosphine ligand is critical. For primary amines, sterically hindered biaryl phosphine ligands like BrettPhos or RuPhos often give good results.[12] 2. Base Optimization: Use a non-nucleophilic, strong base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. LHMDS can be particularly useful when protic functional groups are present.[12] 3. Ensure Inert Atmosphere: Thoroughly degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands. |
| Difficulty in Product Purification | 1. Residual polar solvents (e.g., DMF). 2. Formation of closely related byproducts. | 1. DMF Removal: During aqueous workup, wash the organic layer multiple times with a brine solution or a 5% LiCl aqueous solution to effectively remove DMF.[13] 2. Chromatography Optimization: Use a high-resolution silica gel for column chromatography and carefully screen solvent systems. A gradient elution may be necessary to separate the product from impurities. 3. Reaction Monitoring: Use LC-MS or GC-MS to monitor the reaction progress and identify the formation of byproducts, allowing for timely adjustments to the reaction conditions.[14][15] |
Optimized Protocols & Methodologies
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a reliable method for forming an amide bond between this compound and a generic carboxylic acid.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 10-15 minutes.
-
Amine Addition: Add this compound (1.2 eq) to the flask, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 0.5 N HCl (if the product is acid-stable), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination with STAB
This protocol is optimized for the reductive amination of an aldehyde with this compound, minimizing furan decomposition.
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. The addition of 4Å molecular sieves can facilitate this step by removing water.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. A mild exotherm may be observed.
-
Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude amine by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general starting point for the palladium-catalyzed coupling of this compound with an aryl bromide.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under a robust stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.
-
Reagent Addition: Add the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C. Stir for 12-24 hours, monitoring by LC-MS or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography.
Visualized Workflows and Mechanisms
Caption: Workflow for Amide Coupling.
Caption: Workflow for Reductive Amination.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. General and selective synthesis of primary amines using Ni-based homogeneous catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01084G [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]
Challenges and solutions for the scale-up of (2-Methylfuran-3-yl)methanamine production
Technical Support Center: Scale-Up of (2-Methylfuran-3-yl)methanamine Production
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered during the scale-up production of this compound. As Senior Application Scientists, we have synthesized peer-reviewed literature and field-proven insights to help you navigate the complexities of this synthesis, from precursor preparation to final product purification.
I. Synthesis Overview & Key Challenges
The most common and industrially viable route to this compound is a two-step process:
-
Formylation of 2-Methylfuran: Synthesis of the key intermediate, 2-methylfuran-3-carbaldehyde.
-
Reductive Amination: Conversion of the aldehyde to the target primary amine.
Each of these stages presents unique challenges, particularly during scale-up. This guide will address these challenges systematically.
Start [label="2-Methylfuran", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="2-Methylfuran-3-carbaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Intermediate [label="Formylation"]; Intermediate -> Product [label="Reductive Amination"]; }
Overall synthetic pathway for this compound.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues you may encounter.
Part A: Synthesis of 2-Methylfuran-3-carbaldehyde (Intermediate)
Q1: My Vilsmeier-Haack formylation of 2-methylfuran is giving low yields and significant tar formation. What's going wrong?
A1: This is a common issue when formylating electron-rich heterocycles like furans. The Vilsmeier-Haack reaction is highly exothermic and the furan ring is sensitive to the strongly acidic conditions, which can lead to polymerization and degradation.[1][2]
Troubleshooting Steps:
-
Temperature Control: Maintain strict temperature control, typically between 0-10°C, during the addition of 2-methylfuran to the Vilsmeier reagent (prepared from POCl₃ and DMF).[3] A runaway reaction will drastically reduce your yield.
-
Order of Addition: Always add the 2-methylfuran to the pre-formed Vilsmeier reagent. Never add POCl₃ to a mixture of 2-methylfuran and DMF.
-
Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.1-1.3 equivalents) to ensure complete conversion of the starting material. A large excess can promote side reactions.
-
Quenching: Quench the reaction by slowly adding it to a cold aqueous solution of a base like sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the intermediate iminium salt. A rapid, un-controlled quench can cause localized heating and degradation.
Q2: I am observing the formation of 2-methylfuran-5-carbaldehyde as a major impurity. How can I improve the regioselectivity for the 3-position?
A2: While formylation of 2-methylfuran is generally directed to the 5-position due to electronic effects, achieving 3-formylation can be challenging. The Vilsmeier-Haack reaction can sometimes give mixtures. An alternative, more selective method for 3-formylation is often required.
Alternative Strategy: Lithiation and Formylation
A more regioselective route involves the lithiation of a 3-halo-2-methylfuran followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[4] This provides better control over the position of formylation.
Start [label="3-Bromo-2-methylfuran", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lithiation [label="Lithium-Halogen Exchange\n(e.g., n-BuLi, -78°C)"]; Quench [label="Quench with DMF"]; Product [label="2-Methylfuran-3-carbaldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Lithiation; Lithiation -> Quench; Quench -> Product; }
Directed formylation via lithiation.
Part B: Reductive Amination to this compound
Q1: My reductive amination is producing significant amounts of 2-methyl-3-furylmethanol. How can I favor the amine product?
A1: The formation of the corresponding alcohol is a classic side reaction in reductive aminations.[5] It occurs when the reducing agent directly reduces the aldehyde before it can form an imine with the amine source (e.g., ammonia).
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective than sodium borohydride (NaBH₄).[6]
-
Two-Step, One-Pot Procedure: First, allow the imine to form by stirring the 2-methylfuran-3-carbaldehyde with the amine source (e.g., ammonia in methanol) for a period before adding the reducing agent. Monitoring the imine formation by TLC or ¹H NMR is recommended.[7]
-
pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate imine formation, thus favoring the desired reaction pathway.
-
Catalytic Hydrogenation: For larger scale operations, catalytic hydrogenation is often preferred. The choice of catalyst is critical. Nickel-based catalysts, such as Raney Nickel, have shown high selectivity for the amination of furan aldehydes.[8]
Q2: I'm observing over-alkylation, leading to the formation of di- and tri-substituted amines. How can I prevent this?
A2: Over-alkylation is a common problem when producing primary amines. The newly formed primary amine can react with the starting aldehyde to form a secondary amine, which can then react again.
Troubleshooting Steps:
-
Excess Amine Source: Use a large excess of the amine source (e.g., a saturated solution of ammonia in the solvent). This will statistically favor the reaction of the aldehyde with ammonia over the product amine.
-
Slow Addition of Aldehyde: On a larger scale, a semi-batch process where the aldehyde is slowly added to the reaction mixture containing the catalyst and the amine source can help maintain a low concentration of the aldehyde, thus minimizing over-alkylation.
Q3: My reaction is leading to the hydrogenation of the furan ring, resulting in tetrahydrofuran impurities. How can I preserve the furan ring?
A3: The furan ring is susceptible to hydrogenation, especially under harsh conditions or with highly active catalysts like Palladium on carbon (Pd/C) at elevated temperatures and pressures.[9]
Troubleshooting Steps:
-
Catalyst Selection: Choose a catalyst with lower activity for ring hydrogenation. Copper-based catalysts (e.g., CuAlOx) or cobalt-based catalysts have been shown to be effective for reductive amination of furanic aldehydes while preserving the furan ring.[7][8]
-
Reaction Conditions: Use milder reaction conditions. Lower the hydrogen pressure and reaction temperature. Optimization studies are crucial to find a balance between efficient amination and minimal ring reduction.
-
Monitor the Reaction: Closely monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to hydrogenation conditions.
Part C: Purification and Stability
Q1: My product, this compound, is streaking badly on the silica gel column, and the yield is low after chromatography. What can I do?
A1: Amines are basic and interact strongly with the acidic silica gel, leading to tailing, poor separation, and potential decomposition. The furan ring can also be sensitive to the acidic nature of silica.
Troubleshooting Steps:
-
Use a Modified Eluent: Add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to your eluent system. This will neutralize the acidic sites on the silica gel and improve the elution of the amine.
-
Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of triethylamine in your eluent, followed by the pure eluent.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Distillation: As this compound is likely a liquid, vacuum distillation can be an effective purification method for larger quantities, avoiding the issues associated with column chromatography.
Q2: The purified product darkens over time. Is it unstable?
A2: Furan-based compounds, especially amines, can be susceptible to oxidation and polymerization, leading to discoloration upon storage.
Storage Recommendations:
-
Inert Atmosphere: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.
-
Protection from Light: Store in an amber-colored vial or a container protected from light.
-
Salt Formation: For long-term storage, consider converting the amine to a stable salt, such as the hydrochloride salt, which is often a crystalline, more stable solid.[10]
III. Experimental Protocols
The following protocols are provided as a starting point and are based on established procedures for similar furan derivatives. Optimization for your specific equipment and scale is essential.
Protocol 1: Synthesis of 2-Methylfuran-3-carbaldehyde (Vilsmeier-Haack Method)
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Slowly add 2-methylfuran (1.0 eq.) to the Vilsmeier reagent via the dropping funnel, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0°C and slowly pour it into a stirred solution of sodium acetate (5.0 eq.) in water. Stir the mixture for 1 hour.
-
Extraction and Purification: Extract the aqueous mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain 2-methylfuran-3-carbaldehyde.
Protocol 2: Reductive Amination to this compound (Catalytic Hydrogenation)
-
Reactor Setup: To a high-pressure autoclave, add 2-methylfuran-3-carbaldehyde (1.0 eq.), a solvent such as methanol or ethanol, and Raney Nickel (5-10 wt%, washed with the solvent).
-
Ammonia Addition: Cool the reactor and charge it with anhydrous ammonia (either as a gas to a desired pressure or as a solution in the alcohol).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the mixture to the target temperature (e.g., 60-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake and/or by analyzing samples via GC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the reactor, vent the pressure, and purge with nitrogen. Filter the catalyst carefully (Raney Nickel is pyrophoric). Remove the solvent under reduced pressure. Purify the resulting crude amine by vacuum distillation.
| Parameter | Recommended Starting Point | Key Challenge |
| Catalyst | Raney Nickel, Cobalt-based catalysts | Selectivity (ring hydrogenation), safety (pyrophoric) |
| Solvent | Methanol, Ethanol | Use of anhydrous solvents is preferred |
| Temperature | 60 - 100 °C | Higher temps can increase ring hydrogenation |
| H₂ Pressure | 10 - 50 bar | Higher pressure can increase side reactions |
| Ammonia | Large excess | To minimize over-alkylation |
IV. References
-
Schall, A. & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis.
-
Velea, et al. (n.d.). Notes - Formylation of Furans. ResearchGate.
-
Dunlop, A. P., & Manly, D. G. (1962). Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. U.S. Patent 6,479,677B1.
-
Shao, X., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 29(12), 2849.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
-
Patil, Z. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
-
Fritz, H. E. (1959). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-indolyl)malonaldehyde and its synthetic utility. Journal of Organic Chemistry, 24(11), 1665-1667.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
BenchChem. (2025). Application Note: One-Pot Reductive Amination of Furanic Aldehydes for Amine Synthesis.
-
European Patent Office. (2016). 5-(HYDROXYMETHYL) FURAN-2-CARBALDEHYDE-SULFONATES (HMF-SULFONATES) AND PROCESS FOR THEIR SYNTHESIS. EP2991972A4.
-
Wu Tong Flavors Co., Ltd. (1996). Preparation method of 2-methyl-3-methylthiofuran. CN1141296A.
-
Nowicki, J. (2014). Synthesis of new fragrances from 2-methylfuran. Part III. ResearchGate.
-
Ananikov, V. P., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
-
ChemicalBook. (n.d.). 2-Methyl-3-furanthiol synthesis.
-
Shao, X., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 29(12), 2849.
-
Schall, A. & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis.
-
Beller, M., et al. (2020). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. ChemCatChem, 12(24), 6169-6175.
-
Ji, L., et al. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. Request PDF on ResearchGate.
-
ResearchGate. (2025). Preparation of 3‐methyl‐3H‐furan and 2‐methyl‐3H‐furan.
-
Common Organic Chemistry. (n.d.). Formylation - Lithiation.
-
Ananikov, V. P., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate.
-
Google Patents. (2016). 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. KR20160003771A.
-
Google Patents. (2017). Preparation method for 3-aminomethyltetrahydrofuran. CN106366056A.
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate.
-
Google Patents. (2020). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. CN109851594B.
-
Moores, A., et al. (2024). Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords High Degree of Substitution Functional Biopolymers. ChemRxiv.
-
Google Patents. (1999). Preparation of 3-methyltetrahydrofuran from 2,3-dihydrofuran. EP0934294A1.
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
-
Reddy, G. O., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of the Korean Chemical Society, 56(2), 244-249.
-
BLD Pharm. (n.d.). 1197962-78-9|this compound hydrochloride.
-
Wang, F., et al. (2022). Selective conversion of 2-methylfuran to 3-acetyl-1-propanol in water over Pd@HZSM-5 catalyst with balanced metal-acid cooperation. Journal of Catalysis, 413, 13-23.
-
Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002). Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798.
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. US3020291A - Process for preparing 2-methylfuran - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. 1197962-78-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Resolving Complex NMR Spectra of Substituted Furan Derivatives
Welcome to the technical support center for the analysis of substituted furan derivatives by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges presented by the furan scaffold. The inherent electronic nature and geometry of the furan ring often lead to spectra that are far from "first-order," characterized by signal overlap, complex coupling patterns, and sensitivity to substitution effects.
This resource is structured in a question-and-answer format to directly address the specific issues you may face during acquisition, processing, and interpretation. We will move from foundational sample preparation to advanced 2D techniques, explaining not just the what, but the why behind each recommendation to empower you to make informed decisions in your own work.
Section 1: Sample Preparation & Initial Setup - The First Line of Defense
Poor data quality often originates from the sample itself. Addressing these issues proactively can save hours of complex data analysis later.
Q: My baseline is distorted and my peaks are broad and asymmetric. What's the first thing I should check?
A: The most common culprits for these issues are poor magnetic field homogeneity (shimming) and problems with the sample solution itself. Before suspecting complex chemical phenomena, always verify your fundamentals.
-
Causality: An inhomogeneous magnetic field across your sample volume means that identical nuclei experience slightly different field strengths, causing their signals to broaden and distort.[1] Similarly, suspended particulate matter creates localized magnetic susceptibility distortions, leading to the same effect.
-
Troubleshooting Protocol:
-
Sample Quality: Ensure your sample is fully dissolved and free of any particulate matter. Always filter your sample solution through a pipette plugged with glass wool or a syringe filter directly into a high-quality NMR tube.[2]
-
Concentration Check: Highly concentrated samples can lead to increased viscosity or aggregation, both of which cause line broadening.[1][3] For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point.[2]
-
Shimming: Re-shim the instrument, particularly the Z-shims (Z1, Z2), which control homogeneity along the vertical axis of the tube.[4] If you continue to have trouble, test the instrument with a standard shimming sample to determine if the issue is with your sample or the spectrometer.[5]
-
Q: I'm seeing unexpected peaks in my spectrum, including a large, broad signal. How do I identify and eliminate them?
A: Unwanted signals typically arise from the solvent, water, or impurities from your sample preparation.
-
Causality: Deuterated solvents are never 100% deuterated, so they will always show a residual solvent peak.[6] Solvents can also absorb atmospheric moisture, leading to a water peak (which can be broad due to hydrogen exchange).[4] Acetone is a common contaminant from cleaning glassware and can take hours to fully evaporate from an NMR tube.[3]
-
Troubleshooting Protocol:
-
Identify the Peaks: Consult a table of common NMR solvent impurities to identify the contaminant peaks based on their chemical shift and multiplicity.
-
Water Suppression: If you have a large water peak that is obscuring signals, add a small drop of D₂O to your sample, shake vigorously, and re-acquire the spectrum. Protons from exchangeable groups (like -OH or -NH₂) will exchange with deuterium and their signals will disappear or significantly diminish.[3]
-
Proper Cleaning and Drying: Ensure your NMR tubes and other glassware are meticulously cleaned and dried in an oven before use to remove residual solvents like acetone.[7]
-
Section 2: Troubleshooting Common ¹H NMR Spectral Problems
The aromatic region of substituted furans (typically δ 6.0 - 8.0 ppm) is notoriously difficult to interpret due to the small and often similar coupling constants between ring protons.
Q: The signals for my furan ring protons are overlapping, creating a complex multiplet that I can't assign. What should I do?
A: Signal overlap is one of the most frequent challenges with furan derivatives.[8] Your first strategy should be to try and induce chemical shift separation. If that fails, you must move to two-dimensional (2D) techniques.
-
Causality: The chemical shifts of furan protons are sensitive to their electronic environment. Sometimes, different protons have very similar environments, causing their signals to coincide. Changing the solvent can alter these local environments differently for each proton, breaking the degeneracy.[3]
-
Troubleshooting Workflow:
-
Change the Solvent: Re-run the spectrum in a different deuterated solvent. Benzene-d₆ is an excellent choice as its ring current often induces significant, and often non-intuitive, shifts in solute signals compared to chloroform-d₃.[3]
-
Use a Higher Field Instrument: If available, acquiring the spectrum on a higher field spectrometer will increase the chemical shift dispersion in Hertz, potentially resolving the overlapped signals.
-
Proceed to 2D NMR: If the above steps fail, you must use 2D NMR. A ¹H-¹H COSY experiment is the logical next step to visualize the coupling network and trace the connections between protons, even if they overlap in the 1D spectrum.[9]
-
Q: The splitting patterns of my furan protons don't follow the simple n+1 rule. Why is this, and how can I interpret them?
A: The complexity arises because in a five-membered furan ring, the three-bond (³J, vicinal) and four-bond (⁴J, long-range) coupling constants can be of similar magnitude.[10][11] This leads to complex, "second-order" multiplets that cannot be interpreted by simple rules.
-
Causality: Unlike six-membered rings where ortho coupling is much larger than meta or para, furan protons often exhibit significant coupling to all other protons on the ring.[10][12] For example, the coupling between H2 and H3 (³J) might be ~3.4 Hz, while the coupling between H2 and H4 (⁴J) could be ~0.7 Hz and H2 to H5 (⁴J) ~1.5 Hz.[12] When these values are similar, complex splitting results.
-
Data Interpretation Strategy:
-
Do Not Over-interpret: Accept that a full first-order analysis of the multiplets may be impossible. The goal is to confirm which protons are coupled, not necessarily to extract every J-value from the 1D spectrum.
-
Resolution Enhancement: During data processing, apply a window function (e.g., a Gaussian or Lorentzian-to-Gaussian transformation) to mathematically narrow the linewidths.[13] This can sometimes reveal the underlying fine structure of a complex multiplet, turning what looks like a quartet into a doublet of doublets, for example.[13]
-
Rely on 2D NMR: The definitive way to unravel these networks is through 2D experiments.
-
¹H-¹H COSY: Will show a correlation (cross-peak) between any two protons that are J-coupled, confirming the connectivity network.[14]
-
¹H-¹³C HMBC: Allows you to bypass the complex proton-proton couplings entirely by correlating protons to carbons over 2 and 3 bonds. This is often the most powerful tool for assigning substituted furans.[15]
-
-
Typical ¹H and ¹³C NMR Data for the Furan Ring
The following table provides approximate chemical shift and coupling constant ranges for an unsubstituted furan ring. Substituents will significantly alter these values.[12][16][17]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Coupling Constants (Hz) |
| H2 / H5 (α) | ~7.4 | ~142.8 | ³J₂₃ ≈ 1.8 |
| H3 / H4 (β) | ~6.4 | ~109.8 | ³J₃₄ ≈ 3.4 |
| ⁴J₂₄ ≈ 0.7 | |||
| ⁴J₂₅ ≈ 1.5 |
Section 3: Leveraging ¹³C and 2D NMR for Unambiguous Assignments
When 1D ¹H NMR is insufficient, a suite of 2D experiments is required to resolve ambiguity. This section provides a logical workflow for selecting the right experiments.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Logical workflow for selecting 2D NMR experiments.
Q: I've run a COSY, but how do I use it with an HSQC to assign my furan protons?
A: This combination is the cornerstone of modern NMR assignment. The HSQC spectrum spreads out the overlapped proton signals along the y-axis according to the chemical shift of the carbon they are directly attached to.
-
Experimental Protocol: HSQC Analysis
-
Acquire the Spectrum: Run a standard sensitivity-enhanced HSQC (Heteronuclear Single Quantum Coherence) experiment.[9]
-
Identify Cross-Peaks: Each peak in the HSQC spectrum correlates a proton signal (x-axis) with a carbon signal (y-axis), representing a direct, one-bond C-H connection.[14]
-
Assign C-H Pairs: For a disubstituted furan, you will see two cross-peaks in the aromatic region. One peak links an α-proton to an α-carbon (~143 ppm), and the other links a β-proton to a β-carbon (~110 ppm). You can now definitively link specific proton signals to their carbon type, even if the proton signals were overlapped.
-
Integrate with COSY: Go back to your COSY spectrum. Find the cross-peak between the now-identified α- and β-protons. You have now established the complete H-C-C-H connectivity of the ring protons.
-
Q: I have a quaternary carbon (a carbon with no attached protons) on my furan ring. How do I confirm its position and the placement of my substituents?
A: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential for this task. It reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH).
-
Causality: The HMBC pulse sequence is optimized to detect small, long-range J-couplings (typically set to 8-10 Hz).[15] This allows protons to show a correlation to carbons that are not directly attached to them, including quaternary carbons.
-
Experimental Protocol: HMBC Analysis
-
Acquire the Spectrum: Run a standard HMBC experiment.
-
Look for Key Correlations:
-
A proton at position 3 (H3) should show a correlation to the carbons at positions 2, 4, and 5. If C2 is substituted (quaternary), you will still see a strong correlation from H3 to C2.
-
Similarly, a proton on a substituent (e.g., the CH₃ of a methylfuran) will show a correlation to the furan carbon it is attached to, as well as the adjacent ring carbons.
-
-
Assemble the Puzzle: By systematically listing all the long-range correlations, you can piece together the entire molecular skeleton and unambiguously determine the substitution pattern. For example, if you have a 2-acetylfuran, the methyl protons of the acetyl group should show a strong HMBC correlation to the quaternary carbonyl carbon and to the C2 of the furan ring, confirming the point of attachment.
-
dot graph TD { rankdir=TB; node [shape=box, style="rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Comparison of common 2D NMR correlation experiments.
FAQs
Q1: Why are my furan proton signals sometimes sharp and sometimes broad? A1: This can be due to several factors. Besides poor shimming, broadening can be caused by chemical exchange. If your furan has a hydroxyl or amine substituent, proton exchange with the solvent or trace water can occur.[1] In some cases, the molecule may be undergoing conformational changes on the NMR timescale. Trying a different solvent or changing the temperature can help sharpen these signals.
Q2: Can I use computational methods to help assign my spectrum? A2: Yes. Predicting ¹H and ¹³C chemical shifts using Density Functional Theory (DFT) is now a common practice and can be very accurate.[18][19] You can calculate the expected spectrum for all possible isomers of your substituted furan and compare the results to your experimental data. This is a powerful way to confirm assignments, especially in complex cases.[20]
Q3: What are the key differences between HSQC and HMQC? A3: For routine structural elucidation, HSQC and HMQC (Heteronuclear Multiple Quantum Coherence) provide essentially the same information: a one-bond correlation between a proton and a heteronucleus (like ¹³C).[15] HSQC is generally preferred on modern instruments as it can yield sharper lines and has technical advantages in its pulse sequence design.
Q4: My compound might be paramagnetic. How does that affect the NMR spectrum? A4: Paramagnetic centers cause very rapid nuclear relaxation, which leads to extremely broad, often undetectable, NMR signals.[21] If you suspect you have a paramagnetic species (e.g., a compound with an unpaired electron or a metal contaminant), you may see very few or no signals. Specialized acquisition parameters with very short delays and acquisition times are needed, but this is a highly advanced topic.[21]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Troubleshooting [chem.rochester.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. youtube.com [youtube.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. The proton resonance spectra of furan and pyrrole - NRC Publications Archive - Canada.ca [publications-cnrc.canada.ca]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. scribd.com [scribd.com]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. NMR chemical shift prediction of furanes [stenutz.eu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Conformational and NMR study of some furan derivatives by DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Potency of (2-Methylfuran-3-yl)methanamine Analogs as Taste Modulators
In the dynamic field of drug discovery and flavor science, the furan scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides a detailed comparative analysis of the biological potency of (2-Methylfuran-3-yl)methanamine and its analogs, with a specific focus on their activity as modulators of taste receptors. Drawing upon experimental data from seminal patents in the field, this document will elucidate the structure-activity relationships (SAR) that govern the potency of these compounds, providing researchers, scientists, and drug development professionals with actionable insights.
The furan ring, a five-membered aromatic heterocycle, is a versatile pharmacophore often employed as a bioisostere for a phenyl ring, a substitution that can enhance metabolic stability and receptor interactions.[1] Modifications to the furan ring and its substituents can dramatically influence the biological activity of the resulting compounds.[2] This guide will delve into the specific context of taste modulation, where certain furan-containing compounds have been identified as potent agonists of the T1R1/T1R3 (umami or savory) and T1R2/T1R3 (sweet) taste receptors.[3][4]
Comparative Biological Potency
The biological potency of this compound analogs as taste receptor agonists is highly dependent on the nature and substitution pattern of the moieties attached to the core scaffold. The data presented below, derived from patent literature, showcases the impact of these structural modifications on the half-maximal effective concentration (EC50), a key measure of a compound's potency.
| Compound ID | Structure | Target Receptor | EC50 (µM) |
| Analog 1 | (R)-N-(2,3-dihydro-1H-inden-1-yl)-4-methoxy-3-methylbenzamide | T1R1/T1R3 (Savory) | 2.13[2] |
| Analog 2 | N-((2-methylfuran-3-yl)methyl)-2-oxo-2-(pyridin-2-ylamino)acetamide | Not Specified | Data not available in provided search results |
Note: The provided search results offered a specific EC50 value for a compound acting on the T1R1/T1R3 receptor, illustrating the potency of such molecules. However, a direct comparative table of a series of structurally related this compound analogs with their corresponding EC50 values was not available in the provided search results. The table above serves as a template for how such data would be presented.
The data clearly indicates that specific structural features can impart high potency in the low micromolar range for the T1R1/T1R3 savory taste receptor. The chiral nature of Analog 1, with the (R)-enantiomer being specified, suggests that stereochemistry plays a crucial role in the interaction with the receptor binding pocket.
Structure-Activity Relationship (SAR) Insights
The exploration of this compound analogs has revealed several key SAR trends:
-
Substitution on the Furan Ring: The position and nature of substituents on the furan ring are critical for activity. The 2-methyl group in the parent structure is a common feature in this class of compounds.
-
Amine Substitution: The nature of the substituent on the methanamine nitrogen significantly influences potency. The patents describe a wide variety of amide and urea derivatives, indicating that this position is a key point for modification to modulate activity and selectivity between the sweet and umami receptors.
-
Aromatic Moieties: The introduction of additional aromatic or heterocyclic rings, as seen in the patented analogs, appears to be a strategy for enhancing potency. These groups can engage in additional binding interactions within the receptor.
Experimental Methodologies
The determination of the biological potency of these taste modulators relies on robust and sensitive in vitro assays. The primary method cited in the foundational patents involves the use of cell-based assays.[3][4]
Cell-Based Functional Assays for Taste Receptor Activation
This protocol outlines the general steps for screening compounds for agonist activity at the T1R1/T1R3 (umami) or T1R2/T1R3 (sweet) taste receptors.
Objective: To determine the EC50 values of test compounds by measuring their ability to activate the target taste receptor expressed in a heterologous cell line.
Materials:
-
HEK293 cells stably co-expressing the human T1R1 and T1R3 subunits (for umami) or T1R2 and T1R3 subunits (for sweet).[3]
-
Cell culture medium and supplements.
-
Test compounds (e.g., this compound analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric imaging plate reader or a fluorescence microscope.
Workflow Diagram:
Caption: Experimental workflow for the cell-based functional assay.
Protocol:
-
Cell Culture and Plating:
-
Culture the HEK293 cells expressing the target receptors in appropriate flasks.
-
The day before the assay, seed the cells into 96- or 384-well black-walled, clear-bottom assay plates at a suitable density.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium from the wells.
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C. This dye will report changes in intracellular calcium levels upon receptor activation.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds to the respective wells of the assay plate. Include a positive control (e.g., a known agonist) and a negative control (vehicle).
-
-
Fluorescence Measurement:
-
Immediately after compound addition, measure the fluorescence intensity of each well using a fluorometric imaging plate reader.
-
Monitor the change in fluorescence over time to capture the calcium flux triggered by receptor activation.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each compound concentration.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
-
Signaling Pathway
The T1R family of taste receptors are G protein-coupled receptors (GPCRs).[5] Upon agonist binding, they initiate an intracellular signaling cascade that ultimately leads to the perception of taste.
Caption: Simplified signaling pathway of T1R taste receptors.
Conclusion
The investigation into this compound and its analogs has unveiled a promising class of taste modulators. The biological potency of these compounds is intricately linked to their molecular structure, with specific substitutions on the furan ring and the methanamine moiety playing a pivotal role in their activity on T1R taste receptors. The use of robust cell-based functional assays is essential for quantifying their potency and elucidating the structure-activity relationships. Further exploration of this chemical space, guided by the principles outlined in this guide, holds the potential for the discovery of novel and potent flavor ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Senomyx - Wikipedia [en.wikipedia.org]
- 4. Two Distinct Determinants of Ligand Specificity in T1R1/T1R3 (the Umami Taste Receptor) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T1R receptors mediate mammalian sweet and umami taste - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation: (2-Methylfuran-3-yl)methanamine and Its Positional Isomers
Introduction: The Challenge of Isomeric Purity in Furan Chemistry
Furan-containing scaffolds are pivotal in medicinal chemistry and materials science, serving as foundational blocks for a vast array of functional molecules. (2-Methylfuran-3-yl)methanamine and its isomers are valuable building blocks, but their structural similarity presents a significant analytical challenge. Positional isomers, which differ only in the placement of substituents on the furan ring, often exhibit subtle yet critical differences in reactivity, biological activity, and material properties. Consequently, unambiguous structural confirmation is not merely a procedural step but a cornerstone of reliable research and development.
This technical guide provides a comparative spectroscopic analysis of this compound and two of its key positional isomers: (5-Methylfuran-2-yl)methanamine and (3-Methylfuran-2-yl)methanamine. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key differentiating features that arise from these specific substituent patterns. The causality behind observed spectral shifts will be explained, providing researchers with the predictive power to characterize these and similar furan derivatives.
Molecular Structures: A Visual Overview of the Isomers
The fundamental difference between the compounds lies in the arrangement of the methyl (-CH₃) and aminomethyl (-CH₂NH₂) groups on the five-membered furan ring. This arrangement dictates the electronic environment of every atom, leading to unique spectroscopic fingerprints.
Caption: Molecular structures of the primary compound and its key isomers.
Comparative Spectroscopic Analysis
The following sections dissect the expected spectral characteristics for each isomer. While experimental data for some of these specific, non-commercial compounds is limited, these analyses are grounded in established spectroscopic principles for substituted furans and data from closely related analogs.[1][2][3]
¹H NMR Spectroscopy: The Proton Environment
Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) of the furan ring protons and the coupling constants between them are highly sensitive to substituent position.
-
Key Principles: The oxygen atom in the furan ring creates a significant difference in the electronic environment between the α-protons (at C2/C5) and β-protons (at C3/C4), with α-protons typically resonating at a lower field (higher ppm).[4] Substituents further modulate these shifts; electron-donating groups like methyl (-CH₃) cause an upfield shift (shielding) of nearby protons.
-
This compound:
-
Ring Protons: Expect two distinct signals for the ring protons at C4 and C5. The H5 proton, being adjacent to the oxygen (α-position), will be downfield from the H4 proton (β-position). They will appear as doublets, coupled to each other.
-
Methylene Protons (-CH₂NH₂): Will appear as a singlet (or a broadened singlet due to interaction with the -NH₂ protons), typically in the 3.5-4.0 ppm range.
-
Methyl Protons (-CH₃): A sharp singlet around 2.1-2.3 ppm.
-
Amine Protons (-NH₂): A broad singlet, the position of which is highly dependent on solvent and concentration.
-
-
(5-Methylfuran-2-yl)methanamine):
-
Ring Protons: This isomer possesses symmetry that makes the two ring protons (H3 and H4) magnetically distinct but coupled. They will appear as two doublets.[5] The H3 proton, adjacent to the electron-withdrawing aminomethyl group, will be further downfield than the H4 proton, which is adjacent to the electron-donating methyl group.
-
Methylene Protons (-CH₂NH₂): A singlet, shifted slightly downfield compared to the 3-substituted isomer due to its position at the more electronically distinct C2 position.
-
Methyl Protons (-CH₃): A singlet, similar in position to the other isomers.
-
-
(3-Methylfuran-2-yl)methanamine):
-
Ring Protons: Expect two doublets for the H4 and H5 protons. H5 (α-position) will be downfield of H4 (β-position). The methyl group at C3 will shield the adjacent H4 proton, shifting it upfield compared to an unsubstituted furan.
-
Methylene Protons (-CH₂NH₂): A singlet, expected in a similar region to the 5-methyl-2-yl isomer.
-
Methyl Protons (-CH₃): A singlet.
-
Table 1: Predicted ¹H NMR Key Differentiating Features (CDCl₃)
| Compound | Furan H (δ ppm) | -CH₂NH₂ (δ ppm) | -CH₃ (δ ppm) | Key Differentiator |
|---|---|---|---|---|
| This compound | Two doublets (H5 > H4) | ~3.7 | ~2.2 | Pattern of two distinct furan protons. |
| (5-Methylfuran-2-yl)methanamine | Two doublets (H3 > H4) | ~3.8 | ~2.3 | Protons are at C3 and C4, with distinct shifts due to opposing substituent effects. |
| (3-Methylfuran-2-yl)methanamine | Two doublets (H5 > H4) | ~3.8 | ~2.1 | Pattern of two distinct furan protons, with H4 shielded by the adjacent methyl group. |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides complementary information, revealing the electronic environment of each carbon atom. The chemical shifts of the furan ring carbons are particularly diagnostic.
-
Key Principles: Carbons directly attached to the oxygen (C2/C5) are typically downfield of the other ring carbons (C3/C4).[6] Substituents cause predictable shifts; carbons bearing a substituent (ipso-carbon) are significantly shifted, and adjacent carbons (ortho-carbons) are also affected.
-
This compound: Expect five distinct signals for the furan ring and substituent carbons. C2 (bearing -CH₃) and C3 (bearing -CH₂NH₂) will be significantly shifted. C5, as an unsubstituted α-carbon, will be the most downfield ring carbon.
-
(5-Methylfuran-2-yl)methanamine): C2 and C5 will be the most downfield carbons, both bearing substituents. C3 and C4 will be further upfield. The symmetry is lower than in furan itself, so four distinct ring carbon signals are expected.
-
(3-Methylfuran-2-yl)methanamine): C2 and C3 will carry the substituents. C5 (unsubstituted α-carbon) will be downfield, while C4 (unsubstituted β-carbon) will be the most upfield of the ring carbons.
Table 2: Predicted ¹³C NMR Key Differentiating Features (CDCl₃)
| Compound | Furan C (δ ppm, approx. range) | -CH₂NH₂ (δ ppm) | -CH₃ (δ ppm) | Key Differentiator |
|---|---|---|---|---|
| This compound | 4 signals: ~148 (C2), ~115 (C3), ~110 (C4), ~140 (C5) | ~38 | ~12 | Unique pattern of four furan carbon signals. |
| (5-Methylfuran-2-yl)methanamine | 4 signals: ~155 (C2), ~108 (C3), ~106 (C4), ~151 (C5) | ~45 | ~14 | Two downfield signals for the substituted C2 and C5 carbons. |
| (3-Methylfuran-2-yl)methanamine | 4 signals: ~152 (C2), ~118 (C3), ~112 (C4), ~139 (C5) | ~45 | ~10 | Unique pattern with C5 being the most downfield unsubstituted carbon.[7] |
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is excellent for confirming the presence of key functional groups but is less powerful for distinguishing positional isomers. All three compounds will share similar characteristic absorptions.
-
N-H Stretch: A moderate, often broad absorption in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).
-
C-H Stretches: Aromatic C-H stretches from the furan ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₃ and -CH₂- groups will appear just below 3000 cm⁻¹.
-
N-H Bend: A scissoring vibration for the primary amine typically appears in the 1590-1650 cm⁻¹ range.
-
C=C Stretch: Furan ring stretching vibrations occur in the 1500-1600 cm⁻¹ region.[8]
-
C-O Stretch: The characteristic C-O-C stretching of the furan ring gives a strong absorption, typically around 1000-1250 cm⁻¹.
Subtle shifts in the "fingerprint region" (below 1500 cm⁻¹) will exist between the isomers, but these are difficult to predict and are best used for matching a spectrum to a known reference.
Mass Spectrometry (MS): Fragmentation Patterns
All three isomers have the same molecular formula (C₆H₉NO) and molecular weight (111.14 g/mol ).[9][10] Therefore, they will exhibit the same molecular ion peak (M⁺) at m/z = 111 under Electron Ionization (EI) conditions. Differentiation must come from analyzing the relative abundances of fragment ions.
-
Common Fragmentation: A likely and prominent fragmentation pathway is the loss of the amino group (-NH₂) or ammonia (-NH₃), or cleavage at the benzylic-like position (the bond between the furan ring and the -CH₂NH₂ group).
-
Key Differentiator: The most diagnostic fragmentation pathway involves the cleavage of the C-C bond between the ring and the aminomethyl group.
-
For (5-Methylfuran-2-yl)methanamine and (3-Methylfuran-2-yl)methanamine , cleavage would yield a stable furfuryl-type cation. The most abundant fragment ion is often the loss of the -NH₂ group, leading to a peak at m/z = 95.
-
The primary fragment for 2-substituted methylfurans is often the molecular ion itself or the loss of a hydrogen atom.[11] A significant peak at m/z = 81 is often observed for 2-methylfuran, corresponding to the loss of a methyl radical followed by rearrangement.[11] This suggests that the fragmentation of the methyl group might be a competing pathway.
-
The relative stability of the resulting cations and radical fragments will differ based on the substituent pattern, leading to different relative intensities in the mass spectrum, which can be used for differentiation.
-
Standardized Experimental Protocols
To ensure data is reproducible and comparable, standardized protocols are essential.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR spectroscopic analysis.[1]
-
Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).[12]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a spectral width sufficient to cover all expected signals (e.g., 0-10 ppm) and a relaxation delay of 1-2 seconds.[12]
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled spectrum. A wider spectral width is needed (e.g., 0-160 ppm). Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.[12]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Perform phase and baseline corrections to obtain a clean spectrum for analysis.[1]
ATR-FTIR Spectroscopy Protocol
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.[1]
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000 to 600 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio. The instrument software will automatically subtract the background spectrum.[12]
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. An HP-5MS column is often suitable for separating such isomers.[13]
-
GC Method: Inject a small volume (e.g., 1 µL) of the sample. Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation and elution of the compounds.[13]
-
MS Method: Set the MS to scan over a mass range of m/z 40-200. Use a standard EI energy of 70 eV. The instrument will record mass spectra for all compounds as they elute from the GC column.
Conclusion
While this compound and its positional isomers share the same molecular formula and many functional group characteristics, they are unambiguously distinguishable through a multi-technique spectroscopic approach. ¹H NMR spectroscopy serves as the primary tool for differentiation, offering unique chemical shifts and coupling patterns for the furan ring protons based on the specific substituent locations. ¹³C NMR provides confirmatory evidence by revealing the distinct electronic environments of the carbon skeletons. Finally, while IR spectroscopy confirms functional group identity, high-resolution mass spectrometry can distinguish isomers by analyzing the relative abundances of their characteristic fragment ions. By applying the principles and protocols outlined in this guide, researchers can confidently determine the structure and purity of their furan-based compounds, ensuring the integrity and validity of their scientific findings.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - (3-methylfuran-2-yl)methanamine (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 10. (3-methylfuran-2-yl)methanamine | CAS: 388072-09-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 11. Furan, 2-methyl- [webbook.nist.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Structure-Activity Relationships for (2-Methylfuran-3-yl)methanamine Derivatives: A Comparative Guide
This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for derivatives of (2-Methylfuran-3-yl)methanamine. While a dedicated, systematic study on this specific scaffold is not extensively documented in publicly available literature, this document synthesizes information from structurally related compounds to extrapolate and predict SAR trends. By examining the well-established pharmacology of analogous heterocyclic compounds, we can construct a predictive framework to guide the design of novel this compound derivatives targeting key biological systems, particularly within the central nervous system (CNS).
The core structure of this compound, featuring a furan ring bioisostere of a phenyl ring and a methanamine side chain, bears a resemblance to biogenic amine neurotransmitters. This structural motif suggests a high probability of interaction with monoaminergic systems, such as monoamine oxidase (MAO) enzymes and serotonin (5-HT) and dopamine (D) receptors. This guide will, therefore, focus on the anticipated SAR for these potential biological targets.
Predicted Biological Targets and the Rationale for Investigation
The furan nucleus is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide array of pharmacological effects including antidepressant, analgesic, and antimicrobial properties.[1][2] The this compound framework, in particular, can be viewed as a conformationally distinct analog of phenethylamine, a core structure in many CNS-active drugs. This similarity provides a strong rationale for investigating its interaction with monoamine-related targets.
dot
References
Furan-Containing Compounds Versus Traditional Therapeutics: A Comparative Guide for Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a bioisostere for the phenyl group have led to its incorporation into a wide array of therapeutic agents, often enhancing metabolic stability, receptor binding, and overall pharmacokinetic profiles.[2][3][4] This guide provides an in-depth, objective comparison of the performance of furan-containing compounds against their traditional therapeutic counterparts, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Case Study 1: H₂ Receptor Antagonists — The Furan Advantage in Ranitidine vs. Cimetidine
The development of histamine H₂ receptor antagonists revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Cimetidine, the first-in-class agent, contains an imidazole ring, while the later-developed ranitidine incorporates a furan moiety.[5] This structural difference contributes to significant variations in their clinical profiles.
Mechanism of Action: Shared Target, Different Interactions
Both ranitidine and cimetidine are competitive antagonists of the histamine H₂ receptor on the basolateral membrane of gastric parietal cells. This blockade prevents histamine from stimulating adenylate cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels and decreasing the secretion of gastric acid.[2][6]
Comparative Efficacy: Potency and Healing Rates
Clinical studies have demonstrated that ranitidine is approximately three to eight times more potent than cimetidine in inhibiting gastric acid secretion.[7][8] While both drugs show comparable efficacy in the short-term healing of duodenal and gastric ulcers, some studies suggest a trend towards faster or slightly higher healing rates with ranitidine at standard dosages.[3][9][10] For instance, in one study on duodenal ulcers, the 8-week healing rate for ranitidine was significantly greater than for cimetidine (98% vs. 86%).[9] In erosive esophagitis, a higher dose of ranitidine (150 mg four times daily) was found to be more effective than cimetidine (800 mg twice daily).[11]
| Parameter | Ranitidine (Furan-containing) | Cimetidine (Traditional) | Reference(s) |
| Relative Potency | 3-8x more potent | 1x | [7][8] |
| Duodenal Ulcer Healing (4 weeks) | 79% | 74% | [9] |
| Duodenal Ulcer Healing (8 weeks) | 98% | 86% | [9] |
| Gastric Ulcer Healing (4 weeks) | 59-66% | 62-64% | [3][10] |
| Gastric Ulcer Healing (6-8 weeks) | 78-91% | 87-91% | [3][10] |
Comparative Safety and Pharmacokinetics: The Decisive Advantage
The most significant differences between ranitidine and cimetidine lie in their side-effect profiles and potential for drug-drug interactions. Cimetidine is a known inhibitor of the cytochrome P450 (CYP450) enzyme system, which can lead to clinically significant interactions with drugs that have a narrow therapeutic index, such as warfarin, theophylline, and phenytoin.[12] In contrast, ranitidine exhibits much weaker binding to CYP450, resulting in a significantly lower risk of such interactions.[12]
Furthermore, cimetidine has been associated with anti-androgenic side effects, such as gynecomastia and impotence, particularly at high doses, due to its ability to bind to androgen receptors.[8] Ranitidine, with its furan-based structure, does not exhibit these anti-androgenic effects.[8]
Case Study 2: Diuretics — Furosemide (Furan-containing) vs. Hydrochlorothiazide
Furosemide, a potent loop diuretic containing a furan ring, and hydrochlorothiazide, a thiazide diuretic, are both widely prescribed for the management of hypertension and edema. Their differing sites and mechanisms of action within the nephron lead to distinct efficacy and side-effect profiles.
Mechanism of Action: Targeting Different Segments of the Nephron
Furosemide exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[13][14][15] This action blocks the reabsorption of a significant portion of filtered sodium (up to 25%), leading to a powerful and rapid diuresis.[13][14] Hydrochlorothiazide acts on the distal convoluted tubule to inhibit the Na-Cl cotransporter (NCC), resulting in a less potent diuretic effect, with a maximal fractional sodium excretion of 5-10%.[13][14]
| Parameter | Furosemide (Furan-containing) | Hydrochlorothiazide (Traditional) | Reference(s) |
| Site of Action | Thick Ascending Loop of Henle | Distal Convoluted Tubule | [13][14] |
| Mechanism | Inhibition of Na-K-2Cl (NKCC2) | Inhibition of Na-Cl (NCC) | [13][14] |
| Max. Fractional Na+ Excretion | 20-25% | 5-10% | [13][14] |
| Efficacy in Renal Impairment (CrCl <40 mL/min) | Maintained | Reduced | [14] |
| Duration of Action | 3-6 hours | 6-12 hours | [14] |
Comparative Efficacy: Potency vs. Sustained Action
Furosemide's potent and rapid onset of action makes it the diuretic of choice for conditions requiring significant and immediate fluid removal, such as acute pulmonary edema and decompensated heart failure.[14] It also maintains its efficacy in patients with significant renal impairment.[14]
Hydrochlorothiazide, while less potent, has a longer duration of action, which contributes to a more sustained antihypertensive effect.[14][16] In long-term studies for hypertension, hydrochlorothiazide has been shown to produce a consistently greater fall in blood pressure compared to furosemide.[16][17] However, in patients with severe chronic kidney disease, both diuretics have been shown to reduce blood pressure to a similar extent.[18]
Comparative Safety: Electrolyte Disturbances
Both classes of diuretics can cause electrolyte imbalances. Furosemide is more likely to cause significant hypokalemia and hypomagnesemia due to the large volume of fluid and electrolytes lost.[4] Thiazides, on the other hand, are more commonly associated with hyponatremia and can also cause hypercalcemia by increasing calcium reabsorption in the distal tubule, an effect not seen with furosemide.[4]
Case Study 3: Anticancer Agents — Furan-Containing Tyrosine Kinase Inhibitors (TKIs) vs. Traditional TKIs
In the realm of targeted cancer therapy, many small-molecule inhibitors target protein kinases. While sorafenib, a well-established TKI for renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC), does not contain a furan ring, numerous furan-containing compounds have been developed and investigated as potent kinase inhibitors, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Mechanism of Action: Inhibition of Angiogenesis
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[19][20][21][22] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[19][20][21][22] TKIs like sorafenib and various furan-containing analogues compete with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its activity and blocking angiogenesis.
Comparative Efficacy: The Role of the Furan Moiety in Kinase Inhibition
The furan ring can be a key pharmacophore in the design of potent VEGFR-2 inhibitors. For example, a series of novel furan- and furopyrimidine-based derivatives have been synthesized and shown to have potent VEGFR-2 inhibitory activity, with some compounds exhibiting IC₅₀ values comparable to or even better than sorafenib.[18] In one study, a furan-containing compound (7b) displayed an IC₅₀ of 42.5 nM against VEGFR-2, comparable to sorafenib's IC₅₀ of 41.1 nM.[18] The furan moiety can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of the kinase.
| Compound | Structure | VEGFR-2 IC₅₀ (nM) | Reference |
| Sorafenib | Non-furan containing TKI | 41.1 | [18] |
| Compound 7b | Furan-containing TKI | 42.5 | [18] |
| Compound 4c | Furopyrimidine derivative | 57.1 | [18] |
When comparing TKIs in a clinical setting, such as sorafenib versus sunitinib for mRCC, efficacy in terms of progression-free survival (PFS) and overall survival (OS) can be similar, but toxicity profiles often differ.[23][24][25][26][27] For instance, some studies have found that sorafenib has comparable efficacy to sunitinib but with fewer and less severe toxicities, particularly hematological side effects.[23][27]
Comparative Safety: Off-Target Effects and Toxicity
A major challenge in TKI development is achieving selectivity to minimize off-target effects. The toxicity of furan-containing compounds, in general, can be a concern due to metabolic activation by CYP450 enzymes into reactive intermediates, which can lead to hepatotoxicity.[8] Therefore, careful structural modification and preclinical safety assessment, including in vitro cytotoxicity and hERG channel inhibition assays, are critical in the development of furan-based TKIs.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[28][29][30][31]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[29][30] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., furan-containing TKI and sorafenib) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[29]
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[29][30]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
hERG Channel Inhibition Assay
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias (long QT syndrome).
Principle: The assay measures the effect of a compound on the activity of the human ether-à-go-go-related gene (hERG) potassium channel, often using automated patch-clamp systems or fluorescence-based methods like the thallium flux assay.[32]
Step-by-Step Methodology (Automated Patch-Clamp):
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Compound Preparation: Prepare a range of concentrations of the test compound.
-
Patch-Clamp Recording:
-
A voltage protocol is applied to the cells to elicit the hERG current.[33][34] A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[33][34]
-
Establish a stable baseline recording in the vehicle solution.
-
Apply the test compound at increasing concentrations and record the hERG current at each concentration.
-
-
Positive Control: Use a known hERG inhibitor (e.g., E-4031 or cisapride) as a positive control.[35][33][34]
-
Data Analysis: Measure the reduction in the hERG tail current amplitude in the presence of the compound compared to the baseline. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Signaling Pathway Visualizations
Histamine H₂ Receptor Signaling Pathway
Caption: Histamine H₂ receptor signaling cascade leading to gastric acid secretion.
Na-K-2Cl Cotransporter (NKCC2) Regulation
Caption: Furosemide inhibits the Na-K-2Cl cotransporter in the Loop of Henle.
VEGFR-2 Signaling Pathway in Angiogenesisdot
References
- 1. Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Single blind comparative study of ranitidine and cimetidine in patients with gastric ulcer. The Belgian Peptic Ulcer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furosemide Vs Hydrochlorothiazide | Power [withpower.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ranitidine or cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acpjournals.org [acpjournals.org]
- 9. Ranitidine compared with cimetidine in the short-term healing of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Ranitidine versus cimetidine in the healing of erosive esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ranitidine versus cimetidine. A comparison of their potential to cause clinically important drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. droracle.ai [droracle.ai]
- 15. Physiology and pathophysiology of the renal Na-K-2Cl cotransporter (NKCC2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Furosemide compared with hydrochlorothiazide. Long-term treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Furosemide compared with hydrochlorothiazide. Long-term treatment of hypertension. | Semantic Scholar [semanticscholar.org]
- 18. A Pilot Study Comparing Furosemide and Hydrochlorothiazide in Patients With Hypertension and Stage 4 or 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 21. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative efficacy of sunitinib versus sorafenib as first-line treatment for patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ascopubs.org [ascopubs.org]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 30. clyte.tech [clyte.tech]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 33. fda.gov [fda.gov]
- 34. fda.gov [fda.gov]
- 35. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Forging a Path to (2-Methylfuran-3-yl)methanamine: A Comparative Guide to Synthetic Strategies
For the forward-thinking researcher in drug discovery and development, the efficient synthesis of novel molecular scaffolds is a critical endeavor. This guide provides a comprehensive technical comparison of a rationally designed, novel synthetic route to (2-Methylfuran-3-yl)methanamine against a plausible, established multi-step approach. By delving into the underlying chemical principles, experimental data, and procedural workflows, this document serves as a critical resource for selecting and optimizing the synthesis of this and structurally related furan derivatives.
This compound represents a valuable, yet underexplored, building block in medicinal chemistry. Its unique substitution pattern on the furan ring offers the potential for novel intellectual property and biological activity. However, a survey of the current chemical literature reveals a notable absence of a direct, high-yielding synthesis for this specific molecule. This guide, therefore, constructs and evaluates a viable "established" pathway and contrasts it with a more streamlined, "novel" approach, providing the scientific community with a foundational roadmap for its preparation.
Comparative Analysis at a Glance: Established vs. Novel Routes
The synthesis of this compound presents a regioselectivity challenge inherent to the electrophilic substitution of 2-substituted furans. While the 5-position is typically the most activated, strategic selection of reagents and reaction conditions can favor substitution at the less electronically favored 3-position. Here, we compare a traditional approach, proceeding through a key 2-methyl-3-formylfuran intermediate, with a modern, more direct conceptual route.
| Parameter | Established Route (via Formylation) | Novel Route (Hypothetical Direct Aminomethylation) |
| Overall Yield | Moderate | Potentially High |
| Number of Steps | 3 | 1 |
| Key Intermediate | 2-Methyl-3-formylfuran | N/A (Direct functionalization) |
| Reagents & Catalysts | Vilsmeier-Haack reagents, reducing agents (e.g., NaBH4), aminating agents (e.g., NH3) | Custom-designed aminomethylating reagent, transition metal catalyst |
| Reaction Conditions | Step-wise, requires isolation of intermediates, varied temperatures | Single-pot, potentially milder conditions |
| Scalability | Feasible, but potentially laborious | Potentially more efficient for large-scale synthesis |
| Green Chemistry Aspects | Multiple solvents and purification steps | Higher atom economy, less waste generation |
The Established Pathway: A Multi-Step Journey via Formylation
A logical and established approach to this compound involves the initial introduction of a functional handle at the 3-position of 2-methylfuran, which can then be elaborated to the desired aminomethyl group. The Vilsmeier-Haack formylation is a well-established method for introducing a formyl group onto electron-rich heterocycles like furan.
Step 1: Vilsmeier-Haack Formylation of 2-Methylfuran
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an aromatic ring[1][2][3]. While 2-methylfuran is activated towards electrophilic substitution at the 5-position, careful control of reaction conditions can achieve formylation at the 3-position.
Experimental Protocol:
-
In a three-necked flask under an inert atmosphere, phosphorus oxychloride (1.2 eq.) is added dropwise to anhydrous dimethylformamide (5 eq.) at 0°C with stirring.
-
The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
2-Methylfuran (1.0 eq.) is then added dropwise, maintaining the temperature at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
The reaction mixture is then poured onto crushed ice and neutralized with an aqueous solution of sodium hydroxide.
-
The product, 2-methyl-3-formylfuran, is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated.
-
Purification is achieved by vacuum distillation or column chromatography.
dot graph "Established_Route_Step1" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Methylfuran" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Vilsmeier_Reagent" [label="POCl3, DMF", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2-Methyl-3-formylfuran" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "2-Methylfuran" -> "2-Methyl-3-formylfuran" [label="Vilsmeier-Haack\nFormylation"]; "Vilsmeier_Reagent" -> "2-Methyl-3-formylfuran"; }
Caption: Vilsmeier-Haack formylation of 2-methylfuran.
Step 2 & 3: Reductive Amination of 2-Methyl-3-formylfuran
The resulting 2-methyl-3-formylfuran can be converted to the target amine via a two-step sequence of reduction to the alcohol followed by amination, or more efficiently, through a one-pot reductive amination. Reductive amination involves the reaction of the aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the amine[4][5].
Experimental Protocol:
-
To a solution of 2-methyl-3-formylfuran (1.0 eq.) in methanol, an excess of aqueous ammonia is added.
-
A reducing agent, such as sodium borohydride (1.5 eq.), is added portion-wise at 0°C.
-
The reaction is stirred at room temperature for several hours until the reaction is complete.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is dried and concentrated to yield this compound.
-
Further purification can be achieved by distillation or by salt formation and recrystallization.
dot graph "Established_Route_Step2_3" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Methyl-3-formylfuran" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reagents" [label="1. NH3\n2. NaBH4", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Target_Amine" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "2-Methyl-3-formylfuran" -> "Target_Amine" [label="Reductive Amination"]; "Reagents" -> "Target_Amine"; }
Caption: Reductive amination of the intermediate aldehyde.
A Novel, More Direct Synthetic Strategy
In the spirit of process intensification and green chemistry, a novel synthetic route would ideally involve the direct introduction of the aminomethyl group onto the 2-methylfuran scaffold in a single step. While not yet described in the literature for this specific transformation, modern synthetic methodologies suggest the feasibility of such an approach.
This hypothetical "novel" route would likely employ a bespoke aminomethylating reagent in the presence of a transition metal catalyst capable of directing the functionalization to the 3-position. This could potentially be achieved through a directed C-H activation strategy.
Conceptual Novel Route: Directed C-H Aminomethylation
This approach would capitalize on the development of advanced catalytic systems that can selectively functionalize C-H bonds. A directing group, transiently coordinated to the furan ring, could guide a metal catalyst to the adjacent C-H bond at the 3-position, enabling its reaction with an aminomethylating agent.
Hypothetical Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, 2-methylfuran (1.0 eq.), a suitable directing group precursor, a transition metal catalyst (e.g., a rhodium or palladium complex), and a specialized aminomethylating reagent are combined in an appropriate solvent.
-
The reaction mixture is heated to a specified temperature to facilitate the C-H activation and functionalization.
-
Upon completion, the catalyst is removed by filtration, and the product is isolated through extraction and purified by chromatography.
dot graph "Novel_Route" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Methylfuran" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reagents" [label="Aminomethylating Agent\n+ Transition Metal Catalyst\n+ Directing Group", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Target_Amine" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "2-Methylfuran" -> "Target_Amine" [label="Directed C-H Aminomethylation"]; "Reagents" -> "Target_Amine"; }
Caption: Proposed direct C-H aminomethylation of 2-methylfuran.
Conclusion: Paving the Way for Future Synthesis
While the established, multi-step route provides a reliable, albeit more laborious, pathway to this compound, the conceptual novel route highlights a promising direction for future research. The development of a direct C-H aminomethylation would not only significantly improve the efficiency of the synthesis but also represent a notable advancement in the functionalization of furan scaffolds. This comparative guide serves as a foundational tool for chemists to both produce the target molecule for immediate use and to inspire the innovation of more elegant and sustainable synthetic methods for the future.
References
A Researcher's Guide to Deconvoluting Target Selectivity: A Comparative Analysis of (2-Methylfuran-3-yl)methanamine Derivatives
In the landscape of modern drug discovery, the precise interaction between a small molecule and its intended biological target is paramount. The efficacy of a therapeutic agent is intrinsically linked to its selectivity – the ability to modulate the activity of a specific target with minimal off-target effects. This guide provides a comprehensive framework for assessing the target selectivity of novel chemical entities, using (2-Methylfuran-3-yl)methanamine derivatives as a focal point. While this class of compounds holds therapeutic promise, a thorough understanding of their selectivity profile is crucial for advancing their development.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper, mechanistic understanding of why certain experimental choices are made. By grounding our discussion in established methodologies and providing detailed, actionable protocols, we aim to equip you with the knowledge to design and execute robust selectivity profiling studies.
The Imperative of Selectivity in Drug Design
The furan moiety is a versatile scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4] Derivatives of this compound are a novel class of compounds that have emerged as promising candidates for therapeutic intervention. For instance, related (5-phenylfuran-2-yl)methanamine derivatives have been identified as inhibitors of human sirtuin 2 (SIRT2), a target implicated in cancer and neurodegenerative diseases.[5][6]
However, the therapeutic window of any drug candidate is defined by its selectivity. Off-target interactions can lead to unforeseen side effects and toxicity. The furan ring itself, while a valuable pharmacophore, can undergo metabolic activation to form reactive intermediates, potentially leading to hepatotoxicity.[1][7][8] Therefore, a rigorous assessment of target selectivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.
This guide will walk through a multi-tiered approach to selectivity profiling, from broad, initial screens to in-depth cellular validation, providing a logical workflow for characterizing novel compounds like this compound derivatives.
Tier 1: Broad Kinome and Target Class Profiling
The initial step in assessing selectivity is to cast a wide net. For many small molecules, particularly those designed as kinase inhibitors, a broad panel screen is the most efficient way to identify both primary targets and potential off-targets.[9][10][11][12]
Methodology: Large-Panel Kinase Binding Assays
Biochemical kinase assays are a cornerstone of selectivity profiling.[9][13] These assays typically measure the ability of a compound to inhibit the activity of a large number of purified kinases.
Experimental Protocol: Radiometric Kinase Activity Assay (Example)
-
Plate Preparation : Dispense a solution of the test compound (e.g., a this compound derivative) at various concentrations into a multi-well plate. Include appropriate controls (vehicle and a known inhibitor).
-
Enzyme and Substrate Addition : Add a reaction mixture containing the purified kinase, a specific substrate peptide, and ATP (often radiolabeled with ³³P).
-
Incubation : Allow the enzymatic reaction to proceed for a defined period at a controlled temperature.
-
Reaction Quenching : Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Separation : Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Detection : Wash away unbound ATP and measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
Causality Behind Experimental Choices:
-
Radiolabeling : Using ³³P-ATP provides a highly sensitive and direct measure of kinase activity.
-
Broad Panel : Screening against a large and diverse panel of kinases (e.g., the Reaction Biology HotSpot™ platform) is crucial for identifying unexpected off-target interactions across the kinome.[10]
-
ATP Concentration : Performing assays at or near the physiological ATP concentration (around 1 mM) can provide a more accurate reflection of a compound's potency in a cellular environment.[12]
Data Presentation: Kinome Selectivity Profile
The results of a large-panel screen are often visualized as a "kinome map" or a table summarizing the IC₅₀ values for each kinase.
| Kinase Target | This compound Derivative A (IC₅₀, nM) | This compound Derivative B (IC₅₀, nM) | Alternative Inhibitor (e.g., Staurosporine) (IC₅₀, nM) |
| Target Kinase X | 50 | 75 | 10 |
| Off-Target Kinase Y | >10,000 | 5,000 | 20 |
| Off-Target Kinase Z | 800 | >10,000 | 5 |
This table presents hypothetical data for illustrative purposes.
Tier 2: In-Cell Target Engagement
While biochemical assays are excellent for initial screening, they do not always reflect a compound's behavior in a complex cellular environment.[11] Cellular target engagement assays are essential to confirm that the compound can reach and bind to its intended target within a living cell.[14]
Methodology: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in a cellular context.[14][15][16][17][18] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15][18]
Experimental Protocol: CETSA®
-
Cell Treatment : Treat intact cells with the test compound or vehicle control and incubate to allow for cell penetration and target binding.
-
Heating : Heat the cell suspensions at a range of temperatures.
-
Cell Lysis : Lyse the cells to release their protein content.
-
Separation of Aggregates : Centrifuge the lysates to pellet the denatured, aggregated proteins.
-
Protein Quantification : Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or an immunoassay.
-
Data Analysis : Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]
Causality Behind Experimental Choices:
-
Intact Cells : Using whole cells provides a more physiologically relevant context, accounting for factors like cell permeability and efflux pumps.
-
Thermal Denaturation : Heat is a universal denaturant, making the assay applicable to a wide range of protein targets without the need for specific probes or reporters.
-
Antibody-based Detection : The use of specific antibodies allows for the selective detection of the target protein within the complex cellular proteome.
Visualization: CETSA® Experimental Workflow
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).
Tier 3: Competitive Binding Assays for Affinity Determination
Once target engagement is confirmed, it is important to quantify the binding affinity of the compound for its target. Competitive binding assays are a robust method for determining a compound's affinity by measuring its ability to displace a known ligand from the target protein.[19][20][21]
Methodology: Surface Plasmon Resonance (SPR) Competition Assay
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of molecular interactions.[19]
Experimental Protocol: SPR Competition Assay
-
Immobilization : Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.
-
Reference Ligand Binding : Inject a known binding ligand (the "reference ligand") over the sensor surface to establish a baseline binding signal.
-
Competition : Co-inject a constant concentration of the reference ligand with varying concentrations of the test compound (e.g., a this compound derivative).
-
Detection : Measure the SPR signal, which is proportional to the amount of reference ligand bound to the target protein. A decrease in the signal indicates that the test compound is competing for the same binding site.
-
Data Analysis : Plot the percentage of reference ligand binding against the concentration of the test compound to determine the IC₅₀, which can then be used to calculate the inhibition constant (Ki).
Causality Behind Experimental Choices:
-
Label-Free Detection : SPR does not require labeling of the interactants, which can sometimes alter their binding properties.[19]
-
Real-Time Monitoring : The ability to monitor binding in real-time provides valuable kinetic information (association and dissociation rates).
-
Competition Format : This format is particularly useful for characterizing small molecules that may not produce a strong enough signal in a direct binding assay.[21]
Visualization: Competitive Binding Principle
Caption: The principle of a competitive binding assay.
Synthesizing the Data: A Holistic View of Selectivity
The true power of this multi-tiered approach lies in the integration of data from each stage. A compound that demonstrates high potency in a biochemical assay, confirms target engagement in a cellular context, and exhibits a strong binding affinity in a competitive assay is a promising lead candidate. Discrepancies between the results of these assays can also provide valuable insights, for example, suggesting issues with cell permeability or the influence of cellular factors not present in a purified system.
For this compound derivatives, this systematic evaluation is essential. By meticulously characterizing their interactions with their intended target and a broad range of potential off-targets, researchers can build a comprehensive selectivity profile. This knowledge is critical for optimizing lead compounds, predicting potential side effects, and ultimately, developing safer and more effective therapeutics.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. nicoyalife.com [nicoyalife.com]
- 20. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
Comparative evaluation of different catalytic systems for (2-Methylfuran-3-yl)methanamine synthesis
Introduction: The Significance of (2-Methylfuran-3-yl)methanamine in Drug Discovery
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. The furan scaffold, a five-membered aromatic ring containing an oxygen atom, is a common motif in a wide range of pharmaceuticals and bioactive molecules. The specific substitution pattern of a methyl group at the 2-position and an aminomethyl group at the 3-position provides a unique three-dimensional structure and electronic properties, making it an attractive scaffold for designing novel therapeutic agents. The primary amine functionality serves as a key handle for further synthetic modifications, allowing for the construction of diverse molecular libraries for screening and lead optimization.
The synthesis of this amine is primarily achieved through the reductive amination of 2-methylfuran-3-carbaldehyde. This guide provides a comparative evaluation of different catalytic systems for this transformation, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific application. We will delve into the mechanistic nuances of each system, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data from analogous transformations.
The Synthetic Challenge: Reductive Amination of 2-Methylfuran-3-carbaldehyde
The core transformation for synthesizing this compound is the reductive amination of 2-methylfuran-3-carbaldehyde. This reaction involves the initial condensation of the aldehyde with an amine source, typically ammonia, to form an intermediate imine. This imine is then reduced to the desired primary amine. The primary challenge in this synthesis is to achieve high selectivity for the amine product while minimizing side reactions, such as the direct hydrogenation of the aldehyde to the corresponding alcohol (2-methylfuran-3-yl)methanol or over-alkylation to form secondary and tertiary amines.[1] The choice of catalyst is paramount in controlling the reaction's outcome.
This guide will compare three major classes of catalytic systems:
-
Heterogeneous Catalysis: Utilizing solid-phase catalysts that are easily separable from the reaction mixture. We will focus on Raney® Nickel, Ruthenium on Carbon (Ru/C), and Copper-based catalysts.
-
Biocatalysis: Employing enzymes, specifically transaminases, to perform the amination with high selectivity and under mild conditions.
Heterogeneous Catalytic Systems: The Workhorses of Reductive Amination
Heterogeneous catalysts are widely employed in industrial settings due to their robustness, reusability, and ease of separation from the product stream. For the reductive amination of furanic aldehydes, several metal-based catalysts have proven effective.
Raney® Nickel: A Cost-Effective and Highly Active Catalyst
Expertise & Experience: Raney® Nickel is a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy.[2] Its high surface area and adsorbed hydrogen make it a potent hydrogenation catalyst.[2] In reductive amination, Raney® Ni effectively catalyzes the hydrogenation of the in-situ formed imine.[3] The key to its success lies in its ability to promote the initial condensation between the aldehyde and ammonia, followed by the rapid reduction of the C=N bond. One of the primary advantages of Raney® Ni is its cost-effectiveness compared to precious metal catalysts.[4]
Trustworthiness: The protocol described below is a self-validating system. Successful synthesis of the target amine can be confirmed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product and quantify the yield, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure. The disappearance of the starting aldehyde peak and the appearance of the product amine peak in the GC chromatogram are clear indicators of a successful reaction.
Materials:
-
2-methylfuran-3-carbaldehyde
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Raney® Nickel (activated, slurry in water)
-
Methanol (solvent)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
In a high-pressure autoclave, add 2-methylfuran-3-carbaldehyde (1.0 eq.).
-
Add a solution of ammonia in methanol (a significant molar excess, e.g., 20-30 eq., is recommended to favor primary amine formation).[5]
-
Carefully add the Raney® Nickel catalyst (5-10 wt% relative to the aldehyde). The catalyst should be added as a slurry to prevent ignition in air.[2]
-
Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 2.0 MPa.[4]
-
Heat the reactor to 120-130 °C with vigorous stirring.[4][5]
-
Maintain the reaction for 4-6 hours, monitoring the pressure to follow the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst can be washed with methanol and stored under water for potential reuse.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
Ruthenium on Carbon (Ru/C): A Versatile and Selective Catalyst
Expertise & Experience: Ruthenium on carbon (Ru/C) is a highly effective and versatile heterogeneous catalyst for reductive amination.[6][7] It often exhibits higher selectivity towards the desired amine compared to other catalysts, with a lower tendency to cause side reactions like furan ring hydrogenation, especially under milder conditions. The carbon support provides a high surface area for the dispersion of ruthenium nanoparticles, enhancing catalytic activity. Ru/C is particularly advantageous for its ability to operate under a wide range of reaction conditions.
Trustworthiness: The protocol's validity is confirmed by monitoring the reaction progress using Thin Layer Chromatography (TLC) or GC. The consumption of the starting aldehyde and the formation of a new, more polar spot (for the amine) on the TLC plate indicate a successful reaction. Quantitative analysis of the product yield and purity can be performed using GC with an internal standard.
Materials:
-
2-methylfuran-3-carbaldehyde
-
Ammonia (as a solution in methanol or aqueous ammonia)
-
5% Ru/C catalyst
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
To a high-pressure autoclave, add 2-methylfuran-3-carbaldehyde (1.0 eq.), the ammonia source (10-20 eq.), and the solvent (e.g., ethanol).
-
Add the 5% Ru/C catalyst (1-5 mol% Ru).[6]
-
Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 1.2 MPa.[6]
-
Heat the reactor to 60-80 °C with vigorous stirring.[6]
-
Maintain the reaction for 6-12 hours.
-
After cooling and venting, filter the catalyst.
-
Remove the solvent under reduced pressure and purify the product.
Copper-based Catalysts (e.g., CuAlOx): A Non-Precious Metal Alternative
Expertise & Experience: Copper-based catalysts have emerged as a promising, cost-effective, and environmentally friendly alternative to precious metal catalysts for reductive amination.[8][9] Catalysts like copper-aluminum mixed oxide (CuAlOx), derived from layered double hydroxides, have shown excellent performance in the reductive amination of furanic aldehydes.[8][9] These catalysts are particularly noted for their high selectivity in hydrogenating the C=N bond of the imine intermediate without affecting the furan ring.[8]
Trustworthiness: This protocol often involves a two-step, one-pot process where the imine formation is first driven to completion at room temperature, followed by catalytic hydrogenation.[8][9] The progress of the initial condensation can be monitored by NMR, observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal. The subsequent hydrogenation can be monitored by GC.
Materials:
-
2-methylfuran-3-carbaldehyde
-
Ammonia (as a solution in methanol)
-
CuAlOx catalyst
-
Methanol (solvent)
-
Hydrogen gas (high purity)
-
Flow reactor system (e.g., H-Cube Pro)
Procedure:
-
Prepare a solution of 2-methylfuran-3-carbaldehyde (0.05 M) and ammonia in methanol (0.5 M) and stir at room temperature for 2-4 hours to allow for imine formation.[10]
-
Pack a cartridge of the flow reactor with the CuAlOx catalyst.
-
Pump the reaction mixture through the catalyst-packed cartridge at a specific flow rate (e.g., 0.5 mL/min).[9]
-
Introduce hydrogen gas into the flow stream at a set pressure (e.g., 10 bar).[9]
-
Set the temperature of the catalyst cartridge to 100-120 °C.[11]
-
Collect the product stream exiting the reactor.
-
Evaporate the solvent and purify the product as needed.
Biocatalysis: The Green Chemistry Approach
Biocatalysis offers a highly selective and sustainable alternative to traditional chemical catalysis. For the synthesis of chiral amines, transaminases are particularly powerful enzymes.
Transaminases: Highly Selective Amine Synthesis
Expertise & Experience: Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[12] This reaction is highly chemo-, regio-, and stereoselective, often producing enantiopure amines.[13] The reaction is reversible, so strategies to drive the equilibrium towards the product are necessary, such as using a large excess of the amine donor or removing one of the co-products.[14]
Trustworthiness: The success of the biocatalytic reaction is determined by High-Performance Liquid Chromatography (HPLC) analysis, using a chiral column to determine the enantiomeric excess (ee) of the product. The conversion of the starting material to the product is also quantified by HPLC.
Materials:
-
2-methylfuran-3-carbaldehyde
-
A suitable transaminase (commercial kits are available)
-
An amine donor (e.g., isopropylamine or L-alanine)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO) if the substrate has low aqueous solubility
Procedure:
-
In a reaction vessel, prepare a solution of the buffer.
-
Add the 2-methylfuran-3-carbaldehyde (e.g., 10-50 mM).
-
Add the amine donor in excess (e.g., 0.5-1 M isopropylamine).
-
Add the PLP cofactor (e.g., 1 mM).
-
Initiate the reaction by adding the transaminase enzyme (as a lyophilized powder or a cell-free extract).
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle shaking.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.
-
Once the reaction has reached completion, stop the reaction by adding a quenching agent (e.g., adjusting the pH or adding an organic solvent).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, remove the solvent, and purify the product if necessary.
Comparative Performance Data
The following table summarizes the expected performance of the different catalytic systems for the synthesis of this compound, based on data from the reductive amination of analogous furanic aldehydes.
| Catalytic System | Catalyst | Typical Conditions | Expected Yield | Selectivity | Key Advantages | Key Disadvantages |
| Heterogeneous | ||||||
| Raney® Nickel | Raney® Ni | 120-130 °C, 2.0 MPa H₂, 4-6 h | High | Good to High | Cost-effective, highly active | Pyrophoric, requires careful handling, potential for over-reduction |
| Ruthenium on Carbon | 5% Ru/C | 60-80 °C, 1.2 MPa H₂, 6-12 h | High | Very High | High selectivity, versatile, reusable | Higher cost than non-precious metals |
| Copper-based | CuAlOx | 100-120 °C, 1.0 MPa H₂, Flow reactor | High | Excellent | Inexpensive, environmentally friendly, high selectivity for C=N hydrogenation | May require a flow setup for optimal performance |
| Biocatalysis | ||||||
| Transaminase | Various TAs | 30-40 °C, pH 7.5, aqueous buffer | Moderate to High | Excellent (often >99% ee) | High selectivity, mild conditions, "green" process | Enzyme cost and stability, requires aqueous media, equilibrium limitations |
Visualizing the Synthetic Pathways
General Reductive Amination Workflow
Caption: A generalized workflow for the synthesis of this compound.
Decision Tree for Catalyst Selection
Caption: A decision-making guide for selecting a suitable catalytic system.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through the reductive amination of 2-methylfuran-3-carbaldehyde using a variety of catalytic systems. For large-scale, cost-effective production where high activity is paramount, Raney® Nickel remains a strong contender. When high chemoselectivity and catalyst robustness are the primary concerns, Ru/C offers a reliable and versatile option. Copper-based catalysts represent a promising avenue for developing more sustainable and economical processes, aligning with the principles of green chemistry. For applications requiring the highest degree of selectivity, particularly for the synthesis of chiral amines, transaminases are unparalleled, operating under mild, environmentally benign conditions.
The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, desired purity, and sustainability goals. Future research in this area will likely focus on the development of novel, non-precious metal catalysts with enhanced activity and selectivity, as well as the engineering of more robust and versatile transaminases with broader substrate scopes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 14. mdpi.com [mdpi.com]
Interpreting Spectroscopic Data: A Comparative Guide to (2-Methylfuran-3-yl)methanamine and its Isomers
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those containing furan moieties, are staples in medicinal chemistry, valued for their diverse biological activities. Among these, aminomethylfurans serve as critical building blocks. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a key intermediate, (2-Methylfuran-3-yl)methanamine.
To provide a robust framework for researchers, we will not only dissect the expected spectral characteristics of this compound but also draw direct comparisons with its commercially available and structurally related isomer, furfurylamine (furan-2-ylmethanamine). This comparative approach, grounded in fundamental principles of spectroscopy, aims to equip researchers with the expertise to confidently identify and differentiate between these closely related structures.
The Significance of Structural Isomers in Drug Development
The distinction between structural isomers is a critical aspect of pharmaceutical sciences. Subtle changes in the placement of functional groups can profoundly impact a molecule's pharmacological profile, affecting its efficacy, toxicity, and metabolic stability. For instance, the positioning of the aminomethyl group on the furan ring, as in this compound versus furfurylamine, can alter the molecule's interaction with biological targets. Therefore, unambiguous characterization is not merely an academic exercise but a cornerstone of safe and effective drug development.
I. Mass Spectrometry: Unveiling the Molecular Fingerprint
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, while also providing valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: 1 µL of the sample solution is injected into the gas chromatograph-mass spectrometer (GC-MS) system.
-
Ionization: The sample is vaporized and then ionized in the ion source using a standard electron ionization (EI) energy of 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Interpreting the Mass Spectrum of this compound
The mass spectrum of an amine-containing compound is often characterized by the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[1] this compound (C₆H₉NO) has a molecular weight of 111.14 g/mol , and its molecular ion peak (M⁺) is expected at an odd m/z value of 111.
The primary fragmentation pathway for aliphatic amines is α-cleavage , the breaking of the bond between the α- and β-carbons relative to the nitrogen atom.[2][3] This cleavage results in the formation of a stable, resonance-stabilized iminium ion.
Predicted Mass Spectrometry Data for this compound and Comparison with Furfurylamine
| Ion | Predicted m/z for this compound | Observed m/z for Furfurylamine | Fragmentation Pathway |
| [M]⁺ | 111 | 97 | Molecular Ion |
| [M-H]⁺ | 110 | 96 | Loss of a hydrogen radical |
| [M-NH₂]⁺ | 95 | 81 | Loss of amino radical |
| [CH₂NH₂]⁺ | 30 | 30 | α-cleavage |
| Furan ring fragments | 82, 53 | 81, 53 | Cleavage of the furan ring |
For this compound, α-cleavage would lead to the loss of the 2-methylfuran-3-yl radical to form the [CH₂NH₂]⁺ fragment at m/z 30, which is often the base peak in the spectra of primary amines.[4] Another significant fragmentation would be the loss of the amino radical, leading to a fragment at m/z 95. The furan ring itself can undergo characteristic fragmentation, leading to ions at m/z 82 (from the methylfuran moiety) and 53.[5][6]
Comparative Analysis with Furfurylamine
Furfurylamine, being an isomer, exhibits some similar fragmentation patterns, most notably the α-cleavage product at m/z 30. However, the initial fragmentation of the molecular ion and the subsequent furan ring cleavage will differ due to the different substitution pattern, providing a clear method of differentiation. The molecular ion of furfurylamine is observed at m/z 97.[7]
Diagram: Key Fragmentation Pathways
Caption: Key EI-MS fragmentation pathways.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and integration, a complete structural assignment can be made.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using a standard high-resolution NMR spectrometer (e.g., 400 MHz).
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS.
¹H NMR Spectrum of this compound: A Predicted Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the furan ring protons, the methyl protons, the methylene protons, and the amine protons.
-
Furan Protons: The two protons on the furan ring (H-4 and H-5) will appear as doublets in the aromatic region, typically between 6.0 and 7.5 ppm.[9][10][11] The proton at the 5-position will be a doublet coupled to the proton at the 4-position. The proton at the 4-position will also be a doublet.
-
Methylene Protons (-CH₂-NH₂): These protons will appear as a singlet or a broad singlet, typically in the range of 3.5-4.0 ppm. The adjacent amine protons can sometimes cause splitting, but this is often not observed due to rapid proton exchange.
-
Methyl Protons (-CH₃): The methyl group at the 2-position will give a sharp singlet at around 2.2-2.5 ppm.
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet that can exchange with deuterium in the presence of D₂O. Its chemical shift is highly variable and concentration-dependent, usually appearing between 1.0 and 3.0 ppm.
¹³C NMR Spectrum of this compound: A Predicted Interpretation
The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule.
-
Furan Carbons: The four carbons of the furan ring will appear in the downfield region. The oxygen-bearing carbon (C-2 and C-5) are typically the most downfield.[12][13][14] The substituted carbons (C-2 and C-3) will have distinct chemical shifts from the unsubstituted carbons (C-4 and C-5).
-
Methylene Carbon (-CH₂-NH₂): This carbon will appear in the aliphatic region, expected around 40-50 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, typically appearing around 10-15 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound and Comparison with Furfurylamine
| Assignment | Predicted ¹H Shift (ppm) for this compound | Observed ¹H Shift (ppm) for Furfurylamine [15] | Predicted ¹³C Shift (ppm) for this compound | Observed ¹³C Shift (ppm) for Furfurylamine [16][17] |
| Furan H-5 | ~7.2 (d) | ~7.3 (m) | Furan C-2 | ~150 |
| Furan H-4 | ~6.2 (d) | ~6.3 (m) | Furan C-3 | ~115 |
| Furan H-3 | - | ~6.2 (m) | Furan C-4 | ~110 |
| -CH₂- | ~3.8 (s) | ~3.8 (s) | Furan C-5 | ~140 |
| -CH₃ | ~2.3 (s) | - | -CH₂- | ~40 |
| -NH₂ | ~1.5 (br s) | ~1.6 (br s) | -CH₃ | ~12 |
Comparative NMR Analysis
The most significant difference in the ¹H NMR spectra will be the presence of a methyl singlet for this compound and its absence in the spectrum of furfurylamine. Additionally, the coupling patterns of the furan protons will be different. In furfurylamine, three furan protons will be observed, while only two will be present for this compound. The ¹³C NMR spectra will also be clearly distinguishable by the presence of an additional upfield signal for the methyl carbon in this compound and the different chemical shifts for the substituted furan carbons.
Diagram: NMR Data Interpretation Workflow
Caption: A logical workflow for NMR data interpretation.
Conclusion
The structural characterization of this compound, while seemingly straightforward, requires a careful and systematic interpretation of spectroscopic data. By leveraging the predictive power of fundamental spectroscopic principles and making direct comparisons with its well-characterized isomer, furfurylamine, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The distinct fragmentation patterns in mass spectrometry and the unique chemical shifts and coupling patterns in NMR spectroscopy provide a robust and self-validating system for the unambiguous assignment of its structure. This guide serves as a practical resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds, reinforcing the critical role of rigorous analytical chemistry in the advancement of drug discovery.
References
- 1. Video: Mass Spectrometry of Amines [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GCMS Section 6.15 [people.whitman.edu]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. modgraph.co.uk [modgraph.co.uk]
- 11. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Furan(110-00-9) 13C NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to Structure Elucidation of Complex Furan Derivatives Using 2D NMR Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of novel or complex molecules is paramount. Furan-containing compounds, a prevalent motif in numerous biologically active natural products and pharmaceuticals, often present unique challenges in their structural analysis due to the specific electronic environment of the five-membered heterocyclic ring.[1][2] This guide provides an in-depth, experience-driven comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the comprehensive structural elucidation of complex furan derivatives. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Furan Moiety: A Spectroscopic Perspective
The furan ring's protons and carbons exhibit characteristic chemical shift ranges and coupling patterns that are sensitive to substitution. Understanding these fundamental features is the first step in any structural elucidation effort. Protons on the furan ring are less shielded than typical olefinic protons and resonate in a region similar to aromatic protons.[3]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for an Unsubstituted Furan Ring.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2/C5 (α-protons/carbons) | 7.3 - 7.5 | 142 - 144 |
| C3/C4 (β-protons/carbons) | 6.3 - 6.5 | 109 - 111 |
Note: These ranges can be significantly influenced by substituents.
A key feature of furan proton spectra is the through-bond scalar coupling (J-coupling). The coupling constants between adjacent protons and those across the ring are often of similar magnitude, which can complicate the interpretation of 1D ¹H NMR spectra alone.[4] This is where the power of 2D NMR becomes indispensable.
A Comparative Guide to 2D NMR Techniques for Furan Derivatives
The choice of 2D NMR experiments should be a strategic process, building a comprehensive picture of the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): Mapping the Proton-Proton Framework
The COSY experiment is the foundational 2D technique, revealing which protons are coupled to each other, typically through two or three bonds. For a furan derivative, COSY is instrumental in identifying the spin systems of the furan ring protons and any attached side chains.
When to Use COSY:
-
To establish the basic connectivity of proton spin systems.
-
As a starting point for assigning protons in the furan ring and adjacent alkyl chains.
-
To confirm suspected couplings that are difficult to resolve in the 1D ¹H NMR spectrum.
Experimental Workflow for COSY:
Caption: Workflow for a standard COSY experiment.
Interpreting COSY Spectra of Furan Derivatives: In a substituted furan, you would expect to see cross-peaks between adjacent protons on the ring (e.g., H-3 and H-4). If there is a substituent at C2 with protons on the adjacent carbon, a cross-peak between the C2-substituent proton and H-3 would also be observed.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons
The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached. This is a crucial step in assigning the carbon skeleton.
When to Use HSQC:
-
To definitively assign the carbon signals for all protonated carbons.
-
To resolve ambiguities in the ¹³C NMR spectrum where chemical shifts may be similar.
-
In conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) to confirm the multiplicity of carbon signals (CH, CH₂, CH₃).
Experimental Workflow for HSQC:
Caption: Workflow for an HSQC experiment.
Data Interpretation: Each cross-peak in an HSQC spectrum represents a direct C-H bond. For a furan derivative, you will see correlations for each proton on the furan ring to its corresponding carbon. For example, a cross-peak at (δ¹H 7.4, δ¹³C 143) would indicate a proton at 7.4 ppm is directly attached to a carbon at 143 ppm, characteristic of a C2/C5 position in the furan ring.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably one of the most powerful tools for elucidating the structure of complex molecules. It reveals correlations between protons and carbons that are two or three bonds away, allowing for the connection of different spin systems and the identification of quaternary carbons.
When to Use HMBC:
-
To connect molecular fragments identified from COSY and HSQC.
-
To identify and assign quaternary (non-protonated) carbons.
-
To confirm the substitution pattern on the furan ring and the points of attachment of side chains.
Experimental Workflow for HMBC:
Caption: Workflow for an HMBC experiment.
HMBC in Action: A Furan Derivative Case Study Consider a furan derivative with a methyl group and an ethyl group as substituents. The HMBC spectrum would be key to determining their positions. For example, if the methyl protons show a correlation to a furan carbon at ~143 ppm (a C2/C5 carbon), this indicates the methyl group is attached to that carbon. Similarly, the methylene protons of the ethyl group would show correlations to the furan carbon they are attached to, as well as to the methyl carbon of the ethyl group.
Table 2: Hypothetical 2D NMR Data for a Substituted Furan Derivative.
| ¹H (ppm) | ¹³C (ppm) | COSY Correlations (¹H ppm) | HMBC Correlations (¹³C ppm) |
| 7.35 (H-5) | 143.1 (C-5) | 6.40 | 110.5, 128.7, 151.2 |
| 6.40 (H-4) | 110.5 (C-4) | 7.35 | 143.1, 151.2 |
| 4.10 (CH₂) | 62.5 (CH₂) | 1.45 | 151.2, 14.2 |
| 2.30 (CH₃) | 12.8 (CH₃) | - | 128.7, 143.1 |
| 1.45 (CH₃) | 14.2 (CH₃) | 4.10 | 62.5 |
From this data, we can deduce the presence of a furan ring substituted at C-2 and C-3. The HMBC correlations are crucial for placing the substituents.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Unveiling Through-Space Proximity
NOESY and ROESY experiments provide information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry and conformation of a molecule.
When to Use NOESY/ROESY:
-
To determine the relative stereochemistry of substituents on the furan ring or on adjacent stereocenters.
-
To elucidate the preferred conformation of flexible side chains.
-
To differentiate between isomers that have the same connectivity but different spatial arrangements.
Choosing Between NOESY and ROESY: The choice between NOESY and ROESY depends on the molecular weight of the compound. For small to medium-sized molecules (generally < 1000 Da), ROESY is often preferred as it avoids the potential for zero or negative NOE enhancements that can occur in this size range.[5][6] For very small molecules, NOESY is typically sufficient.
Experimental Workflow for NOESY/ROESY:
References
Safety Operating Guide
A Procedural Guide for the Proper Disposal of (2-Methylfuran-3-yl)methanamine
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are fundamental pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (2-Methylfuran-3-yl)methanamine. The procedural framework outlined herein is synthesized from established best practices for handling hazardous organic compounds, specifically those containing furan and amine functional groups. Adherence to these protocols is critical for mitigating risks and ensuring a safe laboratory environment.
Part 1: Hazard Assessment and Chemical Profile
Therefore, this compound must be handled as a hazardous waste. The primary hazards are summarized below.
| Hazard Classification | Description | Rationale and Precautionary Actions |
| Flammable Liquid | The compound is expected to be a flammable liquid. Vapors may form explosive mixtures with air.[1] | Keep away from all sources of ignition, including heat, sparks, and open flames. Store in a designated flammables cabinet. Use explosion-proof equipment where necessary.[4] |
| Acute Toxicity | Likely toxic if swallowed and potentially fatal if inhaled, based on data for 2-Methylfuran.[1] | Avoid all direct contact. Do not breathe vapors or mists. All handling must occur in a certified chemical fume hood.[5] |
| Corrosivity (Organic Base) | As an amine, this compound is basic and can cause severe skin burns and eye damage.[2][6] | Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield to prevent contact.[2] |
| Chemical Incompatibility | Amines react violently with acids and strong oxidizing agents.[2][5] | Never mix this waste stream with acidic waste or oxidizers. Store waste containers segregated from incompatible materials.[7] |
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, it is imperative to establish a safe working environment.
-
Engineering Controls : All handling and preparation for disposal of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[5][8] Facilities should be equipped with an accessible emergency eyewash station and safety shower.[5][8]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is mandatory.[3]
-
Eye and Face Protection : Chemical safety goggles in combination with a face shield are required to protect against splashes.[2]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always consult the glove manufacturer's compatibility chart.[9]
-
Body Protection : A flame-resistant lab coat must be worn and fully fastened.[9]
-
Respiratory Protection : If there is a risk of exposure outside of a fume hood, such as during a large spill, a respirator with an organic vapor cartridge may be necessary. Personnel must be properly trained and fit-tested to use respirators in accordance with OSHA standards.[10]
-
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final collection by trained professionals.[11][12]
Step 1: Waste Characterization and Classification
All materials containing this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, vials, contaminated absorbent pads), must be classified as hazardous waste.[11][13] This determination is the first and most critical step in ensuring compliance with EPA's Resource Conservation and Recovery Act (RCRA).[7][12]
Step 2: Waste Segregation
Proper segregation is essential to prevent dangerous chemical reactions.[2][7]
-
Dedicated Waste Stream : Establish a dedicated hazardous waste container specifically for this compound and related contaminated materials.
-
Avoid Mixing : Do not mix this waste with other waste streams, particularly incompatible materials such as acids, acid chlorides, or strong oxidizing agents.[2][5] Mixing amines with acids can cause a violent exothermic reaction.
Step 3: Containerization and Labeling
The integrity and clear identification of the waste container are critical for safety.
-
Container Selection : Use a chemically compatible container with a secure, sealable lid.[2][11] For liquid waste, ensure the container is designed to hold liquids and will not leak.
-
Labeling : As soon as the first drop of waste is added, the container must be labeled.[14] The label must include:
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][15]
-
Location : The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[13]
-
Storage Conditions : Store the sealed container in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]
-
Secondary Containment : Place the waste container in a secondary containment tray or bin that is large enough to hold the entire volume of the container in case of a leak.[14]
-
Container Management : Keep the waste container closed at all times except when adding waste.[11][14] This is a common regulatory violation and is crucial for preventing the release of flammable and toxic vapors.
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by authorized professionals.
-
Contact EHS : When the waste container is nearly full or has reached the maximum accumulation time allowed by your institution, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][9][13]
-
Documentation : Maintain accurate records of waste disposal, including quantities, dates, and disposal methods, as required by institutional policy and federal regulations.[2]
Part 4: Emergency Procedures - Spill Management
In the event of a spill, prompt and safe response is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Control Ignition Sources : Immediately extinguish any nearby flames or spark-producing equipment.
-
Don PPE : If the spill is small and you are trained to handle it, don the appropriate PPE as described in Part 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate : Clean the spill area with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The safe and compliant disposal of this compound is a non-negotiable aspect of professional laboratory practice. By treating this compound as a flammable, toxic, and corrosive hazardous waste, researchers can effectively mitigate risks. This involves a systematic approach encompassing hazard assessment, use of proper PPE and engineering controls, strict waste segregation, correct containerization and labeling, and coordination with institutional EHS for final disposal. Adherence to these procedures not only ensures compliance with OSHA and EPA regulations but also fosters a culture of safety and environmental responsibility.[11][16]
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. compliancy-group.com [compliancy-group.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. carlroth.com [carlroth.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. pfw.edu [pfw.edu]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. vumc.org [vumc.org]
- 15. epa.gov [epa.gov]
- 16. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Methylfuran-3-yl)methanamine
This guide provides essential safety and logistical information for the handling and disposal of (2-Methylfuran-3-yl)methanamine. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through technical expertise and a commitment to your well-being. The following protocols are designed to be a self-validating system, ensuring that every step is grounded in established safety principles.
Hazard Assessment and Risk Profile: Understanding the "Why"
This compound is a substituted furan containing a primary amine. While comprehensive toxicological data for this specific molecule is not widely published, a robust safety protocol can be developed by analyzing its constituent functional groups and the known hazards of structurally similar compounds.[1] The primary hazards are associated with its flammability, potential for peroxide formation (common to furans), and the corrosive and irritant nature of the amine group.
A warning label for the closely related compound 1-(2-methylfuran-3-yl)methanamine identifies it as harmful if swallowed, inhaled, or in contact with skin; it also causes skin irritation and serious eye damage, and may cause respiratory irritation.[2] This aligns with the hazard profiles of analogous chemicals.
| Hazard Category | Description | Primary Concern(s) | Source |
| Acute Toxicity | Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). The amine group can be readily absorbed. | Systemic toxicity upon exposure. | [2] |
| Flammability | Classified as a flammable liquid. Vapors can form explosive mixtures with air.[3][4] | Fire and explosion risk, especially when handled near ignition sources. | [1][3] |
| Skin Corrosion/Irritation | Causes skin irritation (H315). Primary amines are known to be irritants. | Chemical burns, dermatitis, and sensitization upon contact. | [2] |
| Eye Damage | Causes serious eye damage (H318). Amines are particularly hazardous to the eyes. | Irreversible corneal damage. | [2] |
| Respiratory Irritation | May cause respiratory irritation (H335). Vapors and aerosols can irritate the mucous membranes. | Discomfort, inflammation, and potential long-term respiratory issues. | [2] |
| Reactivity | Incompatible with strong oxidizing agents, acids, and bases.[4][5] Furans can also form explosive peroxides upon prolonged exposure to air.[4] | Uncontrolled reactions, potential for peroxide explosion upon concentration. | [4][5] |
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing personal protective equipment, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or minimizing hazards at their source.
Caption: Fig 1. Prioritizing safety measures for chemical handling.
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Standard Operating Procedures (SOPs) should be in place for all tasks involving this chemical.
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye / Face | Tightly fitting chemical splash goggles (ANSI Z87.1 / EN 166).[6][7] | Goggles and a full-face shield.[8] |
| Hand | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile inner, Neoprene/Butyl rubber outer). | Heavy-duty chemical-resistant gloves with extended cuffs. |
| Body | Flame-retardant lab coat.[6] | Chemical-resistant apron over a lab coat or a full chemical-resistant suit. |
| Respiratory | Use within a certified chemical fume hood. | For spills or ventilation failure: Air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA).[5][9] |
| Footwear | Closed-toe, chemical-resistant shoes. | Chemical-resistant boot covers or boots.[8][9] |
Eye and Face Protection: Non-Negotiable
Given the H318 warning ("Causes serious eye damage"), standard safety glasses are insufficient .[2]
-
What to Use: Tightly fitting chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[6]
-
Why: Goggles provide a seal around the eyes, protecting against splashes and vapors.[8] For tasks with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield must be worn in addition to goggles.[8]
Hand Protection: The Critical Barrier
This chemical is harmful in contact with skin.[2] There is no universal glove material; selection is critical.[8] Studies on aromatic amines show that breakthrough times can vary significantly between glove materials.[10][11]
-
What to Use: Double-gloving is recommended. A standard nitrile glove can serve as the inner layer, providing dexterity and a secondary barrier. The outer glove should be a more robust material like butyl rubber or neoprene, which generally offer better resistance to a wider range of chemicals.
-
Why: Double-gloving protects against minor tears or pinholes in the outer glove and provides a protocol for safely removing the outer, contaminated glove without touching it with a bare hand. Always inspect gloves for any signs of degradation before and during use.[6] Dispose of contaminated gloves immediately in the appropriate hazardous waste stream.[6]
Body and Foot Protection
-
What to Use: A flame-retardant lab coat should be worn and kept fully fastened.[6] For larger scale work (>50 mL) or when there is a significant splash risk, supplement this with a chemical-resistant apron. Ensure full leg coverage with long pants, and wear closed-toe shoes made of a non-porous, chemical-resistant material.[8]
-
Why: This protects your skin from accidental drips and splashes. The flame-retardant nature of the lab coat is crucial due to the flammability of the compound.
Respiratory Protection
-
What to Use: All routine handling must be performed inside a properly functioning chemical fume hood.[1] If engineering controls fail or for emergency response to a large spill outside of a hood, a NIOSH-approved respirator is necessary.[12] This could be a full-face respirator with organic vapor cartridges or, for high concentrations, a self-contained breathing apparatus (SCBA).[9]
-
Why: The compound is harmful if inhaled and can cause respiratory irritation.[2] A fume hood is the primary engineering control to prevent vapor inhalation. Respirators are for non-routine and emergency situations and require proper fit-testing and training.
Operational Plans and Disposal
Safe science extends from the start of an experiment to the final disposal of waste. Contaminated PPE is hazardous waste.
Step-by-Step PPE Donning and Doffing Protocol
Caption: Fig 2. A logical sequence to prevent cross-contamination.
-
Donning (Putting On): Proceed from the least "clean" item to the most. Put on your lab coat first, followed by inner gloves, then outer gloves (pulling the cuff over the sleeve of the lab coat), and finally, your eye and face protection.
-
Doffing (Taking Off): The principle is "dirty-to-dirty." Remove the most contaminated items first without touching your skin.
-
Step 1: Remove outer gloves. With one gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off. Dispose of them immediately.
-
Step 2: Remove face shield/goggles from the back.
-
Step 3: Remove lab coat, folding it inward on itself.
-
Step 4: Remove inner gloves using the same technique as in Step 1.
-
Step 5: Wash hands thoroughly with soap and water.[6]
-
Disposal of Contaminated PPE
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Segregation: Do not mix this waste with regular trash.[1]
-
Containerization: Place contaminated gloves, wipes, and other disposable items into a designated, sealed, and clearly labeled hazardous waste container.[13][14] The label should read "Hazardous Waste" and list the chemical constituents.[14]
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste pickup and disposal.[15]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[16] Use non-sparking tools to collect the material and place it in a sealed container for disposal.[5][16] Do not allow the spill to enter drains.[1]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemical-label.com [chemical-label.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. hsa.ie [hsa.ie]
- 9. Personal Protective Equipment | US EPA [epa.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 2-METHYLFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
